5-(Ethoxymethyl)quinolin-8-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(ethoxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCYUYNAZPXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299450 | |
| Record name | 5-(ethoxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22049-19-0 | |
| Record name | 22049-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(ethoxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Ethoxymethyl)quinolin-8-ol
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 5-(Ethoxymethyl)quinolin-8-ol, a significant derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and characterization methodologies. We delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction: The Significance of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[3] This unique structure imparts a rich and diverse range of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties.[1][3][4] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate essential metal ions, thereby disrupting metal-dependent biological processes in target cells.[1][3] The substitution at various positions on the quinoline ring allows for the fine-tuning of these properties, leading to the development of potent and selective therapeutic agents.[3][4]
The introduction of an ethoxymethyl group at the 5-position of the 8-hydroxyquinoline core, yielding this compound, can significantly influence its lipophilicity, steric profile, and hydrogen bonding capabilities. These modifications can, in turn, modulate its biological activity and pharmacokinetic properties, making it a compound of considerable interest for drug discovery and development. Some 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against bacterial and fungal strains than the parent 8-HQ.[1][5]
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The most common and effective synthetic route involves the chloromethylation of 8-hydroxyquinoline followed by nucleophilic substitution with ethanol.
Mechanistic Rationale
The synthesis hinges on two key transformations:
-
Electrophilic Aromatic Substitution (Chloromethylation): The first step involves the introduction of a chloromethyl group onto the electron-rich phenol ring of 8-hydroxyquinoline. This is typically achieved via a reaction with formaldehyde and hydrochloric acid. The acidic conditions generate a reactive electrophile, the hydroxymethyl cation or a related species, which then attacks the aromatic ring. The substitution occurs preferentially at the 5-position due to the directing effects of the hydroxyl and the pyridine nitrogen.
-
Nucleophilic Substitution: The second step is a classic Williamson ether synthesis. The chlorine atom of the newly introduced chloromethyl group is a good leaving group. Ethanol, acting as a nucleophile, displaces the chloride to form the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
8-Hydroxyquinoline
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Step 1: Synthesis of 5-Chloromethyl-8-quinolinol hydrochloride [6]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 8-hydroxyquinoline in concentrated hydrochloric acid.
-
Add paraformaldehyde to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-chloromethyl-8-quinolinol hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Suspend the 5-chloromethyl-8-quinolinol hydrochloride in absolute ethanol in a round-bottom flask.
-
Add a base, such as sodium bicarbonate, to neutralize the hydrochloride and facilitate the nucleophilic substitution.
-
Heat the mixture to reflux and stir for several hours, again monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[4][7]
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene protons of the ethoxymethyl group, and the methyl protons of the ethyl group. The chemical shifts, integration values, and coupling patterns are crucial for structural elucidation.
-
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. The spectrum will show characteristic peaks for the aromatic carbons, the methylene carbon adjacent to the oxygen, and the methyl carbon.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for in the IR spectrum of this compound include:
-
A broad O-H stretching band for the hydroxyl group.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
A C-O stretching band for the ether linkage.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.
Analytical Characterization
3.2.1. Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₁₃NO₂.
3.2.2. Melting Point Determination
A sharp and well-defined melting point is an indicator of the purity of a crystalline solid.
Characterization Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, methylene (OCH₂ and CH₂CH₃), and methyl protons with appropriate chemical shifts, integrations, and coupling constants. |
| ¹³C NMR | Resonances for aromatic, ether, and alkyl carbons. |
| IR | Broad O-H stretch, aromatic and aliphatic C-H stretches, C=C/C=N stretches, and a prominent C-O stretch. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₃NO₂. |
| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula. |
| Melting Point | A sharp, defined melting range. |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for various applications in drug development.[8] The parent 8-hydroxyquinoline scaffold is known for its diverse pharmacological activities, and the ethoxymethyl substitution can enhance these properties or introduce new ones.[1][3]
Potential therapeutic areas for exploration include:
-
Antimicrobial Agents: As mentioned, alkoxymethyl derivatives of 8-HQ have shown enhanced antibacterial and antifungal activity.[1][5]
-
Anticancer Agents: The ability of 8-HQ derivatives to chelate iron makes them interesting candidates for anticancer therapy, as cancer cells have a high iron demand.[1]
-
Neuroprotective Agents: Iron chelation is also a strategy being explored for the treatment of neurodegenerative diseases where metal dyshomeostasis is implicated.[1]
-
Antiviral Agents: Some 8-HQ derivatives have demonstrated activity against various viruses, including HIV and Dengue virus.[1][3]
Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing rigorous analytical techniques, researchers can confidently synthesize and validate this promising compound for further investigation in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for scientists working with 8-hydroxyquinoline derivatives.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
5-(Ethoxymethyl)quinolin-8-ol chemical structure and properties
An In-Depth Technical Guide to 5-(Ethoxymethyl)quinolin-8-ol for Researchers and Drug Development Professionals
Introduction
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic heterocyclic organic compound. The 8-HQ scaffold is of significant interest to medicinal chemists due to its versatile biological activities, which include antimicrobial, anticancer, and antifungal properties.[1] The parent compound, 8-hydroxyquinoline, is a well-known chelating agent, forming stable complexes with a variety of metal ions, a property that is often linked to its biological action.[1][2][3] The introduction of an ethoxymethyl group at the 5-position of the quinoline ring can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a quinoline core with a hydroxyl group at the 8-position and an ethoxymethyl group at the 5-position.
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22049-19-0 | [4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Density | 1.189 g/cm³ | [4] |
| Boiling Point | 361.2°C at 760 mmHg | [4] |
| Flash Point | 172.2°C | [4] |
| Refractive Index | 1.619 | [4] |
| PSA (Polar Surface Area) | 42.4 Ų | [4] |
| XLogP3 | 2.47690 | [4] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 5-chloromethyl-8-quinolinol with ethanol.[6]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 5-chloromethyl-8-quinolinol.
Materials:
-
5-chloromethyl-8-quinolinol hydrochloride
-
Ethanol (C₂H₅OH)
-
Potassium carbonate (K₂CO₃)
-
Appropriate reaction vessel and reflux apparatus
-
Purification setup (e.g., column chromatography)
Procedure:
-
To a solution of 5-chloromethyl-8-quinolinol hydrochloride in ethanol, add potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to reflux for 1 hour.[6]
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography, to yield pure this compound.
Characterization
The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.[7][6]
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques are used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C-O stretches of the ether linkage.[6][8]
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to study its fragmentation pattern.
-
X-Ray Crystallography: The crystal structure of this compound has been determined by X-ray powder diffraction, revealing an orthorhombic crystal system with the space group Pbca.[7][6] The molecule adopts a non-planar conformation in the solid state.[9]
Synthesis Workflow Diagram```dot
Caption: Proposed mechanism of action for 8-HQ derivatives.
Potential Applications in Drug Development
The structural features of this compound make it an interesting candidate for further investigation in drug discovery programs.
-
Antimicrobial Drug Discovery: As a member of the 8-hydroxyquinoline class, this compound could be explored for its potential as an antibacterial or antifungal agent. [10][11]* Anticancer Research: The 8-HQ scaffold is a recognized pharmacophore in the design of anticancer agents. [7][1]Further studies could evaluate the cytotoxicity of this compound against various cancer cell lines.
-
Neurodegenerative Diseases: Some 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, primarily due to their ability to modulate metal ion homeostasis in the brain. [10]* Corrosion Inhibition: Beyond biomedical applications, 8-hydroxyquinoline derivatives have also been studied as effective corrosion inhibitors for various metals and alloys. [7]
Conclusion
This compound is a synthetically accessible derivative of the versatile 8-hydroxyquinoline scaffold. Its physicochemical properties, particularly its lipophilicity as suggested by the XLogP3 value, may offer advantages in terms of bioavailability compared to the parent compound. While specific biological data for this particular derivative is limited, the well-documented activities of the 8-hydroxyquinoline class provide a strong rationale for its further investigation in various therapeutic areas, including infectious diseases and oncology. Future research should focus on a thorough evaluation of its biological activity profile and mechanism of action to fully ascertain its potential as a lead compound in drug development.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride | 1418117-78-8 [smolecule.com]
- 3. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. rroij.com [rroij.com]
Spectroscopic Blueprint of 5-(Ethoxymethyl)quinolin-8-ol: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Ethoxymethyl)quinolin-8-ol, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound belongs to the versatile class of 8-hydroxyquinoline derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of an ethoxymethyl group at the 5-position can significantly modulate the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectroscopic signatures. The quinoline core, the phenolic hydroxyl group, and the ethoxymethyl substituent each give rise to characteristic signals in the NMR and IR spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are indicative of its neighboring atoms and their spatial arrangement.
Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
-
Cap the NMR tube and ensure complete dissolution by gentle inversion.
-
-
Instrument Setup and Data Acquisition:
-
The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
A standard single-pulse experiment is used with parameters such as a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.07 - 7.04 | m | Quinoline-H |
| 4.80 | s | -OCH₂ -Ar |
| 4.00 | q | -O-CH₂ -CH₃ |
| 1.15 | t | -O-CH₂-CH₃ |
Note: Data extracted from a publication where the spectrum was likely acquired in a solvent that allows for the observation of the hydroxyl proton, though its chemical shift is not explicitly provided and can be variable.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (9.07 - 7.04 ppm): The complex multiplet in this region corresponds to the six protons of the quinoline ring system. The specific chemical shifts and coupling patterns of these protons are influenced by the electron-donating hydroxyl and ethoxymethyl groups and the electron-withdrawing nitrogen atom. A detailed 2D NMR analysis (such as COSY and HMBC) would be required for the unambiguous assignment of each aromatic proton.
-
Methylene Protons (-OCH₂-Ar, 4.80 ppm): The singlet at 4.80 ppm is assigned to the two protons of the methylene group attached to the quinoline ring at the 5-position. The singlet nature of this signal indicates no adjacent protons.
-
Methylene Protons (-O-CH₂-CH₃, 4.00 ppm): The quartet at 4.00 ppm is characteristic of a methylene group adjacent to a methyl group. This signal corresponds to the two protons of the ethyl group's methylene moiety.
-
Methyl Protons (-O-CH₂-CH₃, 1.15 ppm): The triplet at 1.15 ppm is assigned to the three protons of the terminal methyl group of the ethoxy substituent. The triplet splitting pattern arises from the coupling with the adjacent methylene protons.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet. This signal is not explicitly reported in the available data but would be expected to be present.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A slightly more concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Instrument Setup and Data Acquisition:
-
The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key parameters include a spectral width of approximately 200-250 ppm, a longer acquisition time, and a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment (Probable) |
| 65.91 | -O-CH₂ -CH₃ |
| 15.23 | -O-CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Aliphatic Carbons: The signal at 65.91 ppm is consistent with the chemical shift of a methylene carbon attached to an oxygen atom (-O-CH₂ -).[1] The peak at 15.23 ppm is characteristic of a terminal methyl carbon in an ethyl group.[1]
-
Aromatic and Methylene Carbons: The remaining ten carbon signals (for the nine quinoline carbons and the benzylic-type methylene carbon) would be expected in the aromatic region (typically 110-160 ppm) and the region for carbons attached to an aromatic ring. The carbon bearing the hydroxyl group (C8) would likely appear at a lower field (higher ppm) due to the deshielding effect of the oxygen atom. The quaternary carbons would generally show weaker signals. A complete assignment would necessitate further experimental data, such as that from a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can distinguish between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, a small amount of this compound can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
IR Data for this compound [1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3800 - 2700 | O-H stretch (broad) | Phenolic -OH |
| 3050 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H |
| 1600 - 1450 | C=C and C=N stretch | Quinoline ring |
| 1275 - 1000 | C-O stretch | Ether (C-O-C) |
Interpretation of the IR Spectrum
-
O-H Stretching (3800 - 2700 cm⁻¹): The broad absorption band in this region is a clear indication of the presence of the phenolic hydroxyl group.[1] The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretching (3050 - 3000 cm⁻¹ and 2980 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoline ring. The peaks below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic ethoxymethyl group.
-
Quinoline Ring Vibrations (1600 - 1450 cm⁻¹): The series of sharp bands in this region are characteristic of the C=C and C=N stretching vibrations within the aromatic quinoline core.
-
C-O Stretching (1275 - 1000 cm⁻¹): The strong absorption in this "fingerprint" region is attributed to the C-O stretching vibrations of the ether linkage in the ethoxymethyl group.
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating and comprehensive structural elucidation of this compound.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
The IR spectrum confirms the presence of the key functional groups: the hydroxyl, the aromatic quinoline system, and the ether linkage. The ¹H NMR spectrum provides detailed information about the connectivity of the ethoxymethyl group and the overall proton environment. The partial ¹³C NMR data corroborates the presence of the ethyl group. Together, these data points create a consistent and unambiguous structural assignment for this compound. For a more in-depth analysis, particularly for the complete assignment of the aromatic signals in the NMR spectra, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(ethoxymethyl)-8-hydroxyquinoline: A Keystone for Structure-Based Drug Design
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and structural intricacies of this compound, highlighting its significance in the rational design of novel therapeutic agents. By elucidating the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces, we aim to provide a foundational understanding for harnessing this molecule's potential in medicinal chemistry. This guide integrates field-proven insights with detailed experimental protocols, fostering a self-validating system of scientific integrity and logical coherence.
Introduction: The Significance of 8-Hydroxyquinoline and its Derivatives in Drug Discovery
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties.[1][2] The biological efficacy of 8-HQ derivatives is intrinsically linked to their ability to chelate metal ions, a function governed by the precise spatial relationship between the hydroxyl group at the C8 position and the nitrogen atom within the pyridine ring.[3] This chelation can either sequester essential metal ions required by pathogenic enzymes or form cytotoxic metal complexes that induce oxidative stress and apoptosis.[3]
The substitution pattern on the quinoline ring plays a pivotal role in modulating the physicochemical properties and biological activities of these compounds.[4] Substitution at the 5-position, in particular, has been shown to significantly influence the therapeutic potential of 8-hydroxyquinoline derivatives.[5] This guide focuses on 5-(ethoxymethyl)-8-hydroxyquinoline, a derivative where an ethoxymethyl group is introduced at this critical position. Understanding the crystal structure of this specific molecule is paramount, as it provides a high-resolution blueprint of its steric and electronic features, which in turn dictate its interaction with biological targets.
This in-depth analysis will equip researchers with the fundamental knowledge required to leverage the structural characteristics of 5-(ethoxymethyl)-8-hydroxyquinoline for the development of next-generation therapeutics.
Synthesis and Crystallization: From Precursors to High-Quality Crystals
The synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline is achieved through a two-step process, commencing with the chloromethylation of 8-hydroxyquinoline followed by a Williamson ether synthesis. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
The synthetic route to 5-(ethoxymethyl)-8-hydroxyquinoline is outlined below. The initial chloromethylation of 8-hydroxyquinoline provides the key intermediate, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride. This is followed by a nucleophilic substitution reaction with sodium ethoxide to yield the final product.
Caption: Synthetic workflow for 5-(ethoxymethyl)-8-hydroxyquinoline.
Detailed Experimental Protocols
This protocol is adapted from established procedures for the chloromethylation of 8-hydroxyquinoline.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 8-hydroxyquinoline (14.5 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol) in 100 mL of concentrated hydrochloric acid.
-
Gas Purging: Bubble hydrogen chloride gas through the stirred suspension at room temperature for 2 hours.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The suspension will gradually dissolve to form a clear, dark solution.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A yellow precipitate of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
This protocol employs the Williamson ether synthesis.[7]
-
Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of absolute ethanol. Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[8]
-
Reaction: To the freshly prepared sodium ethoxide solution, add 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (23.0 g, 0.1 mol) portion-wise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of deionized water and extract with three 75 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude 5-(ethoxymethyl)-8-hydroxyquinoline by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Obtaining high-quality single crystals is crucial for accurate structure determination.[5][9][10]
-
Solvent Selection: Dissolve a small amount of purified 5-(ethoxymethyl)-8-hydroxyquinoline in various solvents at room temperature and upon heating to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a few small holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature. Further slow cooling in a refrigerator or cold room may promote crystal growth.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Crystal Structure Analysis: Unveiling the Molecular Architecture
The crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline was determined by X-ray powder diffraction.[3] The analysis reveals a well-defined three-dimensional arrangement of the molecules, stabilized by a network of intermolecular interactions.
Crystallographic Data
The key crystallographic parameters for 5-(ethoxymethyl)-8-hydroxyquinoline are summarized in the table below.[3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.9551(12) |
| b (Å) | 17.981(3) |
| c (Å) | 15.125(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2163.5(6) |
| Z | 8 |
| Temperature (K) | 295 |
| Radiation | Cu-Kα (λ = 1.54056 Å) |
Molecular Conformation and Geometry
The molecule of 5-(ethoxymethyl)-8-hydroxyquinoline adopts a non-planar conformation in the solid state.[3] The quinoline ring system itself is nearly planar, but the ethoxymethyl substituent at the 5-position extends out of this plane. This non-planar arrangement has significant implications for the molecule's packing in the crystal lattice and its potential interactions with biological macromolecules.
The precise arrangement of atoms and the distances and angles between them are critical for understanding the molecule's reactivity and binding capabilities. The table below presents selected calculated bond lengths and angles.[3]
| Bond | Length (Å) | Angle | Value (°) |
| O(1)-C(8) | 1.365 | C(7)-C(8)-O(1) | 119.5 |
| N(1)-C(9) | 1.374 | C(10)-C(9)-N(1) | 122.3 |
| C(5)-C(11) | 1.512 | C(4)-C(5)-C(11) | 121.8 |
| C(11)-O(2) | 1.423 | C(5)-C(11)-O(2) | 108.7 |
| O(2)-C(12) | 1.428 | C(11)-O(2)-C(12) | 112.4 |
| C(12)-C(13) | 1.507 | O(2)-C(12)-C(13) | 108.1 |
Note: The bond lengths and angles are based on DFT/B3LYP calculations as reported in the reference.[3]
Intermolecular Interactions and Crystal Packing
The crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline is stabilized by a combination of hydrogen bonding and π–π stacking interactions.[3]
-
Hydrogen Bonding: Intermolecular hydrogen bonds of the O–H···N type are observed, where the hydroxyl group of one molecule interacts with the nitrogen atom of an adjacent molecule. Additionally, weaker C–H···O interactions involving the quinoline rings are present.[3]
-
π–π Stacking: The planar quinoline ring systems of adjacent molecules engage in π–π stacking interactions, further contributing to the stability of the crystal lattice.[3]
Caption: Key intermolecular interactions in the crystal lattice.
Relevance to Drug Development: A Structure-Activity Relationship Perspective
The detailed crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline provides invaluable insights for structure-based drug design. The introduction of the ethoxymethyl group at the 5-position has several important consequences for its potential as a therapeutic agent.
-
Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline. This can enhance its ability to cross cell membranes and reach intracellular targets.
-
Steric Influence: The size and conformation of the ethoxymethyl group can influence how the molecule binds to the active site of a target enzyme or receptor. This steric hindrance can be exploited to achieve selectivity for a particular target.
-
Electronic Effects: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with a biological target that are not possible for the unsubstituted parent compound.
Studies on other 5-substituted 8-hydroxyquinoline derivatives have shown that the nature of the substituent at this position is a key determinant of biological activity. For instance, electron-withdrawing groups at the 5-position have been shown to enhance anticancer activity.[5] The ethoxymethyl group, being moderately electron-donating, may confer a different spectrum of activity. A thorough understanding of the structure-activity relationship (SAR) for 5-alkoxy-substituted 8-hydroxyquinolines is crucial for optimizing their therapeutic potential.
Experimental Workflow: Single Crystal X-ray Diffraction
For researchers aiming to perform their own crystal structure analysis, the following provides a generalized workflow for single-crystal X-ray diffraction of a small organic molecule like 5-(ethoxymethyl)-8-hydroxyquinoline.
Caption: A typical workflow for single-crystal X-ray diffraction.
Conclusion
The crystal structure analysis of 5-(ethoxymethyl)-8-hydroxyquinoline provides a detailed molecular portrait that is fundamental to understanding its chemical behavior and biological potential. The orthorhombic crystal system, the non-planar molecular conformation, and the intricate network of hydrogen bonds and π–π stacking interactions all contribute to the unique properties of this compound. For drug development professionals, this structural information serves as a critical starting point for designing more potent and selective derivatives. By leveraging the insights gained from this analysis, the scientific community can continue to explore the vast therapeutic landscape of 8-hydroxyquinolines and their analogues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization [sites.pitt.edu]
- 10. praxilabs.com [praxilabs.com]
The Chameleonic Chemistry of 8-Hydroxyquinoline: A Technical Guide to its Multifaceted Mechanisms of Action
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent and selective mechanisms of action is a perpetual endeavor. Within the vast landscape of pharmacologically active scaffolds, 8-hydroxyquinoline (8HQ) and its derivatives have emerged as a class of compounds with remarkable versatility, exhibiting a spectrum of biological activities that span from anticancer and neuroprotective to antimicrobial.[1][2] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of 8-hydroxyquinoline derivatives, moving beyond a mere recitation of facts to delve into the causal relationships that underpin their therapeutic potential. Our focus is to furnish the scientific community with not only a robust theoretical framework but also practical, field-proven insights and methodologies to accelerate research and development in this exciting area.
Part 1: The Core Directive - Unraveling the Fundamental Chemistry and Physicochemical Properties
The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their unique chemical structure. As a monoprotic bidentate chelating agent, the close proximity of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring enables the formation of stable five-membered ring complexes with a wide array of divalent and trivalent metal cations, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3] This fundamental property of metal chelation is the primary driver of their diverse pharmacological effects.
The lipophilicity of the 8HQ scaffold allows for efficient passage across cellular membranes, a critical attribute for any bioactive compound. The substitution pattern on the quinoline ring significantly influences the physicochemical properties, such as pKa values and lipophilicity (logP), which in turn modulate the metal-binding affinity and biological activity. For instance, electron-withdrawing substituents can enhance the acidity of the hydroxyl group, thereby affecting the stability of the metal complexes formed. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel 8HQ derivatives with enhanced potency and selectivity.[4][5]
Part 2: The Central Hub - Metal Ionophoric Activity
While metal chelation is the foundational mechanism, the true elegance of many 8-hydroxyquinoline derivatives lies in their function as metal ionophores . An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. Unlike simple chelators that sequester extracellular metals, 8HQ derivatives can form lipophilic complexes with metal ions, facilitating their transport into the cell, thereby disrupting the delicate intracellular metal homeostasis.
This ionophoric action is a double-edged sword that can be harnessed for therapeutic benefit. By increasing the intracellular concentration of specific metal ions, such as copper and zinc, 8HQ derivatives can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular machinery.[1][2]
Caption: Ionophoric action of 8-hydroxyquinoline derivatives.
Part 3: Therapeutic Applications and Detailed Mechanisms
The disruption of metal homeostasis by 8-hydroxyquinoline derivatives serves as the linchpin for their efficacy in various therapeutic areas.
Anticancer Activity: A Multi-pronged Assault
The anticancer properties of 8HQ derivatives are multifaceted and arise from their ability to induce a state of severe cellular stress in cancer cells, which often exhibit a dysregulated metal metabolism.
3.1.1 Induction of Oxidative Stress and Apoptosis:
The ionophoric transport of redox-active metals, particularly copper, into cancer cells is a primary mechanism of anticancer activity. The resulting elevated intracellular copper levels catalyze the generation of cytotoxic reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids.[6] This overwhelming oxidative stress triggers apoptotic cell death pathways.[6][7] The formation of tris(8-hydroxyquinoline)iron has also been shown to induce apoptosis through oxidative stress and by activating death receptor signaling pathways.[7]
Caption: Anticancer mechanisms of 8-hydroxyquinoline-copper complexes.
3.1.2 Proteasome Inhibition:
Several 8HQ derivatives, notably clioquinol, have been demonstrated to inhibit the proteasome, a critical cellular machinery responsible for protein degradation.[4][8] This inhibition is often enhanced by the presence of copper.[9] The impairment of proteasome function leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.[4]
Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | Various human cancer cell lines | Low micromolar range | [3][5] |
| 5,7-dihalo-substituted-8-hydroxyquinolines (as Zn(II) and Cu(II) complexes) | Hepatoma, ovarian, non-small-cell lung | 0.0014 - 32.13 | [10] |
| Zinc(II)-8-hydroxyquinoline complexes with 1,10-phenanthroline | Cisplatin-resistant ovarian cancer (SK-OV-3/DDP) | 2.25 ± 0.13 (for DQ6) | [11] |
| 8-hydroxyquinoline derivative with o-chloro substitution | Human lung carcinoma (A-549) | 5.6 | [12] |
Neuroprotective Effects: Restoring Metal Homeostasis
In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, dysregulated metal ion homeostasis is a key pathological feature. 8-Hydroxyquinoline derivatives, like clioquinol and its second-generation analog PBT2, act as "metal protein attenuating compounds" (MPACs). They are proposed to chelate excess metal ions, particularly copper and zinc, from amyloid-beta plaques and transport them back into neurons, thereby restoring synaptic function and reducing oxidative stress.
The mechanism of PBT2 is thought to involve the translocation of copper and zinc ions into cells, reducing their extracellular levels and thereby mitigating metal-mediated Aβ aggregation.[13] It is important to note that while both clioquinol and PBT2 are ionophores, subtle differences in their mechanisms and intracellular metal distribution may exist.[13]
Antimicrobial Activity: Depriving Essential Nutrients
The antimicrobial action of 8-hydroxyquinoline and its derivatives is primarily attributed to their ability to chelate essential metal ions, such as iron and manganese, that are crucial for the survival and proliferation of pathogenic microorganisms. By sequestering these vital metal cofactors, 8HQ derivatives effectively inhibit key microbial enzymes, leading to growth inhibition and cell death. The lipophilic nature of these compounds allows them to readily penetrate microbial cell walls and membranes.
Part 4: Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of 8-hydroxyquinoline derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
8-hydroxyquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 8-hydroxyquinoline derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe to measure the generation of ROS within cells.
-
Materials:
-
Cell line of interest
-
8-hydroxyquinoline derivative
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplates
-
-
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Wash the cells with PBS and then load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[15]
-
Wash the cells again with PBS to remove the excess probe.
-
Treat the cells with the 8-hydroxyquinoline derivative in the presence or absence of a metal ion (e.g., CuCl₂).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.[15]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cell line of interest
-
8-hydroxyquinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the 8-hydroxyquinoline derivative for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16][17]
-
Incubate the cells in the dark for 15 minutes at room temperature.[18]
-
Analyze the stained cells by flow cytometry within one hour.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
In Vitro Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S or 26S proteasome.
-
Materials:
-
Purified 20S or 26S proteasome or cell lysate
-
8-hydroxyquinoline derivative
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
Black 96-well microplate
-
-
Procedure:
-
In a black 96-well plate, add the assay buffer, the 8-hydroxyquinoline derivative at various concentrations, and the proteasome preparation.
-
Add the fluorogenic substrate to initiate the reaction.[19]
-
Incubate at 37°C and monitor the increase in fluorescence (excitation ~350 nm, emission ~440 nm) over time using a fluorescence plate reader.[19]
-
The rate of fluorescence increase is proportional to the proteasome activity. Calculate the percentage of inhibition relative to the untreated control.
-
Conclusion
The 8-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The core mechanism of action, rooted in metal chelation and ionophoric activity, provides a powerful platform for disrupting cellular homeostasis in pathological states. The ability to induce oxidative stress, inhibit key enzymes like the proteasome, and modulate metal-dependent signaling pathways underscores the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to empower researchers to further explore and exploit the chameleonic chemistry of 8-hydroxyquinoline for the development of next-generation therapeutics.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. resources.novusbio.com [resources.novusbio.com]
Whitepaper: The Discovery and Synthesis of Novel 8-Hydroxyquinoline Compounds: A Technical Guide for Drug Development
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] Its unique ability to chelate essential metal ions, coupled with a planar, lipophilic structure that facilitates cell permeability, makes it an attractive starting point for the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the strategies behind the discovery and synthesis of new 8-HQ derivatives. We will move beyond simple procedural descriptions to dissect the causal logic behind synthetic choices, elucidate structure-activity relationships (SAR), and provide validated, step-by-step protocols for researchers in the field. The narrative is grounded in recent scientific literature, offering a blend of established principles and modern innovations for professionals dedicated to advancing therapeutic design.
The 8-Hydroxyquinoline Core: A Privileged Scaffold
8-Hydroxyquinoline, a simple bicyclic compound composed of a pyridine ring fused to a phenol, possesses chemical properties that make it exceptionally versatile for drug design.[2][5] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the adjacent hydroxyl group at position 8 serves as a hydrogen bond donor. This specific arrangement is the key to its most defining characteristic: the ability to act as a potent, bidentate chelating agent for a wide range of divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[2]
This metal chelation is not merely a chemical curiosity; it is central to the biological activity of many 8-HQ derivatives.[3] Imbalances in metal ion homeostasis are implicated in numerous pathologies, from neurodegenerative diseases like Alzheimer's to the proliferation of cancer cells and microbial infections.[3][4] By sequestering or redistributing these metal ions, 8-HQ compounds can disrupt critical enzymatic processes in pathogenic cells, inhibit tumor growth, and mitigate oxidative stress, making them powerful agents against cancer, bacteria, fungi, and viruses.[2][6][7]
Rational Discovery: A Workflow for Novel 8-HQ Agents
The development of novel 8-HQ compounds is an iterative process that marries synthetic chemistry with biological screening. The goal is to systematically modify the 8-HQ core to enhance potency against a specific target while minimizing off-target toxicity. This workflow is a self-validating system where each step informs the next.
References
- 1. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of 8-Hydroxyquinoline Derivatives: A Technical Guide to Theoretical Studies and DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and neuroprotective agents, as well as functional materials for organic light-emitting diodes (OLEDs) and chemosensors.[2][3][4] The remarkable potential of these compounds stems from their ability to chelate metal ions, a property that is intimately linked to their electronic structure and reactivity.[4][5] This technical guide provides an in-depth exploration of how theoretical studies, with a strong focus on Density Functional Theory (DFT) calculations, can be leveraged to understand, predict, and optimize the properties of 8-hydroxyquinoline derivatives for various applications. We will delve into the core principles, practical methodologies, and advanced analyses that empower researchers to rationally design novel 8-HQ derivatives with enhanced efficacy and desired characteristics.
The Foundational Role of Theoretical Chemistry in 8-Hydroxyquinoline Research
Experimental synthesis and testing are indispensable in drug discovery and materials science. However, a purely empirical approach can be time-consuming and resource-intensive. Theoretical and computational chemistry, particularly DFT, offers a powerful synergistic approach, enabling researchers to:
-
Elucidate Structure-Activity Relationships (SAR): By calculating various molecular descriptors, we can build robust models that correlate the structural features of 8-HQ derivatives with their biological activity or material properties. This understanding is crucial for designing more potent and selective compounds.[6]
-
Predict Molecular Properties: A wide range of properties, including electronic structure, spectroscopic signatures (IR, Raman, UV-Vis), reactivity, and non-linear optical (NLO) properties, can be accurately predicted before a molecule is ever synthesized.[7][8][9][10]
-
Investigate Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of chemical reactions, providing invaluable insights into reaction pathways, transition states, and the feasibility of synthetic routes.
-
Simulate Molecular Interactions: Understanding how 8-HQ derivatives interact with biological targets (e.g., proteins, DNA) or metal surfaces is key to their function.[11][12][13] Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, often parameterized with DFT data, can provide atomic-level details of these interactions.
This guide will focus on the practical application of DFT to achieve these goals.
Core Principles of DFT in the Context of 8-Hydroxyquinoline Derivatives
Density Functional Theory is a quantum mechanical method that has revolutionized computational chemistry due to its favorable balance of accuracy and computational cost.[7] The central tenet of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. This is a significant simplification compared to traditional wave function-based methods.
For 8-hydroxyquinoline derivatives, the choice of DFT methodology is critical for obtaining reliable results. The key components of a DFT calculation are:
-
The Exchange-Correlation Functional: This is the heart of DFT and approximates the complex quantum mechanical interactions between electrons. The choice of functional depends on the properties being investigated.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is a widely used and well-benchmarked functional for general-purpose calculations on organic molecules, including geometry optimization and vibrational frequency calculations.[14][15]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are particularly well-suited for describing charge-transfer excitations and non-covalent interactions, which are important for studying the photophysical properties and intermolecular interactions of 8-HQ derivatives.[16]
-
Meta-GGA Functionals (e.g., M06-2X): These functionals often provide improved accuracy for non-covalent interactions and thermochemistry.[17]
-
-
The Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are commonly used for organic molecules. The addition of polarization functions (e.g., * or (d,p)) allows for more flexibility in describing bonding, while diffuse functions (e.g., + or ++) are important for describing anions and weak interactions.[5]
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
-
Effective Core Potentials (e.g., LANL2DZ): For calculations involving metal complexes of 8-hydroxyquinoline, effective core potentials are used to describe the core electrons of the metal atom, reducing the computational cost while maintaining accuracy for the valence electrons.[5]
-
The judicious selection of a functional and basis set is a self-validating system; the results should be checked for convergence with respect to the level of theory and compared with available experimental data whenever possible.
A Step-by-Step Computational Workflow for Characterizing 8-Hydroxyquinoline Derivatives
This section outlines a typical workflow for the theoretical characterization of a novel 8-hydroxyquinoline derivative.
Molecular Geometry Optimization
The first and most crucial step is to determine the most stable 3D structure of the molecule.
Protocol:
-
Initial Structure Generation: Draw the 2D structure of the 8-HQ derivative in a molecular editor and generate an initial 3D conformation.
-
DFT Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The frequency calculation also provides the zero-point vibrational energy and thermodynamic properties (enthalpy and Gibbs free energy).
Caption: Workflow for Molecular Geometry Optimization.
Electronic Structure and Reactivity Analysis
Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity can be extracted.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[14][18]
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites in a molecule, which is crucial for understanding intermolecular interactions and predicting reaction sites.[11]
-
Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. These are typically calculated from the HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character. |
Spectroscopic Characterization
DFT can accurately predict various spectroscopic properties, which is essential for validating experimental data and interpreting spectra.
-
Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of vibrational modes can be calculated and compared with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the spectral bands to specific molecular vibrations.[7][14][15]
-
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This is crucial for understanding the photophysical properties of 8-HQ derivatives, especially for applications in OLEDs and sensors.[14][19]
Advanced Analyses
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It is particularly useful for quantifying charge transfer, hyperconjugative interactions, and delocalization within the molecule.[7][14]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.[14]
Applications in Drug Discovery and Materials Science
Rational Design of Anticancer and Antimicrobial Agents
The biological activity of many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions that are essential for the function of certain enzymes in cancer cells or pathogens.[6][20][21]
Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
DFT calculations can be used to:
-
Optimize the geometry of the 8-HQ derivative for use as a ligand in molecular docking simulations.
-
Calculate the partial atomic charges to improve the accuracy of the docking scoring functions.
-
Analyze the electronic properties of the ligand to understand its ability to interact with the active site of the target protein. For instance, MEP maps can guide the prediction of hydrogen bonding interactions.[7][11]
Development of Novel Materials with Enhanced Non-Linear Optical (NLO) Properties
8-Hydroxyquinoline derivatives with large dipole moments and hyperpolarizabilities are promising candidates for NLO materials.[8][9][22] DFT is the primary tool for the in-silico screening of such materials.
Key NLO Properties Calculated with DFT:
-
Dipole Moment (μ): A measure of the charge separation in a molecule.
-
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
-
First Hyperpolarizability (β): The second-order response to an electric field, which is responsible for second-harmonic generation.
-
Second Hyperpolarizability (γ): The third-order response, related to third-harmonic generation.
By systematically modifying the structure of the 8-hydroxyquinoline core with electron-donating and electron-accepting groups, DFT can be used to predict which derivatives will exhibit the largest NLO response.[7][8][9]
Conclusion and Future Perspectives
Theoretical studies and DFT calculations have become an indispensable tool in the exploration and development of 8-hydroxyquinoline derivatives. This guide has provided a comprehensive overview of the fundamental principles, practical workflows, and diverse applications of these computational methods. By integrating DFT calculations with experimental research, scientists can accelerate the discovery and design of novel 8-HQ derivatives with tailored properties for a wide range of applications, from next-generation therapeutics to advanced optical materials.
The continued development of more accurate and efficient DFT functionals, coupled with the increasing availability of high-performance computing resources, will undoubtedly further enhance the predictive power of these methods. Future research will likely see a greater emphasis on multi-scale modeling, combining DFT with molecular dynamics and other simulation techniques to bridge the gap between molecular properties and macroscopic behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 20. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties and Applications of 5-(Ethoxymethyl)quinolin-8-ol
Foreword: The 8-Hydroxyquinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently yield compounds of significant interest. The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential example of such a "privileged structure."[1][2] This bicyclic aromatic system, comprising a phenol ring fused to a pyridine ring, possesses a unique combination of electronic and steric properties. The proximate arrangement of the C8-phenolic hydroxyl group and the C1-pyridine nitrogen atom creates a powerful bidentate chelating site, enabling the formation of stable complexes with a vast array of metal ions.[1] This characteristic is central to the diverse biological activities and material applications of its derivatives.
This guide focuses on a specific, functionally rich derivative: 5-(Ethoxymethyl)quinolin-8-ol (CAS No: 22049-19-0). The introduction of an ethoxymethyl group at the C5 position modulates the parent scaffold's lipophilicity, steric profile, and hydrogen bonding capabilities, offering a refined tool for researchers. The objective of this whitepaper is to provide a comprehensive technical overview of its core properties, synthesis, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule.
Chapter 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's identity and three-dimensional structure is the foundation upon which all further investigation is built. This compound is defined by a unique set of identifiers and structural features that dictate its chemical behavior.
Core Identifiers
For clarity and unambiguous identification in research and procurement, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 22049-19-0 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 5-(ETHOXYMETHYL)-8-QUINOLINOL, AKOS AU36-M602 | [3] |
| InChIKey | JQYCYUYNAZPXJQ-UHFFFAOYSA-N | [3] |
Key Structural Features
The functionality of this compound arises from the interplay of its constituent parts:
-
The 8-Hydroxyquinoline Core: This planar, aromatic system provides rigidity. The electron-deficient pyridine ring and the electron-rich phenol ring create a unique electronic environment.[1]
-
The Chelating Moiety: The peri-positioned hydroxyl (-OH) group and pyridine nitrogen (N) form the critical bidentate chelation site responsible for its metal-binding properties.
-
The 5-(Ethoxymethyl) Substituent: This flexible side chain significantly influences the molecule's physicochemical profile. The ether linkage (-O-) can act as a hydrogen bond acceptor, while the ethyl group enhances lipophilicity compared to its hydroxymethyl precursor.
Figure 1: Chemical structure of this compound.
Crystallographic Data
Structural analysis via X-ray powder diffraction reveals that this compound crystallizes in an orthorhombic system.[4][5] This empirical data provides definitive proof of its solid-state conformation and intermolecular packing.
-
Crystal System: Orthorhombic
-
Space Group: Pbca
-
Molecules per Unit Cell (Z): 8
-
Lattice Parameters: a = 7.9551 Å, b = 17.981 Å, c = 15.125 Å[5]
Chapter 2: Physicochemical Properties
The physical properties of a compound govern its behavior in various matrices, which is paramount for designing experimental protocols and predicting its suitability for specific applications, such as drug delivery or materials integration.
| Property | Value | Implication for Research & Development |
| Density | 1.189 g/cm³[3] | Relevant for formulation, process scale-up, and material science applications. |
| Boiling Point | 361.2 °C at 760 mmHg[3] | Indicates high thermal stability, a desirable trait for applications requiring heat processing. |
| Flash Point | 172.2 °C[3] | A key safety parameter for handling and storage, indicating the temperature at which it can form an ignitable mixture with air. |
| Refractive Index | 1.619[3] | Useful for non-destructive identification and purity assessment in liquid form. |
| XLogP3 | 2.48[3] | This predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive aqueous insolubility. |
| Polar Surface Area (PSA) | 42.4 Ų[3] | Predicts the molecule's ability to form hydrogen bonds. This value is favorable for oral bioavailability in drug candidates, as it suggests efficient membrane transport. |
Chapter 3: Chemical Properties and Reactivity Profile
The chemical reactivity of this compound is dominated by the 8-hydroxyquinoline core, a system renowned for its metal chelation capabilities.
Metal Ion Chelation
Causality: The foundational chemical property of the 8-HQ scaffold is its role as a monoprotic bidentate chelating agent.[1] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group's oxygen atom form a highly stable five-membered ring upon coordination with a metal ion. This chelation is a key mechanism behind the antimicrobial and anticancer activities of many 8-HQ derivatives, as it can disrupt essential metal-dependent enzymatic processes in pathogens or cancer cells.[6]
Figure 2: Chelation mechanism of the 8-HQ scaffold with a metal ion (Mⁿ⁺).
Reactivity of the Aromatic System
The phenol ring of the 8-HQ system is activated towards electrophilic aromatic substitution. This allows for further functionalization at positions C2, C4, and C7, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Conversely, the pyridine ring is electron-deficient and less susceptible to electrophilic attack.[1]
Chapter 4: Synthesis and Spectroscopic Analysis
The reliable synthesis and unambiguous characterization of this compound are prerequisites for any research endeavor.
Proposed Synthesis Workflow
While various synthetic routes to 8-HQ derivatives exist, a common and logical pathway to this compound involves a two-step process starting from the commercially available 8-hydroxyquinoline.
-
Step 1: Hydroxymethylation. A Mannich-type reaction or direct formylation followed by reduction introduces a hydroxymethyl group at the C5 position, yielding the key intermediate, 5-(hydroxymethyl)quinolin-8-ol.[7][8]
-
Step 2: Etherification. A Williamson ether synthesis, reacting the intermediate with an ethyl halide (e.g., ethyl bromide) in the presence of a suitable base (e.g., NaH or K₂CO₃), forms the desired ether linkage.
Figure 3: Conceptual two-step synthesis workflow.
Spectroscopic Characterization Protocol
Structural confirmation relies on a suite of spectroscopic techniques. The molecule has been successfully characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy.[4][5]
Exemplar Protocol: ¹H NMR Acquisition and Interpretation
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Interpretation (Expected Signals):
-
Aromatic Protons (quinoline ring): A series of multiplets between δ 7.0-9.1 ppm. The exact splitting patterns will be complex due to coupling between adjacent protons.
-
Methylene Protons (-O-CH₂-CH₃): A quartet around δ 3.5-4.0 ppm, split by the adjacent methyl group.
-
Methyl Protons (-O-CH₂-CH₃): A triplet around δ 1.2-1.5 ppm, split by the adjacent methylene group.
-
Methylene Protons (Ar-CH₂-O-): A singlet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Can be confirmed by a D₂O exchange experiment.
-
Chapter 5: Applications in Research and Drug Development
The unique properties of the 8-HQ scaffold, modulated by the 5-ethoxymethyl substituent, position this compound as a valuable tool in multiple scientific domains.
Medicinal Chemistry and Pharmacology
8-HQ derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][4][6] Research has shown that 5-alkoxymethyl-8-quinolinols can exhibit enhanced activity against certain bacterial and fungal strains compared to the parent 8-hydroxyquinoline.[6] This suggests that this compound is a promising lead compound for developing novel therapeutics. Its moderate lipophilicity and favorable PSA are advantageous for designing molecules with good pharmacokinetic profiles.
Materials Science
The high thermal stability and fluorescent properties of 8-HQ derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs).[5] They can function as electron-transporting and emitting materials, contributing to the efficiency and longevity of optoelectronic devices.
Chapter 6: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available, prudent laboratory practice dictates handling it with care, based on data from structurally related compounds. The parent quinoline scaffold is classified as potentially carcinogenic and mutagenic, and is harmful if swallowed or in contact with skin.[9]
Recommended Handling Protocol
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoidance of Contact: Take measures to avoid direct contact with skin and eyes and to prevent inhalation of any dust or aerosols.[3]
-
Contingency: In case of contact, immediately flush the affected area with copious amounts of water. If swallowed, seek immediate medical attention.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound emerges as a molecule of significant scientific interest, building upon the robust and versatile 8-hydroxyquinoline framework. Its well-defined physicochemical properties, dominated by its metal-chelating ability and modulated lipophilicity, make it a valuable probe and building block. For medicinal chemists, it represents a promising starting point for the development of novel therapeutics. For materials scientists, it offers a thermally stable component for advanced electronic applications. Future research should focus on a comprehensive biological screening of this compound and its metal complexes, as well as the synthesis of novel analogues to build a deeper understanding of its structure-activity relationships.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. echemi.com [echemi.com]
- 8. 5-HYDROXYMETHYL-QUINOLIN-8-OL | 4053-44-5 [chemicalbook.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
An In-depth Technical Guide to the Solubility and Stability of 5-(Ethoxymethyl)quinolin-8-ol
In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental hurdles are the intrinsic physicochemical properties of the molecule itself. It is not enough for a compound to exhibit potent biological activity in vitro; it must also possess the requisite solubility to be formulated and achieve therapeutic concentrations in vivo, and the stability to withstand manufacturing, storage, and physiological conditions. This guide focuses on this compound, a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, which is a "privileged structure" in medicinal chemistry, known for its derivatives' broad pharmacological activities, including anticancer and antibacterial properties.[1][2]
This document provides a comprehensive, technically-grounded framework for evaluating the solubility and stability of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just recipes to be followed, but self-validating systems for generating robust and reliable data. For researchers, chemists, and formulation scientists, a thorough understanding of these principles is paramount to mitigating late-stage attrition and accelerating the path to clinical success.
Molecular Profile of this compound
A foundational understanding begins with the molecule's basic identity and predicted properties. These parameters provide initial clues to its behavior in various solvent systems and its potential liabilities.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 22049-19-0 | [3] |
| Molecular Formula | C12H13NO2 | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| XLogP3 | 2.477 | [3] |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | [3] |
-
Insight: The XLogP3 value of ~2.5 suggests a moderate lipophilicity, indicating that while it has non-polar characteristics, it is not excessively "greasy." The TPSA, a measure of the polar surface area, further supports this, implying the potential for hydrogen bonding interactions, which are crucial for solubility in polar solvents.
Solubility Assessment: From High-Throughput Screening to Definitive Measurement
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[4][5][6] We must differentiate between two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a solution (often containing a co-solvent like DMSO), making it ideal for early discovery screening.[6][7] Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for pre-formulation development.[7][8]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method remains the definitive technique for determining equilibrium solubility.[4][7] Its deliberate, time-intensive nature is designed to ensure a true equilibrium is reached between the solid and dissolved states of the compound.
Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid compound is crucial to guarantee this saturation point is reached and maintained.[4] Agitation prevents the formation of a stagnant boundary layer around the solid particles, facilitating the dissolution process, while a controlled temperature is essential as solubility is a temperature-dependent property.[4][9]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a pharmaceutically relevant solvent (e.g., purified water, 0.1 M HCl, phosphate-buffered saline (PBS) pH 7.4).
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours.[4] This extended period allows the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant. It is critical to separate the liquid from the remaining solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Expert Insight: Filtration is a potential source of error, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[8] It is advisable to pre-saturate the filter by discarding the first few drops of the filtrate.
-
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
Data Presentation: Expected Solubility Profile
The following table presents hypothetical data to illustrate the expected solubility profile. The quinoline nitrogen (pKa ~5) is expected to be protonated in acidic media, forming a more soluble salt, while the phenolic hydroxyl group (pKa ~9-10) will be deprotonated in basic media.
| Medium | pH | Expected Solubility (µg/mL) | Rationale |
| Purified Water | ~7.0 | 50 - 100 | Baseline solubility of the neutral species. |
| 0.1 M HCl | 1.2 | > 500 | Protonation of the quinoline nitrogen forms a hydrochloride salt, significantly increasing aqueous solubility. |
| PBS | 7.4 | 60 - 120 | Solubility similar to water, representing physiological pH. |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Stability Assessment: Unveiling Degradation Pathways
Stability testing is a non-negotiable component of drug development, designed to understand how a drug substance changes over time under the influence of various environmental factors.[10] Forced degradation, or stress testing, is an accelerated process where the compound is exposed to conditions more severe than those used for long-term stability studies.[10][11]
The Pillars of Forced Degradation:
-
Pathway Elucidation: To identify the likely degradation products and establish the intrinsic stability of the molecule.[10][12]
-
Method Development: To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradation products.[11][13]
-
Formulation Guidance: To inform the development of a stable drug product and determine appropriate storage conditions.[10]
Predicted Degradation Pathways for this compound
The molecular structure contains several functional groups susceptible to degradation:
-
Ether Linkage: The ethoxymethyl group may be susceptible to acid- or base-catalyzed hydrolysis, potentially cleaving to form 5-(hydroxymethyl)quinolin-8-ol and ethanol.[14]
-
Phenolic Ring: The electron-rich 8-hydroxyquinoline core is prone to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.[14]
-
Quinoline System: The entire aromatic system is a chromophore, making it susceptible to photodegradation upon exposure to UV or visible light.[11][14]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stressing the molecule under various conditions.
Causality Behind the Method: The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to generate and detect the primary degradation products without being so excessive that secondary and tertiary products complicate the analysis. A stability-indicating HPLC method is the cornerstone of this process, as it must prove its ability to separate the pure drug from its impurities.[12][13]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[12]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[11][12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[12]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[12]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).[10][12]
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the HPLC column.[12]
-
Other samples can be diluted directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
The Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent peak from any degradation products.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution is typically required.[13] For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) detector. This is critical as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.
-
Injection Volume: 10 µL.[12]
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration (h) | % Degradation (Hypothetical) | Major Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 | 12.5% | Peak at RRT ~0.8 (Potential Hydrolysis Product) |
| 0.1 M NaOH, 60°C | 24 | 8.2% | Minor peaks observed |
| 3% H₂O₂, RT | 24 | 18.9% | Multiple peaks, suggesting complex oxidative pathway |
| Dry Heat, 80°C | 48 | < 2.0% | Compound is thermally stable |
| Photolytic | - | 15.3% | Broad impurity profile |
RRT = Relative Retention Time
Visualization: Stability Study Workflow and Degradation Pathways
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
Conclusion and Forward Outlook
The systematic evaluation of solubility and stability is an indispensable pillar of pharmaceutical development. For this compound, this guide has established a comprehensive framework for investigation. The molecule is predicted to have moderate baseline aqueous solubility that can be significantly enhanced in acidic conditions, a critical factor for potential oral formulation strategies.
The stability profile, elucidated through forced degradation studies, is key to identifying potential liabilities. The susceptibility to oxidative and photolytic degradation suggests that manufacturing and storage conditions will require careful control, such as protection from light and the inclusion of antioxidants in formulations. The protocols and rationales detailed herein provide the necessary tools for researchers to generate the high-quality, reliable data required to advance this, or any other promising compound, through the development pipeline with confidence and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application of 5-(Ethoxymethyl)quinolin-8-ol in Potentiodynamic Polarization Studies: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocol for utilizing 5-(Ethoxymethyl)quinolin-8-ol as a corrosion inhibitor in potentiodynamic polarization studies. It is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the evaluation of corrosion mitigation strategies.
Introduction: The Role of this compound in Corrosion Inhibition
Corrosion is a spontaneous electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to protect metals from corrosive environments. Among these, 8-hydroxyquinoline and its derivatives have garnered considerable attention due to their exceptional ability to form stable complexes with metal ions and create a protective barrier on the metal surface.[1][2]
This compound, a derivative of 8-hydroxyquinoline, has emerged as a promising corrosion inhibitor.[3][4] Its molecular structure, featuring a quinoline ring, a hydroxyl group, and an ethoxymethyl substituent, provides multiple active centers for adsorption onto a metal surface. The nitrogen and oxygen heteroatoms, along with the π-electrons of the aromatic system, facilitate strong coordination with the vacant d-orbitals of metal atoms, leading to the formation of a protective film.[1][5] This film acts as a barrier, impeding the anodic and cathodic reactions that drive the corrosion process.
Potentiodynamic polarization is a powerful electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.[6][7][8] By systematically varying the potential of a metal sample (the working electrode) and measuring the resulting current, a polarization curve is generated. This curve provides critical information about the corrosion rate, the inhibitor's mechanism (anodic, cathodic, or mixed-type), and its efficiency.
The Science Behind the Technique: Understanding Potentiodynamic Polarization
Potentiodynamic polarization studies are based on the principles of electrochemical kinetics. The technique involves polarizing the working electrode from its open-circuit potential (OCP) in both the anodic (positive) and cathodic (negative) directions. The resulting plot of log(current density) versus potential is known as a Tafel plot.
From the Tafel plot, several key parameters can be extracted:
-
Corrosion Potential (Ecorr): The potential at which the rate of the anodic reaction equals the rate of the cathodic reaction. A shift in Ecorr in the presence of an inhibitor can indicate whether it primarily affects the anodic or cathodic process.[9]
-
Corrosion Current Density (icorr): The current density at the corrosion potential. It is directly proportional to the corrosion rate. A lower icorr value in the presence of an inhibitor signifies better corrosion protection.
-
Tafel Slopes (βa and βc): The slopes of the anodic and cathodic branches of the polarization curve, respectively. Changes in these slopes provide insights into the mechanism of corrosion inhibition.
An inhibitor is classified as:
-
Anodic: If it primarily retards the anodic (metal dissolution) reaction, causing a significant positive shift in Ecorr.
-
Cathodic: If it primarily slows down the cathodic (e.g., hydrogen evolution) reaction, leading to a significant negative shift in Ecorr.
-
Mixed-Type: If it affects both the anodic and cathodic reactions. 8-hydroxyquinoline derivatives, including this compound, are typically mixed-type inhibitors.[9][10][11][12]
Experimental Workflow for Potentiodynamic Polarization Studies
The following diagram illustrates the general workflow for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.
Figure 1: General experimental workflow for potentiodynamic polarization studies.
Detailed Protocol: Evaluating this compound
This protocol outlines the step-by-step procedure for conducting potentiodynamic polarization measurements to assess the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution.
Materials and Reagents
-
Mild steel working electrode
-
Platinum or graphite counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Hydrochloric acid (HCl), analytical grade
-
Deionized or distilled water
-
Acetone
-
Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit)
-
Potentiostat/Galvanostat
Preparation of Solutions
-
Corrosive Medium (1 M HCl): Carefully add the required volume of concentrated HCl to deionized water to obtain the desired final volume and concentration.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the corrosive medium itself). From the stock solution, prepare a series of inhibitor concentrations in the 1 M HCl solution (e.g., 0.1, 0.5, 1.0, 5.0 mM).
Working Electrode Preparation
-
Mechanically polish the mild steel electrode using progressively finer grades of SiC abrasive paper.[15]
-
Rinse the polished electrode with deionized water, followed by degreasing with acetone.[15]
-
Dry the electrode in a stream of warm air.
-
Immediately immerse the prepared electrode into the test solution to prevent re-oxidation of the surface.
Electrochemical Cell Setup
-
The prepared mild steel sample serves as the working electrode.
-
A platinum or graphite rod acts as the counter (auxiliary) electrode.
-
An SCE or Ag/AgCl electrode is used as the reference electrode. Position the Luggin capillary of the reference electrode close to the working electrode surface to minimize IR drop.[15]
-
Fill the cell with the test solution (1 M HCl in the absence and presence of different concentrations of this compound).
Potentiodynamic Polarization Measurement
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes) until a steady state is reached.[16]
-
Once the OCP is stable, initiate the potentiodynamic polarization scan.
-
Set the potential range for the scan, typically from -250 mV to +250 mV relative to the OCP.
-
Select an appropriate scan rate, commonly 0.5 to 1 mV/s. A slower scan rate allows the system to remain in a quasi-steady state.[7]
-
Record the resulting current as a function of the applied potential.
Data Analysis and Interpretation
The acquired potentiodynamic polarization data is analyzed to determine the corrosion inhibition performance of this compound.
Tafel Extrapolation
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).
Calculation of Inhibition Efficiency
The inhibition efficiency (η%) is calculated using the following equation:
η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
Where:
-
i_corr(blank) is the corrosion current density in the absence of the inhibitor.
-
i_corr(inh) is the corrosion current density in the presence of the inhibitor.
Interpreting the Results
The following table provides a template for summarizing the key parameters obtained from the potentiodynamic polarization curves.
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (η%) |
| 0 (Blank) | - | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 |
A decrease in icorr and an increase in η% with increasing inhibitor concentration indicate effective corrosion inhibition. A significant shift in Ecorr (> 85 mV) towards more positive or negative values would suggest predominantly anodic or cathodic inhibition, respectively. A smaller shift in Ecorr is characteristic of a mixed-type inhibitor.[9]
Mechanism of Inhibition
The inhibitory action of this compound is attributed to its adsorption on the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms.[1]
The adsorbed inhibitor molecules form a protective layer that blocks the active corrosion sites, thereby reducing the rates of both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[9][10]
Conclusion
Potentiodynamic polarization is an indispensable technique for evaluating the efficacy of corrosion inhibitors like this compound. By following the detailed protocol and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible data to characterize the inhibitory properties of this and other quinoline derivatives. The insights gained from these studies are crucial for the development of advanced corrosion protection strategies in various industrial applications.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review - Esmailzadeh - Protection of Metals and Physical Chemistry of Surfaces [journals.rcsi.science]
- 7. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. farsi.msrpco.com [farsi.msrpco.com]
- 16. researchgate.net [researchgate.net]
weight loss method for evaluating corrosion inhibition by 5-(Ethoxymethyl)quinolin-8-ol
Topic: Weight Loss Method for Evaluating Corrosion Inhibition by 5-(Ethoxymethyl)quinolin-8-ol
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Gravimetric Evaluation of this compound as a Corrosion Inhibitor
This document provides a detailed protocol and technical insights for evaluating the corrosion inhibition properties of this compound on metal surfaces, such as mild steel in acidic environments, using the weight loss (gravimetric) method. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring data integrity and reproducibility.
Foundational Principles: The Gravimetric Method in Corrosion Science
The weight loss or gravimetric method stands as a cornerstone technique in corrosion research due to its straightforwardness and reliability. The fundamental principle involves quantifying the mass of metal lost over a period of exposure to a corrosive environment. By comparing the mass loss of a metal specimen (coupon) in an uninhibited corrosive solution to its mass loss in the same solution containing an inhibitor, we can directly calculate the inhibitor's effectiveness.
The entire process is governed by internationally recognized standards to ensure that results are both accurate and comparable across different studies. The key standards underpinning this protocol are ASTM G1 and ASTM G31 / NACE TM0169 .[1][2][3][4] Adherence to these practices is critical for removing corrosion products without significantly affecting the base metal, which is the prerequisite for an accurate mass loss determination.[5][6]
This compound is a heterocyclic organic compound. Its potential as a corrosion inhibitor stems from the presence of nitrogen and oxygen heteroatoms and delocalized π-electrons in its quinoline structure.[7][8] These features facilitate the molecule's adsorption onto the metal surface, forming a protective barrier that isolates the metal from the aggressive corrosive medium.[8][9] The weight loss method provides a direct, quantitative measure of this protective action.
Experimental Design & Rationale
Materials and Reagents
| Item | Specification | Purpose & Rationale |
| Metal Coupons | Mild Steel (Composition: e.g., C: 0.21%, Si: 0.38%, Mn: 0.09%, P: 0.05%, S: 0.05%, Fe: balance), dimensions ~2.5x2.0x0.1 cm | The substrate for corrosion. Mild steel is chosen for its wide industrial relevance. Precise dimensions are crucial for accurate surface area calculation. |
| Corrosive Medium | 1 M Hydrochloric Acid (HCl) | A common and highly aggressive medium used in industrial processes like acid pickling and cleaning, providing a robust test for inhibitor performance. |
| Inhibitor | This compound | The compound under investigation. A range of concentrations (e.g., 10⁻⁵ M to 10⁻³ M) should be prepared to evaluate dose-dependency. |
| Polishing Medium | Silicon Carbide (SiC) Emery Papers | Grades 200, 400, 600, 800, 1000, 1200. Used for creating a uniform, reproducible surface finish, removing any pre-existing oxide layers or imperfections. |
| Degreasing Agent | Acetone, Ethanol (Reagent Grade) | To remove any organic residues, oils, or fingerprints from the coupon surface that could interfere with the corrosion process. |
| Cleaning Solution | As per ASTM G1, e.g., 500 mL HCl (sp gr 1.19) + 3.5 g Hexamethylene tetramine in 500 mL distilled water | To remove corrosion products post-immersion without corroding the underlying metal. The choice of cleaning agent is critical for accuracy.[1][10] |
| Apparatus | Analytical Balance (±0.1 mg), Glass Beakers (250 mL), Water Bath/Thermostat, Desiccator, Glass Hooks, Tweezers, Calipers | Standard laboratory equipment for precise measurement and controlled experimental conditions. The water bath ensures constant temperature, a key variable in corrosion kinetics. |
Workflow Visualization
The following diagram outlines the comprehensive workflow for the weight loss experiment.
Detailed Experimental Protocol
Trustworthiness Check: To ensure the validity of the results, each experimental condition (including the blank) must be performed in triplicate. The final data should be presented as the average of these three independent trials.
Step 1: Preparation of Metal Coupons
-
Sizing and Surface Area Calculation: Cut mild steel coupons into the desired dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Accurately measure the dimensions of each coupon with digital calipers to calculate the total surface area (A). For a rectangular coupon, A = 2 * (lw + lh + wh), where l=length, w=width, h=height.
-
Mechanical Polishing: Abrade the coupon surfaces sequentially with emery papers of increasing grit size (from 200 to 1200). Polish in a unidirectional manner, rotating the coupon by 90 degrees between each grade to ensure a uniformly smooth surface.
-
Cleaning and Degreasing: Rinse the polished coupons thoroughly with double-distilled water, followed by degreasing in acetone and then ethanol. Handle coupons only with tweezers from this point forward to prevent contamination.
-
Initial Weighing: Dry the coupons completely (e.g., with a stream of warm air or in a mild oven) and place them in a desiccator to cool to room temperature. Weigh each coupon on an analytical balance to a precision of 0.1 mg and record this as the initial weight (W_initial).
Step 2: Preparation of Test Solutions
-
Blank Solution: Prepare a 1 M solution of HCl by diluting concentrated HCl with double-distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1 M HCl. From this stock, prepare a series of desired concentrations (e.g., 1x10⁻⁵ M, 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, 1x10⁻³ M) via serial dilution using the 1 M HCl solution as the diluent.
Step 3: Immersion Test
-
Setup: Place 200 mL of each test solution (blank and various inhibitor concentrations) into separate beakers.
-
Immersion: Suspend one pre-weighed coupon in each beaker using a glass hook or Teflon thread, ensuring the coupon is fully submerged.
-
Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K ± 1 K) for a specified duration (e.g., 6 hours). The duration should be sufficient to cause measurable weight loss in the blank.[9]
Step 4: Post-Immersion Cleaning and Final Weighing
-
Removal and Rinsing: After the immersion period, carefully remove the coupons from the solutions. Gently rinse with distilled water to remove loose corrosion products.
-
Chemical Cleaning: Immerse the coupons in a cleaning solution as specified by the ASTM G1 standard to dissolve the adherent corrosion product layer without attacking the base metal.[1][5][11] The duration of this step should be brief (e.g., 1-2 minutes).
-
Final Cleaning: Rinse the coupons with double-distilled water and acetone.
-
Final Weighing: Dry the coupons thoroughly and cool them in a desiccator. Weigh each coupon on the same analytical balance and record this as the final weight (W_final).
Data Analysis and Interpretation
The collected data is used to calculate key performance indicators of the corrosion inhibition process.
Core Calculations
-
Mass Loss (ΔW): The fundamental measurement of material degradation.
ΔW (g) = W_initial - W_final
-
Corrosion Rate (CR): Normalizes mass loss over area and time, allowing for comparison across different experimental conditions.
CR (g cm⁻² h⁻¹) = ΔW / (A * t) Where:
-
ΔW is the mass loss in grams.
-
A is the total surface area of the coupon in cm².
-
t is the immersion time in hours.
-
-
Inhibition Efficiency (IE%): The primary metric for evaluating inhibitor performance, representing the percentage reduction in corrosion rate.[12][13]
IE% = [ (CR_blank - CR_inh) / CR_blank ] x 100 Where:
-
CR_blank is the corrosion rate in the blank solution.
-
CR_inh is the corrosion rate in the solution containing the inhibitor.
-
-
Surface Coverage (θ): Represents the fraction of the metal surface covered by the inhibitor molecules, which is inferred from the inhibition efficiency.
θ = IE% / 100
Logical Relationship of Key Metrics
Sample Data Presentation
The results should be tabulated for clarity and easy comparison.
| Inhibitor Conc. (M) | Avg. Mass Loss (ΔW) (g) | Corrosion Rate (CR) (g cm⁻² h⁻¹) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |
| 0 (Blank) | 0.0950 | 7.92 x 10⁻⁴ | - | - |
| 1 x 10⁻⁵ | 0.0418 | 3.48 x 10⁻⁴ | 56.0 | 0.560 |
| 5 x 10⁻⁵ | 0.0266 | 2.22 x 10⁻⁴ | 72.0 | 0.720 |
| 1 x 10⁻⁴ | 0.0171 | 1.43 x 10⁻⁴ | 82.0 | 0.820 |
| 5 x 10⁻⁴ | 0.0108 | 0.90 x 10⁻⁴ | 88.6 | 0.886 |
| 1 x 10⁻³ | 0.0065 | 0.54 x 10⁻⁴ | 93.2 | 0.932 |
| Note: Data is hypothetical for illustrative purposes. Assumes A=20 cm² and t=6 h. |
Interpretation: The data clearly shows that as the concentration of this compound increases, the mass loss and corrosion rate decrease significantly. This trend results in a corresponding increase in inhibition efficiency, reaching over 93% at a concentration of 10⁻³ M. This demonstrates that this compound acts as an effective corrosion inhibitor for mild steel in 1 M HCl, with its effectiveness being dose-dependent. The high surface coverage value (θ = 0.932) at the highest concentration suggests the formation of a stable, near-complete protective film on the metal surface.
References
- 1. store.astm.org [store.astm.org]
- 2. content.ampp.org [content.ampp.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. normsplash.com [normsplash.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 10. scalinguph2o.com [scalinguph2o.com]
- 11. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 12. iicbe.org [iicbe.org]
- 13. ijates.com [ijates.com]
Application Notes and Protocols for 5-(Ethoxymethyl)quinolin-8-ol as a Chelating Agent for Metal Ions
Introduction: The Versatility of 8-Hydroxyquinoline Scaffolds in Metal Chelation
8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of privileged heterocyclic compounds renowned for their potent metal-chelating capabilities.[1][2] The strategic positioning of a hydroxyl group at the C8 position and a nitrogen atom within the quinoline ring system creates a bidentate coordination site, enabling the formation of stable complexes with a wide array of metal ions.[2] This fundamental property is the cornerstone of their diverse biological and chemical applications, ranging from antimicrobial and anticancer therapeutics to fluorescent sensors for metal ion detection.[3][4]
The biological activity of 8-HQ derivatives is intrinsically linked to their ability to sequester metal ions. By binding to essential metal cofactors, these compounds can disrupt the function of metalloenzymes in pathogenic microorganisms or cancer cells, leading to growth inhibition and cell death.[3] Furthermore, the chelation of redox-active metals such as copper and iron can mitigate oxidative stress, a key factor in the pathology of neurodegenerative diseases.[4]
5-(Ethoxymethyl)quinolin-8-ol, a derivative of 8-HQ, is of particular interest due to the introduction of an ethoxymethyl group at the C5 position. This modification can influence the lipophilicity, solubility, and steric properties of the molecule, potentially enhancing its cell permeability and modulating its metal-binding affinity and selectivity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a versatile metal-chelating agent. Detailed, field-proven protocols for studying its metal chelation properties and evaluating its potential as an antimicrobial and anticancer agent are presented.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 5-position of the 8-hydroxyquinoline scaffold with an ethoxide source. A common and effective precursor is 5-chloromethyl-8-hydroxyquinoline hydrochloride.[5]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 5-chloromethyl-8-hydroxyquinoline hydrochloride.
Materials:
-
5-chloromethyl-8-hydroxyquinoline hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloromethyl-8-hydroxyquinoline hydrochloride (1 equivalent) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The reaction mixture may become cloudy.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a pure solid.[6]
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Application in Metal Ion Chelation
The primary application of this compound is its ability to chelate metal ions. This property can be investigated using various analytical techniques, with UV-Vis spectrophotometry being a particularly accessible and informative method.
Protocol 2: Spectrophotometric Analysis of Metal Chelation
This protocol describes how to determine the stoichiometry of the metal-ligand complex using Job's method of continuous variation and to calculate the stability constant of the complex.[7][8]
Materials:
-
This compound stock solution in a suitable solvent (e.g., ethanol or DMSO)
-
Metal salt stock solutions (e.g., CuSO₄, ZnCl₂, FeCl₃) in deionized water or an appropriate buffer
-
Buffer solution (e.g., HEPES, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
Part A: Determination of Stoichiometry (Job's Plot) [2]
-
Preparation of Solutions: Prepare a series of solutions with a constant total molar concentration of the metal ion and this compound, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Incubation: Allow the solutions to equilibrate for a set period to ensure complete complex formation.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This λmax should be predetermined by scanning the spectrum of a solution containing the ligand and an excess of the metal ion.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[7]
Part B: Determination of the Stability Constant [9]
-
Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Data Analysis: The stability constant (K) can be calculated using the following equation, assuming a 1:1 complex for simplicity (the equation can be adapted for other stoichiometries):
1 / (A - A₀) = 1 / (K * (A_max - A₀) * [M]) + 1 / (A_max - A₀)
Where:
-
A is the measured absorbance
-
A₀ is the absorbance of the ligand in the absence of the metal ion
-
A_max is the absorbance of the complex at saturation
-
[M] is the concentration of the metal ion
A plot of 1 / (A - A₀) versus 1 / [L] (where [L] is the ligand concentration) should yield a straight line from which K can be determined from the slope and intercept.
-
Visualization of Chelation and Experimental Workflow
Caption: General representation of a 2:1 ligand-to-metal chelation process.
Caption: Experimental workflow for determining metal-ligand stoichiometry using Job's Plot.
Data Presentation: Physicochemical Properties
The following tables summarize key data for the parent compound, 8-hydroxyquinoline, which can serve as a reference. The provided protocols should be used to determine the specific values for this compound.
Table 1: Metal-Ligand Stoichiometry and Stability Constants for 8-Hydroxyquinoline (8-HQ)
| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) |
| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 |
| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 |
| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 |
| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 |
| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 |
| Data sourced from potentiometric studies and serves as a reference for the parent compound.[10] |
Table 2: Spectrophotometric Properties of Metal-8-HQ Complexes
| Metal Ion | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Cu(II) | 395 | ~7,500 |
| Fe(III) | 359 | ~5,000 |
| Values are approximate and can vary with solvent and pH.[3][11] |
Application in Drug Development
The metal-chelating properties of this compound make it a promising candidate for development as an antimicrobial and anticancer agent.
Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.[12]
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 4: Anticancer Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[13]
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.[4]
Expected Biological Activity
While specific data for this compound is limited, the biological activities of closely related 5-alkoxymethyl-8-hydroxyquinoline derivatives provide a strong indication of its potential.
Table 3: Representative Biological Activities of 8-Hydroxyquinoline Derivatives
| Compound | Activity | Organism/Cell Line | Potency (MIC or IC₅₀) |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Antimycobacterial | M. tuberculosis | MIC = 0.1 µM |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Antibacterial | MRSA | MIC = 1.1 µM |
| 5-Amino-8-hydroxyquinoline | Anticancer | HeLa, MCF-7 | Significant decrease in cell viability |
| Cloxyquin (5-Chloroquinolin-8-ol) | Antituberculosis | M. tuberculosis | MIC₅₀ = 0.125 µg/mL |
| Data from various studies on 8-hydroxyquinoline derivatives, providing a comparative framework.[1][10][11] |
Conclusion and Future Perspectives
This compound is a promising metal-chelating agent with significant potential for applications in medicinal chemistry and analytical sciences. The protocols detailed in these application notes provide a robust framework for its synthesis, characterization, and evaluation. The introduction of the ethoxymethyl group is anticipated to confer favorable physicochemical properties, potentially leading to enhanced biological activity compared to the parent 8-hydroxyquinoline.
Future research should focus on the systematic evaluation of this compound and its metal complexes against a broad panel of microbial pathogens and cancer cell lines. Elucidating the precise mechanisms of action, including the specific metalloenzymes inhibited and the signaling pathways modulated, will be crucial for its further development as a therapeutic agent. Furthermore, exploring its potential as a fluorescent sensor for specific metal ions could open up new avenues in analytical and diagnostic applications. The versatility of the 8-hydroxyquinoline scaffold, combined with the tailored modifications possible at the C5 position, ensures that this compound and its analogs will remain a fertile ground for scientific discovery and innovation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
Development of Fluorescent Sensors Using 8-Hydroxyquinoline Derivatives: Application Notes and Protocols
Introduction: The Versatility of 8-Hydroxyquinoline in Fluorescence Sensing
8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound, comprising a pyridine ring fused to a phenol ring, that has emerged as a cornerstone in the design of fluorescent chemosensors.[1][2] Its prevalence stems from the strategic placement of the hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring, which together form a bidentate chelation site. This structural motif allows 8-HQ and its derivatives to form stable complexes with a wide array of metal ions.[3][4]
The intrinsic fluorescence of 8-hydroxyquinoline is typically weak in solution. This phenomenon is largely attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process, where a proton is transferred from the hydroxyl group to the pyridine nitrogen in the excited state.[5] This provides a non-radiative decay pathway, effectively quenching fluorescence. However, upon chelation with a metal ion, this ESIPT pathway is blocked. This inhibition, coupled with increased molecular rigidity, often leads to a dramatic enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). It is this "turn-on" signaling mechanism that makes 8-HQ derivatives exceptionally well-suited for the development of highly sensitive and selective fluorescent sensors.[1][2]
This guide provides a comprehensive overview of the principles, synthesis, characterization, and application of 8-hydroxyquinoline-based fluorescent sensors, tailored for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Sensing Mechanism
The functionality of 8-HQ derivatives as fluorescent sensors is primarily governed by the modulation of their photophysical properties upon analyte binding. The two predominant mechanisms at play are:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the unbound state, the 8-HQ derivative can undergo ESIPT, a process that dissipates the excitation energy non-radiatively, resulting in low fluorescence. The formation of a metal complex prevents this proton transfer, closing the non-radiative decay channel and leading to a significant increase in fluorescence quantum yield.[6][7]
-
Photoinduced Electron Transfer (PET): In some derivatives, a photoinduced electron transfer process can occur from an electron-rich moiety to the excited 8-HQ fluorophore, quenching its fluorescence. Binding of a target analyte to the electron-rich part can inhibit this PET process, thereby "turning on" the fluorescence.
The strategic modification of the 8-HQ core with different functional groups allows for the fine-tuning of its photophysical properties and selectivity towards specific analytes.
Below is a diagram illustrating the fundamental principle of Chelation-Enhanced Fluorescence (CHEF) in 8-hydroxyquinoline-based sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, characterization, and application of a representative 8-hydroxyquinoline-based fluorescent sensor for the detection of Zinc (Zn²⁺).
Protocol 1: Synthesis of a Schiff-Base 8-Hydroxyquinoline Sensor for Zn²⁺
This protocol describes the synthesis of a Schiff-base derivative of 8-hydroxyquinoline, a common strategy for creating selective fluorescent sensors.[6][7]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
4-(1,2,2-Triphenylethenyl)benzenamine
-
Toluene, anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (0.0346 g, 0.20 mmol) in 10 mL of anhydrous toluene.
-
To this solution, add 4-(1,2,2-triphenylethenyl)benzenamine (0.0694 g, 0.20 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 105 °C and reflux for 4 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting yellow solid is the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure sensor.
-
Dry the purified product under vacuum.
Characterization:
-
The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Characterization of the Fluorescent Sensor
2.1 Photophysical Properties
Materials:
-
Synthesized 8-HQ sensor
-
Spectroscopic grade solvents (e.g., THF, Ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or THF.[8]
-
Working Solutions: Prepare a series of dilutions of the sensor in the desired solvent or buffer system to determine its absorption and emission spectra. A typical concentration for these measurements is in the low micromolar range (e.g., 1-10 µM).
-
UV-Vis Spectroscopy: Record the absorption spectrum of the sensor to determine its maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy: Excite the sensor at its λmax and record the emission spectrum to determine its maximum emission wavelength (λem).
2.2 Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[9][10][11][12]
Materials:
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the sensor and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sensor and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard. The plots should be linear.
-
Calculate the quantum yield of the sensor (Φs) using the following equation: Φs = Φr × (ms / mr) × (ηs² / ηr²) Where:
-
Φr is the quantum yield of the reference.
-
ms and mr are the slopes of the linear fits for the sample and reference, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solvents, respectively.
-
Protocol 3: Application of the Sensor for Zn²⁺ Detection
3.1 Fluorescence Titration
This protocol determines the sensor's response to varying concentrations of the target analyte.[13][14]
Materials:
-
Sensor stock solution (e.g., 1 mM in DMSO)
-
ZnCl₂ stock solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a solution of the sensor in the buffer at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
3.2 Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected.[15][16][17][18]
Procedure:
-
Measure the fluorescence intensity of a blank solution (buffer only) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a linear regression on the initial, linear portion of the fluorescence titration curve (fluorescence intensity vs. [Zn²⁺]). Let the slope of this line be 'm'.
-
Calculate the LOD using the formula: LOD = 3σ / m
3.3 Determination of Binding Stoichiometry (Job's Plot)
A Job's plot is used to determine the stoichiometry of the sensor-analyte complex.[19][20][21][22][23]
Procedure:
-
Prepare a series of solutions containing the sensor and Zn²⁺, where the total molar concentration ([Sensor] + [Zn²⁺]) is kept constant, but the mole fraction of the sensor varies from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the sensor.
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 2:1 (sensor:metal) complex.
The following diagram illustrates the workflow for characterizing a fluorescent sensor.
Caption: Workflow for fluorescent sensor characterization.
Protocol 4: Live-Cell Imaging of Intracellular Zn²⁺
This protocol outlines the use of the synthesized sensor for imaging Zn²⁺ in living cells using confocal microscopy.[24][25][26][27][28][29][30][31][32]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Glass-bottom dishes for microscopy
-
Sensor stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
ZnCl₂ solution
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.
-
Cell Staining:
-
Prepare a loading solution of the sensor by diluting the DMSO stock solution in HBSS to a final concentration of 5-10 µM.
-
Wash the cells twice with warm HBSS.
-
Incubate the cells with the sensor loading solution for 30 minutes at 37 °C.
-
Wash the cells three times with HBSS to remove any excess sensor.
-
-
Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Excite the cells at the appropriate wavelength for the sensor (determined from the photophysical characterization) and collect the fluorescence emission over the determined range.
-
Acquire a baseline image of the intracellular fluorescence.
-
-
Zn²⁺ Treatment:
-
To visualize changes in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂ (e.g., 50 µM in HBSS).
-
Acquire images at different time points after the addition of ZnCl₂ to monitor the increase in intracellular fluorescence.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the changes in fluorescence intensity within the cells.
-
Important Considerations for Live-Cell Imaging:
-
Phototoxicity: Minimize light exposure to the cells to reduce phototoxicity. Use the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.[31][33]
-
Controls: Include appropriate controls, such as cells not loaded with the sensor and cells loaded with the sensor but not treated with Zn²⁺.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the sensor concentration used is not harmful to the cells.[30]
Data Presentation: Quantitative Comparison of Sensor Properties
The following table summarizes key photophysical and sensing properties of representative 8-hydroxyquinoline-based fluorescent sensors for various metal ions. This allows for a quick comparison of their performance characteristics.
| Sensor Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Ref. |
| DCHQ | Mg²⁺ | ~360 | ~480 | - | - | [28][29] |
| Schiff-base (TPE) | Zn²⁺ | 420 | 596 | - | - | [6][7] |
| Ester Derivative 1 | Zn²⁺ | 317 | ~450 | - | - | [34] |
| Ester Derivative 2 | Zn²⁺ | 316 | ~450 | - | - | [34] |
| Rhodamine-8HQ | Hg²⁺ | 543 | 594 | - | 96.7 nM | [30] |
Conclusion and Future Perspectives
8-Hydroxyquinoline and its derivatives continue to be a remarkably versatile and powerful platform for the development of fluorescent sensors. The principles of their operation are well-understood, and their synthesis is often straightforward, making them accessible to a broad range of researchers. The detailed protocols provided in this guide offer a practical starting point for scientists and professionals aiming to synthesize, characterize, and apply these sensors in their respective fields.
Future advancements in this area will likely focus on the development of sensors with even greater selectivity, sensitivity, and photostability. The design of ratiometric and near-infrared probes will be crucial for quantitative imaging in complex biological environments. Furthermore, the integration of 8-HQ sensors into theranostic systems, which combine diagnostic and therapeutic functions, holds immense promise for personalized medicine.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. flinnsci.com [flinnsci.com]
- 9. benchchem.com [benchchem.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. static.horiba.com [static.horiba.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. wasatchphotonics.com [wasatchphotonics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
- 25. Intracellular Free Calcium Measurement Using Confocal Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. Intracellular fluorescent probe concentrations by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg 2+ and its practical application in cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06115B [pubs.rsc.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. med.upenn.edu [med.upenn.edu]
- 33. benchchem.com [benchchem.com]
- 34. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
Application Notes and Protocols for Evaluating the Antibacterial and Antifungal Activity of 8-Hydroxyquinoline Derivatives
Introduction: The Enduring Potential of 8-Hydroxyquinoline Scaffolds in Antimicrobial Drug Discovery
For decades, the 8-hydroxyquinoline (8-HQ) nucleus has remained a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for a multitude of compounds with diverse biological activities.[1][2] From its early use in agents like clioquinol for treating microbial infections to its contemporary investigation in anticancer and neuroprotective therapies, the versatility of the 8-HQ core is well-established.[1][3] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in exploring the antibacterial and antifungal properties of novel 8-hydroxyquinoline derivatives. We will delve into the mechanistic underpinnings of their antimicrobial action, provide field-proven experimental workflows, and offer insights into the structure-activity relationships that govern their efficacy.
The primary mechanism of antimicrobial action for many 8-hydroxyquinoline derivatives is their potent ability to chelate metal ions.[1][2] These small, lipophilic molecules can traverse microbial cell membranes and disrupt essential enzymatic processes by sequestering metal cofactors, such as Fe²⁺, Zn²⁺, and Cu²⁺, which are vital for bacterial and fungal survival.[4] This disruption of metal homeostasis can lead to a cascade of detrimental effects, including the inhibition of DNA synthesis, respiratory chain dysfunction, and compromised cell wall integrity.[1][5]
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to not only execute these assays but also to interpret the results with a deep understanding of their significance.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of any novel 8-hydroxyquinoline derivative involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is a critical first step in evaluating its potential as an antimicrobial agent. Following MIC determination, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is established to differentiate between static (growth-inhibiting) and cidal (killing) activity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method allows for the simultaneous testing of multiple derivatives against various microbial strains in a 96-well microtiter plate format, providing a quantitative measure of their potency.
Protocol 1: Broth Microdilution Assay for MIC Determination
I. Principle: This assay is based on the serial dilution of the 8-hydroxyquinoline derivative in a liquid growth medium, followed by inoculation with a standardized microbial suspension. The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.
II. Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
8-hydroxyquinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
III. Step-by-Step Procedure:
-
Preparation of Microbial Inoculum: a. From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of the appropriate broth (MHB for bacteria, RPMI-1640 for fungi). c. Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth. d. Adjust the turbidity of the bacterial or fungal suspension with fresh broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). e. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of each 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the expected MIC. b. In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 and 12 will serve as controls.
-
Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL and the desired final inoculum concentration. b. Well 11 will contain the inoculum and broth but no compound (growth control). c. Well 12 will contain only broth (sterility control). d. Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of the growth compared to the growth control.
IV. Causality Behind Experimental Choices:
-
Choice of Media: Mueller-Hinton Broth is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7] RPMI-1640 is a standard medium for antifungal susceptibility testing.
-
Inoculum Density: A standardized inoculum is crucial for reproducible results. A higher inoculum can lead to falsely high MIC values, while a lower inoculum can result in falsely low MICs.
-
Use of Controls: The growth control ensures that the microorganisms are viable and capable of growth under the test conditions. The sterility control confirms that the broth is not contaminated. A positive control antibiotic with a known MIC provides a reference for the assay's performance.
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration
Following the determination of the MIC, it is essential to ascertain whether the observed antimicrobial effect is static or cidal. The MBC/MFC is the lowest concentration of the compound that kills 99.9% of the initial microbial population.
Protocol 2: MBC/MFC Assay
I. Principle: This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the test compound. The MBC/MFC is the lowest concentration from which no microbial growth is observed on the subculture plates.
II. Materials:
-
Completed MIC microtiter plate
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
III. Step-by-Step Procedure:
-
Subculturing from MIC Plate: a. From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a fresh agar plate. c. Also, plate an aliquot from the growth control well (diluted 1:1000) to confirm the initial inoculum count.
-
Incubation: a. Incubate the agar plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi, or until growth is visible in the control spot.
-
Determination of MBC/MFC: a. After incubation, count the number of colonies on each spot. b. The MBC or MFC is the lowest concentration of the 8-hydroxyquinoline derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][9]
IV. Interpretation:
-
If the MBC/MFC is ≤ 4 times the MIC, the compound is generally considered bactericidal/fungicidal.
-
If the MBC/MFC is > 4 times the MIC, the compound is considered bacteriostatic/fungistatic.
Part 2: Advanced Antimicrobial Characterization
Beyond the initial determination of inhibitory and cidal concentrations, a more in-depth understanding of the antimicrobial dynamics of 8-hydroxyquinoline derivatives can be achieved through time-kill kinetic assays and evaluation of their anti-biofilm activity.
Time-Kill Kinetic Assay
This assay provides valuable information on the rate at which an antimicrobial agent kills a microbial population over time. It helps to understand whether the killing effect is concentration-dependent or time-dependent.
Protocol 3: Time-Kill Kinetic Assay
I. Principle: A standardized microbial inoculum is exposed to various concentrations of the 8-hydroxyquinoline derivative. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable microorganisms (CFU/mL).
II. Materials:
-
Sterile culture tubes or flasks
-
Appropriate broth medium
-
Standardized microbial suspension
-
8-hydroxyquinoline derivative at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates
-
Incubator and shaker
III. Step-by-Step Procedure:
-
Assay Setup: a. Prepare tubes or flasks containing the appropriate broth with the desired concentrations of the 8-hydroxyquinoline derivative. b. Inoculate each tube/flask with the standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube/flask. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi). b. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2]
IV. Visualization of Time-Kill Kinetics:
Anti-Biofilm Activity Assessment
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antimicrobial agents. Evaluating the ability of 8-hydroxyquinoline derivatives to inhibit biofilm formation or eradicate established biofilms is crucial for their potential clinical applications.
Protocol 4: Crystal Violet Assay for Biofilm Inhibition
I. Principle: The crystal violet assay is a simple and widely used method to quantify biofilm formation. Crystal violet stains the biomass of the biofilm, and the amount of bound dye is proportional to the amount of biofilm present.
II. Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for many staphylococcal biofilms) or other suitable biofilm-promoting medium
-
Standardized microbial suspension
-
8-hydroxyquinoline derivative
-
Positive control (e.g., an antibiotic known to inhibit biofilm formation)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
III. Step-by-Step Procedure:
-
Biofilm Formation: a. Add 100 µL of sterile broth containing two-fold serial dilutions of the 8-hydroxyquinoline derivative to the wells of a microtiter plate. b. Add 100 µL of the standardized microbial suspension (adjusted to approximately 1 x 10⁶ CFU/mL) to each well. c. Include growth control wells (inoculum without compound) and sterility control wells (broth only). d. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing and Staining: a. After incubation, gently discard the planktonic cells by inverting the plate and tapping it on a paper towel. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. c. Air-dry the plate for 15 minutes. d. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Solubilization and Quantification: a. Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS. b. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. c. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: a. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
IV. Data Presentation:
| 8-HQ Derivative | Concentration (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
| Compound A | 16 | 8 | 16 | 85 |
| 8 | 62 | |||
| 4 | 35 | |||
| Compound B | 32 | 16 | >64 | 78 |
| 16 | 55 | |||
| 8 | 25 | |||
| Clioquinol | 4 | 2 | 4 | 92 |
| 2 | 75 | |||
| 1 | 48 |
Part 3: Mechanistic Insights and Structure-Activity Relationships
The antimicrobial activity of 8-hydroxyquinoline derivatives is intricately linked to their chemical structure. Modifications to the 8-HQ core can significantly impact their lipophilicity, metal-chelating ability, and ultimately, their biological activity.
Mechanism of Action: Metal Chelation
The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, thereby disrupting crucial microbial enzymatic functions. The bidentate nature of the 8-hydroxyquinoline scaffold, with its hydroxyl group and pyridine nitrogen, allows for the formation of stable complexes with divalent and trivalent metal cations.
Structure-Activity Relationships (SAR)
-
Halogenation: Substitution with halogens (e.g., chlorine, iodine) at positions 5 and 7 of the quinoline ring, as seen in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often enhances antimicrobial activity.[10][11] This is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane.
-
Alkyl Chains: The introduction of alkyl chains can also modulate lipophilicity and, consequently, antimicrobial potency.
-
Other Substituents: The addition of other functional groups can influence the electronic properties of the molecule, affecting its metal-chelating ability and interaction with biological targets.
Part 4: Synthesis of a Key 8-Hydroxyquinoline Derivative
The ability to synthesize novel derivatives is fundamental to exploring their therapeutic potential. Here, we provide a general protocol for the synthesis of a halogenated 8-hydroxyquinoline, exemplified by the preparation of 5-chloro-8-hydroxyquinoline.
Protocol 5: Synthesis of 5-Chloro-8-hydroxyquinoline
I. Principle: This synthesis can be achieved through a Skraup-type reaction, involving the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and sulfuric acid.
II. Materials:
-
4-chloro-2-aminophenol
-
Glycerol
-
Concentrated sulfuric acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottomed flask, reflux condenser, separating funnel, and other standard laboratory glassware
-
Column chromatography setup (silica gel, appropriate eluent)
III. Step-by-Step Procedure:
-
Reaction Setup: a. In a round-bottomed flask, carefully add 4-chloro-2-aminophenol, glycerol, and the oxidizing agent. b. Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Reaction: a. Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. b. Neutralize the acidic solution with solid sodium carbonate until the pH is between 7 and 8. c. Extract the product with dichloromethane (3 x 100 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: a. Remove the solvent by rotary evaporation. b. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Characterization: a. Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
(Note: This is a general procedure and may require optimization for specific derivatives. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood.)
Conclusion
The 8-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of new derivatives. By combining standardized antimicrobial susceptibility testing with more advanced characterization methods and a sound understanding of their mechanism of action and structure-activity relationships, researchers can effectively advance the development of promising new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anticancer Evaluation of Novel 8-Hydroxyquinoline Compounds
Introduction: The Therapeutic Promise of 8-Hydroxyquinolines in Oncology
8-hydroxyquinoline (8-HQ) and its derivatives represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including notable anticancer effects.[1] The core chemical scaffold of 8-HQ, a bicyclic aromatic structure, serves as a privileged platform for the chelation of metal ions, a property that is central to its mechanism of anticancer action.[2] Cancer cells exhibit a dysregulated metabolism of essential metal ions like copper and iron, often requiring higher concentrations for their rapid proliferation, angiogenesis, and metastatic processes.[3] 8-Hydroxyquinoline derivatives exploit this dependency by acting as metal chelators or ionophores, disrupting metal homeostasis and thereby selectively targeting cancer cells.[4][5]
This guide provides a comprehensive overview of the key experimental protocols and technical considerations for the preclinical evaluation of novel 8-hydroxyquinoline compounds as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind these experimental choices, ensuring a robust and insightful evaluation process.
Core Anticancer Mechanisms of 8-Hydroxyquinoline Compounds
The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted, stemming primarily from their interaction with intracellular metal ions. This initial event triggers a cascade of cellular responses that ultimately lead to cancer cell death.
-
Disruption of Metal Homeostasis: As potent bidentate chelators, 8-HQ compounds can bind to divalent metal ions such as copper (Cu²⁺) and iron (Fe²⁺). This sequestration can deplete the cancer cells of these essential cofactors for enzymes involved in DNA synthesis and cell proliferation.[5]
-
Induction of Oxidative Stress: Upon chelating with redox-active metals like copper and iron, 8-HQ complexes can engage in redox cycling, leading to the generation of reactive oxygen species (ROS).[3] This surge in intracellular ROS induces significant oxidative stress, damaging cellular macromolecules like DNA, lipids, and proteins, and pushing the cancer cell towards apoptosis.[6]
-
Induction of Apoptosis: The accumulation of ROS and cellular damage activates programmed cell death pathways. 8-Hydroxyquinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of key executioner proteins called caspases.[7][8]
-
Cell Cycle Arrest: In addition to promoting cell death, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 phases, preventing them from completing cell division.[2] This effect is often linked to the DNA damage caused by ROS.[9]
The following sections detail the experimental protocols to quantitatively assess these key anticancer mechanisms.
Part 1: In Vitro Cytotoxicity Assessment - The MTT Assay
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic potential against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.[9]
Scientific Rationale
The MTT assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of living cells. This assay is selected for its robustness, reproducibility, and suitability for high-throughput screening of compound libraries.
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel 8-hydroxyquinoline compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel 8-hydroxyquinoline compounds in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include appropriate controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Blank: Medium only (no cells) for background absorbance subtraction.
-
Compound Interference Control: Medium with the highest concentration of the compound (no cells). This is crucial as some 8-hydroxyquinoline derivatives are colored and may interfere with the absorbance reading.[11]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage of the untreated control after correcting for background absorbance. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Exemplary Cytotoxicity Data of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | [12] |
| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline | MCF-7 (Breast) | ~5 | [13][14] |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia Cell Lines | ~4.47 | [6] |
| Copper(II) complex with 2-((quinolin-8-yloxy)methyl)benzoic acid | MCF-7 (Breast) | 0.77 ± 0.12 | [11] |
| Doxorubicin (Control) | HCT 116 (Colon) | 5.6 ± 0.1 | [12] |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Once the cytotoxic potential of a novel 8-hydroxyquinoline compound is established, the next critical step is to determine the mode of cell death it induces. The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Scientific Rationale
This assay is based on two key cellular changes that occur during apoptosis and necrosis:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, it can specifically label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using both Annexin V-FITC and PI, we can differentiate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the novel 8-hydroxyquinoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with serum-containing media to inactivate trypsin.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
-
Part 3: Investigating Proliferative Effects - Cell Cycle Analysis
To understand if the cytotoxic effects of the novel 8-hydroxyquinoline compounds are associated with an inhibition of cell proliferation, cell cycle analysis is performed. This technique uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Scientific Rationale
The progression of the cell cycle is a tightly regulated process involving DNA replication (S phase) and mitosis (M phase). Many anticancer agents exert their effects by disrupting this process, leading to an accumulation of cells in a specific phase, known as cell cycle arrest. By quantifying the DNA content of a cell population, we can identify such arrests. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. A significant increase in the percentage of cells in a particular phase after treatment with the compound indicates cell cycle arrest at that checkpoint. The link between ROS and cell cycle arrest is well-established, as oxidative DNA damage can trigger cell cycle checkpoints.[1][14]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cancer cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the 8-hydroxyquinoline compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in a PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 4: Probing the Upstream Mechanism - ROS Production
Given that a primary mechanism of action for 8-hydroxyquinoline compounds is the induction of oxidative stress, it is crucial to directly measure the generation of reactive oxygen species (ROS) within the cancer cells upon treatment.
Scientific Rationale
The intracellular accumulation of ROS is a key initiating event in the cytotoxic cascade of many 8-hydroxyquinoline derivatives. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used cell-permeable fluorescent probe for detecting intracellular ROS. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced.
Experimental Workflow: ROS Detection
Caption: Workflow for intracellular ROS detection.
Experimental Protocol: Intracellular ROS Measurement
Materials:
-
Black-walled 96-well plates
-
Cancer cell lines
-
8-hydroxyquinoline compounds
-
DCFH-DA probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the 8-hydroxyquinoline compound for a short duration (e.g., 1-4 hours). Include a positive control (e.g., H2O2).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.
-
Part 5: In Vivo Evaluation - Xenograft Tumor Models
Promising results from in vitro studies warrant further investigation in a more physiologically relevant setting. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to assess the in vivo efficacy of novel anticancer agents.[15]
Scientific Rationale
In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they can grow into solid tumors.[15] This allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity.
Experimental Protocol: Xenograft Model
Procedure (Abridged):
-
Cell Implantation:
-
Human cancer cells (e.g., 2-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
Compound Administration:
-
The novel 8-hydroxyquinoline compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The health of the animals is closely monitored for any signs of toxicity.
-
-
Endpoint:
-
The experiment is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Conclusion and Future Directions
The systematic evaluation of novel 8-hydroxyquinoline compounds, from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation, is a rigorous process. The protocols outlined in this guide provide a robust framework for this endeavor. The multifaceted mechanism of action of 8-hydroxyquinolines, particularly their ability to disrupt metal homeostasis and induce oxidative stress, makes them a promising class of compounds for the development of new anticancer therapies. Future research should focus on optimizing the structure of these compounds to enhance their selectivity for cancer cells, improve their pharmacokinetic properties, and minimize potential off-target toxicities.
References
- 1. ROS-induced cell cycle arrest as a mechanism of resistance in polyaneuploid cancer cells (PACCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROS-induced cell cycle arrest as a mechanism of resistance in polyaneuploid cancer cells (PACCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxidative stress induces a prolonged but reversible arrest in p53-null cancer cells, involving a Chk1-dependent G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-(Ethoxymethyl)quinolin-8-ol as a Versatile Chelating Agent for the Analytical Determination of Metal Ions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(Ethoxymethyl)quinolin-8-ol for the detection and quantification of metal ions. This document outlines the underlying chemical principles, provides detailed experimental protocols for both spectrophotometric and fluorometric assays, and offers insights into the practical aspects of its application in analytical chemistry.
Introduction: The Significance of 8-Hydroxyquinoline Derivatives in Metal Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of organic compounds renowned for their potent metal-chelating properties.[1][2][3][4] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in the 8-position form a stable five-membered ring with a variety of metal ions.[5] This chelation event can be harnessed for analytical purposes as it often leads to significant changes in the spectroscopic properties of the molecule, such as the appearance of a new color (colorimetric detection) or the enhancement of fluorescence (fluorometric detection).[3][4][6]
This compound is a derivative of 8-HQ that features an ethoxymethyl group at the 5-position. While this specific derivative has been explored for applications such as corrosion inhibition, its potential as an analytical reagent for metal detection is significant due to its structural similarity to other well-studied 8-HQ-based chemosensors.[7] The ethoxymethyl group, being electron-donating, can modulate the electronic properties of the quinoline ring system, potentially influencing the sensitivity and selectivity of metal ion binding.
These notes will focus on the application of this compound for the detection of two exemplary and environmentally/biologically important metal ions: Zinc (Zn²⁺) and Aluminum (Al³⁺).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the chelating agent is crucial for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [7] |
| Molecular Weight | 203.24 g/mol | - |
| Appearance | Expected to be a solid | [7] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | General knowledge of 8-HQ derivatives |
| Synthesis | Can be synthesized from 5-(chloromethyl)-8-quinolinol hydrochloride. | [7] |
Principle of Metal Detection
The detection of metal ions by this compound is based on the principle of Chelation-Enhanced Spectroscopic Changes .
-
Colorimetric Detection: Upon chelation with a metal ion, the electronic structure of the this compound molecule is altered, leading to a shift in its maximum absorption wavelength (λmax) to a longer wavelength (bathochromic shift). This results in a visible color change, the intensity of which is proportional to the concentration of the metal ion.
-
Fluorometric Detection: 8-Hydroxyquinoline and its derivatives are typically weakly fluorescent in their free form. This is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[3][6][8] Upon chelation with a metal ion, this ESIPT process is inhibited, and the molecule becomes more rigid.[3][6] This restriction of intramolecular rotation and suppression of non-radiative decay pathways leads to a significant enhancement in fluorescence intensity, often referred to as Chelation-Enhanced Fluorescence (CHEF).[6] This "turn-on" fluorescence response provides a highly sensitive method for metal ion detection.
Diagram of Chelation Mechanism
Caption: Chelation of a metal ion by this compound.
Experimental Protocols
The following protocols are adapted from established methods for other 8-hydroxyquinoline derivatives and should be optimized for this compound in your specific experimental setup.
Protocol 1: Spectrophotometric Determination of Zinc (Zn²⁺)
This protocol is based on the formation of a colored complex between this compound and Zn²⁺.
A. Reagents and Materials:
-
This compound stock solution (1 mM in ethanol or DMSO)
-
Zinc (II) standard stock solution (1000 ppm or 1 g/L)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
B. Experimental Workflow:
Diagram of Spectrophotometric Workflow
Caption: General workflow for spectrophotometric metal detection.
C. Step-by-Step Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of Zn²⁺ working standards (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with deionized water.
-
Prepare a working solution of this compound (e.g., 0.1 mM) by diluting the stock solution with ethanol or DMSO.
-
-
Calibration Curve Construction:
-
To a series of 10 mL volumetric flasks, add 1 mL of each Zn²⁺ working standard.
-
To each flask, add 1 mL of the 0.1 mM this compound working solution.
-
Add 2 mL of the borate buffer (pH 9.2).
-
Bring the volume to 10 mL with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at the predetermined λmax (to be determined experimentally, expected around 380-420 nm) against a reagent blank (containing all components except Zn²⁺).
-
Plot a calibration curve of absorbance versus Zn²⁺ concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and adjust the pH to be within the working range of the buffer.
-
To a 10 mL volumetric flask, add a known aliquot of the sample solution.
-
Follow steps 2-5 from the calibration curve construction.
-
Determine the concentration of Zn²⁺ in the sample from the calibration curve.
-
D. Expected Performance (based on similar 8-HQ derivatives for Zn²⁺):
| Parameter | Expected Value |
| Linear Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Molar Absorptivity | 10³ - 10⁴ L·mol⁻¹·cm⁻¹ |
| Optimal pH | 8.5 - 10.0[9] |
Protocol 2: Fluorometric Determination of Aluminum (Al³⁺)
This protocol leverages the "turn-on" fluorescence of this compound upon complexation with Al³⁺.
A. Reagents and Materials:
-
This compound stock solution (1 mM in ethanol or DMSO)
-
Aluminum (III) standard stock solution (1000 ppm or 1 g/L)
-
HEPES or Acetate Buffer (e.g., 0.1 M, pH 5.0 - 7.0)
-
Deionized water
-
Fluorescence Spectrophotometer
-
Quartz cuvettes
B. Experimental Workflow:
Diagram of Fluorometric Workflow
Caption: General workflow for fluorometric metal detection.
C. Step-by-Step Procedure:
-
Determination of Optimal Wavelengths:
-
Prepare two solutions: one with a fixed concentration of this compound in the chosen buffer and another with the same concentration of the ligand plus an excess of Al³⁺.
-
Scan the excitation and emission spectra of both solutions to determine the optimal excitation and emission wavelengths for the Al³⁺-ligand complex.
-
-
Calibration Curve Construction:
-
To a series of fluorescence measurement cuvettes, add a fixed volume of the this compound working solution (e.g., 10 µM final concentration).
-
Add increasing volumes of the Al³⁺ working standards to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Add the appropriate buffer to a final volume.
-
Mix well and allow the reaction to equilibrate (e.g., 10 minutes).
-
Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Plot a calibration curve of fluorescence intensity versus Al³⁺ concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and buffer it to the optimal pH.
-
To a cuvette, add the this compound working solution and an aliquot of the sample.
-
Follow steps 3-4 from the calibration curve construction.
-
Determine the concentration of Al³⁺ in the sample from the calibration curve.
-
D. Expected Performance (based on similar 8-HQ derivatives for Al³⁺):
| Parameter | Expected Value |
| Linear Range | 0.1 - 20 µM |
| Limit of Detection (LOD) | 10⁻⁷ to 10⁻⁸ M[5] |
| Optimal pH | Weakly acidic to neutral (e.g., pH 5-7) |
| Selectivity | High selectivity for Al³⁺ over many other metal ions. |
Data Interpretation and Considerations
-
Linearity and Dynamic Range: It is essential to establish the linear working range for each assay to ensure accurate quantification.
-
Selectivity and Interference: The selectivity of this compound for the target metal ion should be assessed by testing its response in the presence of other potentially interfering ions. Masking agents may be employed to mitigate interference in complex matrices.
-
Matrix Effects: Samples from complex matrices (e.g., biological fluids, environmental water) may contain components that interfere with the assay. Sample preparation steps such as digestion, extraction, or dilution may be necessary.
-
Validation: The developed method should be validated according to standard analytical guidelines, including assessment of accuracy, precision, and recovery.
Conclusion
This compound is a promising candidate for the development of sensitive and selective analytical methods for the determination of metal ions. The protocols provided herein, adapted from well-established procedures for related 8-hydroxyquinoline derivatives, offer a solid starting point for researchers. The inherent versatility of the 8-HQ scaffold allows for both colorimetric and fluorometric detection, catering to a wide range of analytical needs. Further optimization and validation are encouraged to tailor these methods to specific applications and sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ours.ou.ac.lk [ours.ou.ac.lk]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
Application Notes & Protocols: Synthesis of Metal Complexes with 5-(Ethoxymethyl)quinolin-8-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
8-Hydroxyquinoline (8-HQ), a heterocyclic phenol, is a foundational "privileged structure" in medicinal chemistry and materials science.[1][2] Its defining feature is the nitrogen atom of the pyridine ring and the hydroxyl group at the C-8 position, which together form a powerful bidentate chelation site for a vast array of metal ions.[2][3][4] This chelation ability is central to the diverse biological activities of its derivatives, which include anticancer, antimicrobial, antineurodegenerative, and anti-inflammatory properties.[1][5][6] The formation of a metal complex often enhances these biological activities and can introduce novel functionalities, such as fluorescence for bio-imaging or catalytic activity.[3][4]
The introduction of substituents onto the 8-HQ scaffold allows for the fine-tuning of its steric and electronic properties, which in turn modulates the stability, solubility, and biological activity of its metal complexes.[7] This guide focuses specifically on 5-(Ethoxymethyl)quinolin-8-ol , a derivative where the C-5 position is functionalized with an ethoxymethyl group. This modification can enhance lipophilicity and alter the pharmacokinetic profile of the resulting metal complexes, making it a ligand of significant interest in drug design.[8][9]
This document provides a comprehensive guide to the synthesis of metal complexes with this compound, detailing the underlying chemical principles, step-by-step protocols for synthesis, and essential characterization techniques.
Section 1: Foundational Principles of Synthesis
The synthesis of metal complexes with this compound is typically a straightforward coordination reaction. However, careful control over several parameters is essential for achieving high yields and purity.
1.1 Ligand Preparation
This compound can be synthesized from its precursor, 5-chloromethyl-8-quinolinol hydrochloride, by reacting it with sodium ethoxide.[10] Commercially, it may be available from specialized chemical suppliers. It is crucial to ensure the purity of the ligand before proceeding, as impurities can interfere with complexation.
1.2 The Chelation Mechanism
This compound acts as a monoprotic, bidentate ligand.[1] In the presence of a metal ion and a suitable base (or in a solvent that promotes deprotonation), the phenolic proton is displaced, and the metal ion coordinates to both the phenolate oxygen and the quinoline nitrogen. This forms a stable five-membered chelate ring. The stoichiometry of the final complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) depends on the metal's coordination number and oxidation state.[1] For many divalent transition metals like Cu(II), Ni(II), and Zn(II), a 1:2 (Metal:Ligand) complex is commonly formed.[1][11]
1.3 Critical Experimental Parameters
-
Choice of Metal Salt: The counter-ion of the metal salt (e.g., chloride, acetate, nitrate) can influence the reaction rate and the solubility of the reactants and products. Acetates are often a good choice as they can act as a base to facilitate the deprotonation of the ligand's hydroxyl group.
-
Solvent System: The solvent must be capable of dissolving both the ligand and the metal salt. Alcohols like ethanol or methanol are commonly used. In some cases, a co-solvent system or heating may be necessary to achieve complete dissolution.
-
Stoichiometry: The molar ratio of the ligand to the metal salt is critical in determining the final product. A 2:1 ligand-to-metal ratio is typically used for the synthesis of M(L)₂ complexes with divalent metals.
-
pH Control: The pH of the reaction mixture must be controlled to ensure the deprotonation of the ligand's hydroxyl group, which is necessary for coordination. This can be achieved by adding a base (e.g., sodium hydroxide, sodium acetate, or ammonia solution) to the reaction mixture.
-
Temperature and Reaction Time: Many complexation reactions proceed readily at room temperature, while others may require heating or refluxing to go to completion. Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
Section 2: Detailed Synthesis Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative metal complexes.
Protocol 2.1: Synthesis of Bis[5-(ethoxymethyl)quinolin-8-olato]copper(II)
Principle: This protocol describes the reaction of this compound with a copper(II) salt in a 2:1 molar ratio in an ethanolic solution. The addition of a base facilitates the deprotonation of the ligand, leading to the precipitation of the neutral complex.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| This compound | C₁₂H₁₃NO₂ | 203.24 | >98% |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | Analytical |
| Ethanol | C₂H₅OH | 46.07 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Analytical |
| Deionized Water | H₂O | 18.02 | --- |
Experimental Workflow:
Caption: Workflow for the synthesis of a Copper(II) complex.
Step-by-Step Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 406 mg (2.0 mmol) of this compound in 30 mL of ethanol. Gentle warming may be required.
-
Metal Salt Solution: In a separate 50 mL beaker, dissolve 200 mg (1.0 mmol) of copper(II) acetate monohydrate in a mixture of 10 mL of ethanol and 5 mL of deionized water.
-
Reaction: While stirring the ligand solution at room temperature, add the metal salt solution dropwise over 10 minutes.
-
pH Adjustment: Slowly add a 1 M solution of sodium hydroxide dropwise to the reaction mixture until a pH of ~6-7 is reached, promoting the formation of a precipitate.
-
Stirring: Allow the mixture to stir at room temperature for an additional 3 hours to ensure the reaction goes to completion.
-
Isolation: Collect the resulting greenish precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (2 x 15 mL) and cold ethanol (1 x 10 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.
-
Yield: The expected yield is typically in the range of 60-75%.
Protocol 2.2: Synthesis of Tris[5-(ethoxymethyl)quinolin-8-olato]aluminum(III)
Principle: This protocol details the synthesis of an octahedral Al(III) complex, analogous to the famous OLED material Alq₃.[1] A 3:1 ligand-to-metal stoichiometry is used.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| This compound | C₁₂H₁₃NO₂ | 203.24 | >98% |
| Aluminum Nitrate Nonahydrate | Al(NO₃)₃·9H₂O | 375.13 | Analytical |
| Methanol | CH₃OH | 32.04 | Reagent |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | Analytical |
| Deionized Water | H₂O | 18.02 | --- |
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 610 mg (3.0 mmol) of this compound in 40 mL of methanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a 50 mL beaker, dissolve 375 mg (1.0 mmol) of aluminum nitrate nonahydrate in 10 mL of deionized water.
-
Reaction: Heat the ligand solution to 50-60 °C with stirring. Add the aluminum nitrate solution dropwise.
-
Buffering: Add a solution of 770 mg (10.0 mmol) of ammonium acetate in 10 mL of water. The ammonium acetate acts as a buffer to control the pH, facilitating complex formation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. A yellow precipitate should form.
-
Cooling & Isolation: Allow the mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration.
-
Washing: Wash the product with deionized water (3 x 20 mL) to remove excess ammonium acetate and other salts.
-
Drying: Dry the final product under vacuum at 60 °C for 4 hours.
-
Yield: The expected yield is generally above 70%.
Section 3: Characterization of Metal Complexes
Confirmation of complex formation and assessment of purity are critical. A combination of spectroscopic and analytical techniques should be employed.
3.1 General Chelation Structure
The coordination of the ligand to a generic metal center (M) is depicted below.
Caption: Bidentate chelation of the ligand to a metal ion (M).
3.2 Spectroscopic and Analytical Data
The following table summarizes the expected changes in spectroscopic data upon complexation.
| Technique | Ligand (Free) | Complex (M-L) | Rationale for Change |
| FT-IR (cm⁻¹) | Broad ν(O-H) band ~3400; C=N stretch ~1580 | Disappearance of ν(O-H) band; Shift in C=N stretch to lower frequency (~1570) | Deprotonation of the hydroxyl group and coordination of the nitrogen atom to the metal center alters bond vibrations.[12] |
| ¹H NMR | Phenolic -OH proton signal present (variable, ~9-11 ppm) | Absence of the phenolic -OH proton signal | The acidic proton is displaced by the metal ion upon chelation.[12] Aromatic protons will also show shifts due to changes in electron density. |
| UV-Vis (in EtOH/MeOH) | π→π* transitions (~250 nm); n→π* transitions (~320 nm) | Bathochromic (red) shift of absorption bands | Chelation rigidifies the molecule and alters the energy levels of the molecular orbitals, often leading to a red shift.[13] New metal-to-ligand charge transfer (MLCT) bands may appear.[13] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 204.2 | Peaks corresponding to [ML₂]⁺ or [ML₃]⁺ fragments | Confirms the stoichiometry and molecular weight of the synthesized complex. |
| Elemental Analysis | C, H, N values for C₁₂H₁₃NO₂ | C, H, N values match the calculated values for the proposed complex formula (e.g., C₂₄H₂₄CuN₂O₄) | Provides definitive proof of the elemental composition and purity of the complex. |
Section 4: Applications in Drug Development and Research
Metal complexes of 8-hydroxyquinoline derivatives are extensively studied for their therapeutic potential. The complexation of this compound is expected to yield compounds with interesting biological profiles.
-
Anticancer Activity: Many 8-HQ metal complexes exhibit potent anticancer activity.[6][14] This is often attributed to their ability to inhibit enzymes essential for DNA synthesis or to induce apoptosis.[6][14] The lipophilicity conferred by the ethoxymethyl group may enhance cell membrane permeability.
-
Antimicrobial Properties: The chelation of essential metal ions is a key mechanism for the antimicrobial activity of 8-HQ derivatives.[1][5] The resulting complexes can disrupt microbial enzyme function, showing activity against a range of bacteria and fungi.
-
Neurodegenerative Diseases: Metal dyshomeostasis is implicated in diseases like Alzheimer's.[5] 8-HQ complexes can act as ionophores, helping to restore metal balance in the brain.[6]
-
Fluorescent Probes: The fluorescence of 8-HQ is often enhanced upon metal chelation due to increased molecular rigidity.[3][4] This property can be exploited to develop fluorescent sensors for specific metal ions in biological systems.
Conclusion
The synthesis of metal complexes with this compound provides a versatile platform for developing new compounds with significant potential in medicine and materials science. The protocols outlined here offer a robust starting point for researchers. Successful synthesis and purification, confirmed by thorough characterization, are the essential first steps toward exploring the unique chemical and biological properties of these promising molecules.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug design strategies with metal-hydroxyquinoline complexes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. isca.me [isca.me]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Ethoxymethyl)quinolin-8-ol
Welcome to the technical support center for the synthesis of 5-(Ethoxymethyl)quinolin-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic route effectively.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-stage process. First, the 8-hydroxyquinoline core is functionalized at the 5-position with a reactive chloromethyl group. This intermediate, 5-(chloromethyl)quinolin-8-ol, is then converted to the final product through a Williamson ether synthesis using ethanol or its conjugate base.
Technical Support Center: Enhancing the Inhibitory Efficiency of 5-(Ethoxymethyl)quinolin-8-ol
Welcome to the technical support center for 5-(Ethoxymethyl)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with and seeking to improve the inhibitory properties of this 8-hydroxyquinoline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the challenges you may encounter in your research.
Introduction to this compound
This compound belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions, a property that is often linked to its biological mechanism of action.[3][4] The ethoxymethyl group at the 5-position of the quinoline ring in this compound influences its physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its inhibitory efficiency and target specificity.[5] This guide will explore rational strategies to enhance the inhibitory potency of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 8-hydroxyquinoline derivatives?
A1: The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions, particularly divalent cations like zinc (Zn²⁺) and copper (Cu²⁺).[3][6] This metal chelation can disrupt essential enzymatic processes within cells or alter the homeostasis of these metal ions, leading to a therapeutic effect.[6] Additionally, some 8-HQ derivatives have been shown to inhibit specific enzymes through direct binding interactions.[7]
Q2: Why is the 8-hydroxyl group important for the activity of this compound class?
A2: The 8-hydroxyl group, along with the nitrogen atom in the quinoline ring, forms the key chelating motif of 8-hydroxyquinolines. A free hydroxyl group is often required for optimal hydrogen bonding and metal ion coordination within the active site of target enzymes.[7]
Q3: What role does the 5-(ethoxymethyl) substituent play?
A3: Substituents at the 5-position of the quinoline ring can significantly impact the compound's activity. The ethoxymethyl group can influence the molecule's steric and electronic properties, as well as its lipophilicity.[5] These factors are crucial for target binding and cell permeability. The size and nature of the substituent at this position can either enhance or diminish the inhibitory activity.[5]
Q4: What are the initial steps to consider when aiming to improve the inhibition efficiency?
A4: A thorough understanding of the structure-activity relationship (SAR) of 8-hydroxyquinoline derivatives is the first step.[8][9] This involves identifying key structural features that contribute to potency and selectivity. Subsequently, a rational design approach can be employed to synthesize and evaluate new analogs with modified substituents.[10][11]
Troubleshooting Guide: Enhancing Inhibitory Potency
This section addresses common challenges encountered during the optimization of this compound's inhibitory efficiency.
Scenario 1: My newly synthesized analog of this compound shows decreased or no activity.
-
Question: I've modified the ethoxymethyl group at the 5-position, but the resulting compound has lower inhibitory activity. What could be the reason, and what are my next steps?
-
Answer: A decrease in activity upon modification suggests that the original ethoxymethyl group, or its specific properties, are important for binding to the target. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate the SAR: Studies on 5-substituted 8-hydroxyquinolines have shown that both the steric and electronic properties of the substituent are critical.[5] A smaller steric contribution at the 5-position can sometimes lead to higher activity.[5] Your modification might have introduced a group that is too bulky, sterically hindering the interaction with the target.
-
Consider Lipophilicity: The modification may have altered the compound's lipophilicity (log P value) to a suboptimal range. Both highly lipophilic and highly hydrophilic compounds can exhibit poor activity due to issues with solubility or membrane permeability.
-
Check for Target-Specific Interactions: The ethoxymethyl group might be involved in a specific hydrogen bond or van der Waals interaction with the target protein. Your modification may have disrupted this key interaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased inhibitor activity.
-
Scenario 2: The inhibitory potency (IC50) of my compound is not improving despite multiple modifications.
-
Question: I have synthesized several analogs with different substituents at various positions on the quinoline ring, but I'm not seeing a significant improvement in the IC50 value. What should I do?
-
Answer: Hitting a plateau in potency improvement is a common challenge in drug discovery. Here are some strategies to overcome this:
-
Explore Different Positions: If modifications at the 5-position are not fruitful, consider substitutions at other positions, such as the 7-position. Small substituents at the 7-position have been shown to increase metabolic stability without sacrificing potency in some 8-hydroxyquinoline series.[7]
-
Introduce Halogens: The introduction of halogen atoms, such as chlorine or fluorine, can enhance binding affinity through halogen bonding and can also improve pharmacokinetic properties.[12] For example, 5-chloro-8-hydroxyquinoline is as active as the parent 8-hydroxyquinoline in some assays.[5]
-
Consider Bioisosteric Replacements: Replace the ethoxymethyl group with bioisosteres that have similar steric and electronic properties but may offer improved metabolic stability or secondary interactions.
Data Summary of Potential Modifications:
-
| Position of Substitution | Type of Substituent | Rationale | Potential Outcome |
| Position 5 | Smaller alkyl chains | Reduce steric hindrance[5] | Improved binding affinity |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | Modulate electronic properties[5] | Enhanced potency | |
| Position 7 | Small halogens (e.g., -F, -Cl) | Improve metabolic stability[7] | Increased in vivo efficacy |
| Small alkyl groups (e.g., -CH3) | Tollerated without loss of potency[7] | Maintain activity with potential for improved PK |
Scenario 3: My compound shows good in vitro activity but performs poorly in cell-based assays.
-
Question: My this compound analog is a potent inhibitor of the purified target enzyme, but its activity drops significantly in cellular assays. What could be the problem?
-
Answer: A discrepancy between in vitro and cellular activity often points to issues with cell permeability, metabolic instability, or off-target effects.
-
Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane. You can assess this using a PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Investigate Metabolic Stability: The compound might be rapidly metabolized by cellular enzymes. Incubating the compound with liver microsomes or hepatocytes can provide insights into its metabolic fate.[7] As mentioned, substitutions at the 7-position can sometimes mitigate this.[7]
-
Evaluate Cytotoxicity: The compound might be cytotoxic at the concentrations required for inhibition, leading to misleading results in cell-based viability assays. Always determine the compound's cytotoxicity profile (e.g., using an MTT or LDH assay) in parallel with the functional assay.
Experimental Workflow for Cellular Activity Troubleshooting:
Caption: Workflow for troubleshooting poor cellular activity.
-
Experimental Protocols
Protocol 1: General Procedure for Modification of the this compound Scaffold
This protocol provides a general framework for introducing new substituents at the 5- and 7-positions of the 8-hydroxyquinoline core.
A. Synthesis of 5-Substituted Analogs:
-
Starting Material: 5-(Chloromethyl)quinolin-8-ol hydrochloride.[13]
-
Reaction: React 5-(chloromethyl)quinolin-8-ol hydrochloride with a desired alcohol or thiol in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF or THF).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
B. Synthesis of 7-Substituted Analogs:
-
Starting Material: this compound.
-
Halogenation: For introducing a halogen at the 7-position, use an appropriate halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent.
-
Purification and Characterization: Follow similar purification and characterization steps as described above.
Protocol 2: In Vitro Inhibition Assay (General Guideline)
This protocol outlines a general procedure for determining the IC50 value of your compounds against a target enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Your synthesized inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of your inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a plate reader.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For a more detailed guide on troubleshooting inhibition assays, refer to established resources.[14][15]
-
Conclusion
Improving the inhibitory efficiency of this compound is a multifactorial challenge that requires a systematic and informed approach. By understanding the structure-activity relationships of the 8-hydroxyquinoline scaffold and by methodically troubleshooting experimental hurdles, researchers can rationally design and synthesize more potent and effective inhibitors. This guide provides a foundational framework to navigate this process, but it is crucial to adapt these strategies to the specific biological target and assay system being investigated.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 5. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimization of experimental conditions for metal chelation with 8-hydroxyquinolines
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for optimizing metal chelation experiments using 8-hydroxyquinoline (8-HQ) and its derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Core Concept: The Mechanism of 8-Hydroxyquinoline Chelation
8-Hydroxyquinoline, also known as oxine, is a versatile monoprotic, bidentate chelating agent.[1][2] Its power lies in its ability to form a stable five-membered ring with a central metal ion. Chelation occurs through two coordination points: the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.[1][3][4] This dual-binding mechanism is unique among the seven isomers of monohydroxyquinoline and is fundamental to its wide application in analytical chemistry, materials science, and pharmacology.[3][5][6]
// Invisible nodes for alignment edge [style=invis]; Metal -> HQ; } doted Caption: Chelation of a metal ion by two 8-hydroxyquinoline molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Precipitate Forms Unintentionally in the Reaction Mixture
The formation of a precipitate can indicate either the desired complex falling out of solution or an unwanted side reaction.
| Potential Cause | Scientific Rationale & Solution |
| Inappropriate pH | At high pH, many metal ions (especially transition metals) will precipitate as metal hydroxides, competing with the chelation reaction. Solution: Carefully control the pH of your reaction. The optimal range for 8-HQ chelation is typically between pH 5 and 8.[7] Use a non-coordinating buffer (e.g., MES, HEPES) to maintain the pH without introducing competing ligands. |
| Poor Complex Solubility | The resulting metal-8HQ complex may not be soluble in your chosen solvent system. This is common for neutral complexes formed in aqueous media. For instance, the Cu(II)-8HQ complex is known to precipitate around pH 5.5.[1][8] Solution: Modify your solvent system. Consider using a mixed-solvent system such as ethanol/water, dioxane/water, or adding a polar aprotic solvent like DMSO to improve solubility.[1][9][10] |
| Reactant Concentration Too High | Exceeding the solubility limit of the metal-8HQ complex will cause it to precipitate, regardless of the solvent. Solution: Work with more dilute solutions of both the metal salt and the 8-hydroxyquinoline ligand. |
Issue 2: Low or Inconsistent Chelation Efficiency (e.g., Low Absorbance Signal)
Low signal can be frustrating and points to suboptimal reaction conditions or reagent issues.
| Potential Cause | Scientific Rationale & Solution |
| Suboptimal pH | The chelation capability of 8-HQ is highly pH-dependent. The phenolic hydroxyl group has a pKa of ~9.9, meaning it must be deprotonated to bind the metal effectively.[7] Concurrently, the ring nitrogen has a pKa of ~5.1; if the pH is too low, the nitrogen becomes protonated and is unavailable for coordination.[7] Solution: Titrate the pH of your reaction mixture to find the optimal point where the hydroxyl group is sufficiently deprotonated and the nitrogen is available. This "sweet spot" often lies between pH 5 and 8.[7] |
| Ligand Degradation | 8-hydroxyquinoline solutions, especially when exposed to light or impurities, can degrade over time. Solution: Always prepare fresh 8-HQ solutions for quantitative experiments. Store stock solutions in amber vials or protected from light. |
| Competing Ligands | Buffer components can act as competing chelators. Phosphate and citrate buffers are particularly known to interact with metal ions and can interfere with the desired 8-HQ chelation. Solution: Switch to a buffer system with minimal metal-binding affinity, such as HEPES, MES, or MOPS. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of ligand to metal can limit the formation of the desired complex, especially if a 1:2 or 1:3 complex is expected.[11] Solution: Determine the stoichiometry experimentally using a Job's plot or mole-ratio method (see protocol below) and ensure your experiment uses the optimal molar excess of the ligand.[4][8] |
Issue 3: Inconsistent or Drifting Spectrophotometric Readings
Unstable readings during UV-Vis analysis can invalidate your results.
| Potential Cause | Scientific Rationale & Solution |
| Slow Chelation Kinetics | The formation of the metal complex may not be instantaneous. If readings are taken too quickly, the reaction may not have reached equilibrium. Solution: Perform a time-course experiment. After mixing the metal and ligand, measure the absorbance at the λ_max of the complex at regular intervals (e.g., every 2 minutes) until the reading stabilizes. This will determine the necessary incubation time for your system. |
| Complex Instability | The formed complex may be unstable over time in your specific matrix, leading to a decrease in absorbance. The stability of prepared reagents can also be a factor; for example, an oxine-chloroform reagent may only be stable for about 72 hours.[12] Solution: Once the required incubation time is known, perform all measurements within a consistent and validated timeframe. If the complex is inherently unstable, you may need to modify the solvent or pH to improve its stability. |
| Temperature Fluctuations | Chelation is an equilibrium process that can be sensitive to temperature. Fluctuations in the lab environment or spectrophotometer can cause readings to drift. Solution: Use a temperature-controlled cuvette holder in your spectrophotometer. Allow all reagents to come to thermal equilibrium at room temperature before mixing and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry of metal-8HQ complexes?
The stoichiometry is highly dependent on the coordination number and oxidation state of the metal ion. While many divalent metals form 1:2 (Metal:Ligand) complexes, other ratios are common.[1][8][13]
-
1:1 (M:L): Observed for some metals, such as Ag(I).[4]
-
1:2 (M:L): Very common for divalent cations like Cu(II), Co(II), Ni(II), and Cd(II), resulting in neutral complexes like M(8-HQ)₂.[1][8][14]
-
1:3 (M:L): Typically formed with trivalent cations like Fe(III) and Al(III) to create complexes such as Al(8-HQ)₃.[11]
It is crucial to determine this ratio experimentally for your specific system rather than assuming it.
Q2: How does pH affect the chemical form of 8-hydroxyquinoline?
The pH of the solution dictates the protonation state of 8-HQ's two key functional groups, which in turn controls its chelating ability.[7]
-
pH < 5: The ring nitrogen is protonated (pyridinium ion), and the hydroxyl group is protonated. The molecule carries a net positive charge and is a poor chelator.
-
pH 5 - 10: The nitrogen is neutral, but the hydroxyl group remains largely protonated. In this range, 8-HQ exists as a neutral molecule that is capable of chelation upon displacement of the hydroxyl proton by a metal ion.[7]
-
pH > 10: Both the nitrogen and the hydroxyl group are deprotonated, resulting in the anionic form of 8-HQ, which is a very potent chelator. However, the risk of metal hydroxide precipitation is also highest in this range.[7]
Q3: How stable are metal-8HQ complexes?
The stability is quantified by the formation constant (log K or log β), with higher values indicating a more stable complex. The stability generally follows the Irving-Williams series for divalent metals.[15]
Table 1: Representative Stability Constants (log β) for Metal-8HQ Complexes
| Metal Ion | log β₁ (1:1) | log β₂ (1:2) | Conditions | Reference |
|---|---|---|---|---|
| Mn(II) | 7.90 | 14.50 | 50% v/v aq. dioxane, 0.3M NaClO₄ | [3] |
| Co(II) | 9.90 | 18.50 | 50% v/v aq. dioxane, 0.3M NaClO₄ | [3] |
| Ni(II) | 11.20 | 20.80 | 50% v/v aq. dioxane, 0.3M NaClO₄ | [3] |
| Cu(II) | 12.90 | 24.40 | 50% v/v aq. dioxane, 0.3M NaClO₄ | [3] |
| Zn(II) | 10.40 | 19.80 | 50% v/v aq. dioxane, 0.3M NaClO₄ | [3] |
| Fe(III) | 12.33 | 23.60 | Potentiometric Titration | [3] |
Note: Stability constants are highly dependent on experimental conditions like solvent, ionic strength, and temperature.[3]
Q4: Which analytical techniques should I use to characterize my complexes?
A multi-faceted approach is recommended for full characterization.[16]
-
UV-Vis Spectrophotometry: Excellent for determining the stoichiometry of the complex (using Job's plot or mole-ratio method) and for calculating stability constants.[1][3][8][14] The formation of the complex is typically accompanied by a clear shift in the absorption maximum.[12][17]
-
Potentiometric Titration: A classic and powerful method for accurately determining the stability constants of metal complexes by monitoring pH changes.[3][15]
-
FTIR Spectroscopy: Used to identify the coordination sites. Upon chelation, shifts in the vibrational frequencies of the C=N and C-O bonds are observed, confirming the involvement of the ring nitrogen and hydroxyl oxygen in binding.[1][13][16]
-
HPLC: Reversed-phase HPLC can be used to separate different metal-8HQ complexes from a mixture or to quantify a specific complex.[18][19]
-
Conductometric Titration: Useful for determining stoichiometry, especially for complexes that tend to precipitate during spectrophotometric analysis, like Cu(II)-8HQ.[1][8]
Experimental Protocols
Protocol 1: Determination of Stoichiometry by the Mole-Ratio Method
This UV-Vis spectrophotometry method is used to determine the metal-to-ligand ratio in the complex.[4][8]
Objective: To find the stoichiometry (n) in the complex MLₙ.
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and 8-hydroxyquinoline (e.g., 1 mM) in the chosen buffered solvent system.
-
-
Wavelength Scan:
-
Prepare a solution with a clear excess of the ligand (e.g., 1:10 metal:ligand ratio).
-
Scan the absorbance from ~300-500 nm against a reagent blank (ligand solution) to determine the wavelength of maximum absorbance (λ_max) for the complex.
-
-
Titration Series:
-
Prepare a series of solutions (e.g., in 10 mL volumetric flasks) where the metal ion concentration is held constant (e.g., 0.05 mM).
-
Vary the concentration of the 8-HQ ligand to create a range of molar ratios (e.g., from 0.2:1 to 4:1, ligand:metal).
-
Ensure all solutions have the same final volume and buffer concentration.
-
-
Measurement:
-
After the appropriate incubation time, measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the absorbance (Y-axis) versus the molar ratio ([Ligand]/[Metal]) (X-axis).
-
The plot will typically show two linear segments. The absorbance will increase linearly as the ligand is added and becomes the limiting reagent. Once the complex is fully formed, the absorbance will plateau as the metal ion becomes the limiting reagent.
-
Extrapolate the two linear portions of the curve. The point where they intersect on the X-axis gives the stoichiometric ratio of the complex.
-
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. scirp.org [scirp.org]
- 9. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 11. scispace.com [scispace.com]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. phytojournal.com [phytojournal.com]
- 18. sielc.com [sielc.com]
- 19. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for Corrosion Studies Using Quinoline-Based Inhibitors
Welcome to the technical support center dedicated to advancing your corrosion research with quinoline-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimental design and troubleshoot common issues encountered in the laboratory. Our goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering step-by-step solutions and explanations rooted in scientific principles.
Question 1: My calculated inhibition efficiency is inconsistent across different techniques (e.g., weight loss vs. electrochemical methods). What could be the cause?
Answer:
Inconsistent inhibition efficiency (IE) is a common challenge stemming from the different principles underlying each measurement technique. Here’s a breakdown of potential causes and how to address them:
-
Different Time Scales: Weight loss methods provide an average corrosion rate over a long immersion period (hours or days), while electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are much faster, capturing the corrosion behavior at a specific moment.[1][2] The inhibitor's adsorption kinetics and film stability over time can lead to these discrepancies.
-
Mechanism of Inhibition: Some quinoline derivatives might act as mixed-type inhibitors, affecting both anodic and cathodic reactions, while others might be predominantly one or the other.[3][4] PDP is excellent for elucidating this, but the calculated IE can be sensitive to the extrapolation of Tafel slopes.[5]
-
Solution Conductivity and Inhibitor Solubility: Poor solubility of the quinoline derivative can lead to a non-uniform inhibitor concentration at the metal surface, affecting electrochemical measurements that are sensitive to solution resistance.
Troubleshooting Steps:
-
Verify Inhibitor Solubility: Ensure your quinoline-based inhibitor is fully dissolved in the corrosive medium. If necessary, use a co-solvent, but run a blank experiment with the co-solvent to account for any effects it may have on the corrosion rate.
-
Time-Dependent Studies: Conduct EIS measurements at various immersion times to assess the formation and stability of the protective inhibitor film. This will help you understand if the inhibitor's effectiveness changes over time.
-
Correlate with Surface Analysis: After electrochemical tests, use surface analysis techniques like Scanning Electron Microscopy (SEM) to visually inspect the metal surface for uniform film formation and signs of localized corrosion.[6]
Question 2: In my EIS Nyquist plot, I'm observing a depressed semicircle instead of a perfect one. What does this indicate and how should I model my equivalent circuit?
Answer:
A depressed semicircle in a Nyquist plot is a frequent observation in corrosion studies and is generally attributed to the non-ideal behavior of the double layer at the metal/electrolyte interface.[4][6]
-
Causality: This phenomenon is often due to surface heterogeneity, roughness, and non-uniform distribution of the adsorbed inhibitor film.[4] The double layer doesn't behave as a pure capacitor, but rather as a constant phase element (CPE).
Troubleshooting and Modeling:
-
Equivalent Circuit with CPE: Instead of a simple Randles circuit with a capacitor, you should use an equivalent circuit that includes a CPE to accurately model the system. The impedance of a CPE is given by Z_CPE = 1 / [Y_0 * (jω)^n], where Y_0 is the CPE constant, j is the imaginary unit, ω is the angular frequency, and n is the CPE exponent.
-
Interpreting the 'n' value:
-
If n = 1, the CPE behaves as an ideal capacitor.
-
If n is between 0.5 and 1, it indicates a degree of surface non-homogeneity. The closer the value is to 1, the more ideally capacitive the interface.[4]
-
dot
References
Technical Support Center: Enhancing the Selectivity of 8-Hydroxyquinoline-Based Fluorescent Probes
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of probe design and experimental execution. Here, we address common challenges and provide field-proven insights to enhance the selectivity and performance of your 8-HQ probes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the design and application of 8-hydroxyquinoline-based fluorescent probes.
Q1: What is the fundamental principle behind the fluorescence of 8-hydroxyquinoline (8-HQ) probes?
A1: The fluorescence of 8-hydroxyquinoline is governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, 8-HQ is weakly fluorescent because the excited state energy is dissipated non-radiatively through the transfer of a proton from the hydroxyl group to the nitrogen atom within the quinoline ring.[1][2] When 8-HQ chelates with a metal ion, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3] This "turn-on" response is the basis for its use as a fluorescent sensor.[1][2]
Q2: How do substituents on the 8-HQ ring influence its properties as a fluorescent probe?
A2: Substituents play a critical role in fine-tuning the photophysical and chemical properties of 8-HQ probes. Modifications to the 8-HQ scaffold can alter its binding affinity, selectivity for specific analytes, and fluorescence characteristics.[4] For instance, introducing different functional groups can shift the excitation and emission wavelengths, improve quantum yield, and enhance water solubility.[1] The strategic placement of substituents can also introduce new binding sites to improve selectivity for a target ion over others.[5]
Q3: What are the primary applications of 8-HQ based fluorescent probes?
A3: Due to their excellent metal-chelating properties, 8-HQ derivatives are widely used as fluorescent chemosensors for the detection and quantification of various metal ions, such as Zn²⁺, Al³⁺, Cu²⁺, and Hg²⁺.[5][6][7] These probes have found applications in diverse fields including environmental monitoring, bioimaging of metal ions in living cells, and as tools in medicinal chemistry and drug development.[5][6][8] They are also utilized in the development of organic light-emitting diodes (OLEDs).[9]
Q4: What is the difference between "turn-on" and "ratiometric" fluorescent probes?
A4: A "turn-on" probe exhibits a significant increase in fluorescence intensity upon binding to its target analyte. In contrast, a ratiometric probe displays a shift in its excitation or emission wavelength upon analyte binding. This allows for the measurement of the ratio of fluorescence intensities at two different wavelengths, providing a more robust and quantitative analysis that is less susceptible to variations in probe concentration and instrumental parameters. Some 8-HQ derivatives have been designed to function as ratiometric probes.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues that researchers may encounter when working with 8-hydroxyquinoline-based fluorescent probes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Fluorescence Signal | 1. Probe Degradation: The 8-HQ derivative may be unstable under the experimental conditions. 2. Incorrect Excitation/Emission Wavelengths: The instrument may not be set to the optimal wavelengths for the probe. 3. Quenching Effects: Components in the sample matrix (e.g., certain metal ions, high concentrations of salts) can quench fluorescence. 4. Incorrect pH: The fluorescence of many 8-HQ probes is highly pH-dependent.[11][12] | 1. Verify Probe Integrity: Check the purity and integrity of your probe using techniques like NMR or mass spectrometry. Store the probe under recommended conditions (e.g., protected from light, at low temperature). 2. Optimize Wavelengths: Run excitation and emission scans to determine the optimal wavelengths for your specific probe and experimental setup. 3. Sample Matrix Evaluation: Test for quenching effects by spiking a known concentration of your target analyte into a blank sample matrix. If quenching is observed, consider sample purification or dilution. 4. pH Optimization: Determine the optimal pH range for your probe's fluorescence.[11] Use a suitable buffer system to maintain a stable pH throughout the experiment.[13] |
| Poor Selectivity / Interference from Other Ions | 1. Similar Binding Affinities: The probe may have a similar affinity for interfering ions as it does for the target analyte.[14] 2. Non-Specific Binding: The probe may bind to other components in the sample. | 1. Structural Modification of the Probe: Introduce specific functional groups to the 8-HQ scaffold to create a binding pocket that is more selective for the target ion. For example, adding another amide group and an 8-hydroxyquinoline moiety can enhance selectivity for Hg²⁺.[12] 2. Use of Masking Agents: Add a masking agent that selectively binds to and "hides" the interfering ions, preventing them from interacting with the probe. 3. Optimize Experimental Conditions: Adjusting the pH or solvent system can sometimes enhance the selectivity for the target ion.[15] |
| Photobleaching (Signal Fades Over Time) | 1. High Excitation Light Intensity: Intense light can lead to the photochemical destruction of the fluorophore.[16] 2. Prolonged Exposure to Excitation Light: Continuous illumination increases the likelihood of photobleaching.[16] 3. Presence of Reactive Oxygen Species (ROS): The interaction of the excited probe with oxygen can generate ROS, which can degrade the fluorophore.[17] | 1. Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse imaging with longer intervals.[17] 3. Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging solution to scavenge ROS and protect the probe from photobleaching.[16] |
| Probe Aggregation and Precipitation | 1. Poor Solubility: The 8-HQ derivative may have low solubility in the chosen solvent system, leading to aggregation-caused quenching (ACQ).[18] 2. High Probe Concentration: Exceeding the solubility limit of the probe can cause it to precipitate out of solution. | 1. Modify the Probe for Better Solubility: Introduce hydrophilic groups to the 8-HQ structure to improve its solubility in aqueous media. 2. Optimize Solvent System: Experiment with different solvent mixtures to find one that maximizes the solubility of your probe. For some probes, the formation of aggregates in specific solvent mixtures can lead to aggregation-induced emission (AIE), which can be advantageous.[18][19] 3. Work at Lower Concentrations: Use the lowest effective concentration of the probe to avoid precipitation. |
| Cellular Toxicity in Live-Cell Imaging | 1. Phototoxicity: The generation of ROS during fluorescence excitation can be toxic to cells.[17] 2. Inherent Probe Toxicity: The 8-HQ derivative itself may be toxic to the cells. | 1. Minimize Light Exposure: Reduce the intensity and duration of light exposure to minimize ROS production.[17] 2. Use Antioxidants: Supplement the imaging medium with antioxidants to help neutralize ROS.[17] 3. Toxicity Assessment: Perform a dose-response experiment to determine the maximum non-toxic concentration of your probe for your specific cell line. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments involving 8-hydroxyquinoline-based fluorescent probes.
Protocol 1: General Procedure for Metal Ion Sensing using an 8-HQ Probe
This protocol outlines a general workflow for detecting a target metal ion using a synthesized 8-HQ derivative.
Materials:
-
8-Hydroxyquinoline-based fluorescent probe
-
Stock solution of the target metal ion (e.g., ZnCl₂, AlCl₃)
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Organic solvent (if required for probe dissolution, e.g., DMSO, ethanol)
-
Deionized water
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Probe Stock Solution Preparation: Prepare a concentrated stock solution of the 8-HQ probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the probe stock solution in the chosen buffer to the desired final concentration (e.g., 10 µM).
-
Metal Ion Titration: a. To a cuvette containing the probe working solution, add increasing concentrations of the target metal ion from a stock solution. b. After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 5 minutes).
-
Fluorescence Measurement: a. Place the cuvette in the spectrofluorometer. b. Excite the sample at the optimal excitation wavelength for the probe-metal complex. c. Record the emission spectrum over the appropriate wavelength range.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Determine the limit of detection (LOD) and the binding constant from the titration data.
Workflow for Enhancing Probe Selectivity
The following diagram illustrates a logical workflow for systematically improving the selectivity of an 8-hydroxyquinoline-based fluorescent probe.
Caption: A workflow for the rational design and optimization of selective 8-HQ probes.
Section 4: Mechanistic Insights
Understanding the underlying mechanisms is crucial for troubleshooting and rational design.
Chelation-Enhanced Fluorescence (CHEF) Mechanism
The following diagram illustrates the CHEF mechanism, which is fundamental to the operation of most 8-HQ based "turn-on" fluorescent probes.
Caption: The mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-HQ probes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. scispace.com [scispace.com]
- 6. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 8-Hydroxyquinoline Derivative Cytotoxicity in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity in your biological assays. Our goal is to equip you with the expertise to understand the underlying causes of cytotoxicity and implement effective strategies to ensure the validity and accuracy of your experimental results.
Introduction: The Double-Edged Sword of 8-Hydroxyquinoline Cytotoxicity
8-Hydroxyquinoline and its derivatives are a fascinating class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] A primary mechanism underpinning these activities is their ability to chelate metal ions, particularly redox-active metals like copper and iron.[4] This chelation can disrupt essential metalloenzyme functions and induce cellular apoptosis, making them promising therapeutic candidates.[5][6]
However, this same mechanism can also lead to off-target cytotoxicity in biological assays, confounding results and masking the true biological effects of the compounds under investigation. This guide will provide you with the tools to dissect and address these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 8-hydroxyquinoline derivatives.
Q1: My 8-HQ derivative is showing much higher cytotoxicity than expected, even at low concentrations. What are the likely causes?
A1: Higher-than-expected cytotoxicity can stem from several factors. The most common culprits for 8-HQ derivatives are:
-
Metal Chelation Effects: The compound may be chelating essential metal ions from your cell culture medium, leading to nutrient deprivation and cell death.[4] Alternatively, it could be forming a more cytotoxic complex with available metal ions.
-
Poor Solubility and Precipitation: If the compound is not fully dissolved in the culture medium, it can form precipitates that are themselves cytotoxic or that lead to inconsistent and artificially high local concentrations.[7]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line, typically below 0.5%.[8][9]
-
General Assay Issues: Don't overlook common cell culture problems such as contamination (especially mycoplasma), incorrect cell seeding density, or poor cell health.[10]
Q2: How can I determine if metal chelation is the primary cause of the observed cytotoxicity?
A2: You can perform a "metal rescue" experiment. This involves co-incubating your cells with the 8-HQ derivative and a supplemental, non-toxic concentration of a relevant metal salt (e.g., copper sulfate or zinc chloride).[4] If the addition of the metal ion rescues the cells and reduces cytotoxicity, it strongly suggests that metal chelation is a key mechanism.
Q3: What is a good starting point for the concentration range of a new 8-HQ derivative in a cytotoxicity assay?
A3: For a novel compound, it's best to start with a broad concentration range, spanning several orders of magnitude (e.g., from 10 nM to 100 µM).[11] This will help you to establish a full dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
Q4: My dose-response curve is not behaving as expected (e.g., it's bell-shaped). What could be happening?
A4: A bell-shaped dose-response curve can indicate several phenomena. At higher concentrations, your compound may be precipitating out of solution, leading to a decrease in the effective concentration.[7] Alternatively, high concentrations could be triggering off-target effects or different cell death mechanisms.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter.
Guide 1: Investigating and Mitigating Metal Chelation-Induced Cytotoxicity
The ability of 8-HQ derivatives to chelate metal ions is a major factor in their biological activity and potential for off-target cytotoxicity.[4] This guide will help you to determine if metal chelation is affecting your results and how to control for it.
Experimental Workflow for Investigating Metal Chelation
Caption: Workflow for diagnosing metal chelation-induced cytotoxicity.
Protocol 1: Metal Supplementation "Rescue" Experiment
-
Determine Non-Toxic Metal Concentration: First, determine the highest concentration of your chosen metal salt (e.g., CuSO₄ or ZnCl₂) that does not cause cytotoxicity on its own.
-
Set Up Experimental Plates: Seed your cells in a 96-well plate and allow them to adhere overnight.[12]
-
Prepare Treatment Solutions: Prepare serial dilutions of your 8-HQ derivative in culture medium. For each concentration of your 8-HQ derivative, prepare two sets of solutions: one with the derivative alone, and one with the derivative plus the pre-determined non-toxic concentration of the metal salt.
-
Treat Cells: Add the treatment solutions to the cells and incubate for your desired time period (e.g., 24, 48, or 72 hours).[7]
-
Assess Viability: Perform a cell viability assay (e.g., MTT, LDH) and calculate the IC50 values for the 8-HQ derivative with and without the supplemental metal.[12]
Interpretation of Results:
| Outcome | Interpretation |
| IC50 of 8-HQ derivative increases significantly in the presence of supplemental metal. | Metal chelation is a primary driver of cytotoxicity. |
| IC50 of 8-HQ derivative remains unchanged. | Cytotoxicity is likely independent of metal chelation. |
Protocol 2: Using a Competing Chelator
-
Choose a Chelator: Select a well-characterized, membrane-impermeable chelator like EDTA.[13]
-
Determine Non-Toxic Chelator Concentration: Find the highest concentration of EDTA that is not toxic to your cells.
-
Co-treatment: Perform a dose-response experiment with your 8-HQ derivative in the presence and absence of the non-toxic concentration of EDTA.
-
Analyze and Interpret: If EDTA prevents the cytotoxicity of your 8-HQ derivative, it suggests that the compound's effects are dependent on its interaction with extracellular metal ions.
Guide 2: Improving Compound Solubility for In Vitro Assays
Poor solubility is a common issue that can lead to inaccurate and irreproducible results.[2] The following strategies can help improve the solubility of your 8-HQ derivatives in cell culture media.
Protocol 3: Preparing a Soluble Stock Solution
-
Initial Solvent Selection: Start by attempting to dissolve your compound in a minimal amount of a cell-culture compatible solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[7][8]
-
Gentle Assistance: If solubility is still an issue, gentle warming or sonication can be used, but be cautious of compound stability.[7]
-
Serial Dilutions in Solvent: When performing a dose-response experiment, it is critical to make your serial dilutions in the solvent (e.g., DMSO) first, before diluting into the final culture medium.[9] This ensures that the compound remains dissolved at each concentration step.
-
Final Dilution into Medium: The final dilution into the cell culture medium should be done quickly and with good mixing to prevent precipitation.[9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve your compound.[8]
Protocol 4: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[13][14][15]
Lab-Scale Preparation of an 8-HQ-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of your 8-HQ derivative to the cyclodextrin (e.g., 1:1 or 1:2).[16]
-
Mixing: In a mortar, mix the appropriate amounts of the 8-HQ derivative and the cyclodextrin (e.g., β-cyclodextrin).
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste. Knead the paste thoroughly for 30-60 minutes.[16]
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Preparation for Assay: The resulting powder is the inclusion complex, which should have improved aqueous solubility. Prepare your stock solution from this complex.
Guide 3: Understanding Structure-Activity Relationships (SAR) to Mitigate Cytotoxicity
The cytotoxicity of 8-HQ derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring.[1][2][8] Understanding these relationships can help in selecting or designing compounds with a more desirable cytotoxicity profile.
Key SAR Insights for 8-HQ Derivatives:
| Position of Substitution | Effect on Cytotoxicity | Rationale |
| Position 5 | Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase cytotoxicity.[8] | Alters the pKa of the hydroxyl and nitrogen groups, affecting metal chelation properties.[8] |
| Position 7 | Substitution can influence activity, with some Mannich bases showing high activity.[8] | Can impact lipophilicity and interaction with biological targets. |
| Position 2 | Substituents can modulate activity; for example, a methyl group has been shown to increase cytotoxicity in some contexts.[1] | Can influence the overall shape and electronic properties of the molecule. |
| General | Increased lipophilicity can correlate with increased antiviral activity but may also lead to higher general cytotoxicity.[2] | Affects the ability of the compound to cross cell membranes. |
Visualizing the 8-Hydroxyquinoline Scaffold
Caption: Key positions for substitution on the 8-hydroxyquinoline scaffold.
By considering these SAR principles, researchers can make more informed decisions about which derivatives to advance in their studies. For example, if the goal is to reduce general cytotoxicity while retaining a specific activity, one might choose a derivative with a less lipophilic substituent or one that has a lower affinity for essential metal ions.
Concluding Remarks
Working with 8-hydroxyquinoline derivatives offers exciting opportunities for drug discovery and biological research. However, their inherent cytotoxicity, often linked to their metal-chelating properties, requires careful consideration and a systematic approach to experimental design and troubleshooting. By understanding the potential pitfalls and implementing the strategies outlined in this guide, you can enhance the reliability of your data and unlock the full potential of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 14. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. eu-assets.contentstack.com [eu-assets.contentstack.com]
Technical Support Center: Enhancing OLED Performance with 8-Hydroxyquinoline (8-HQ) Derivatives
Welcome to the technical support center for the application of 8-hydroxyquinoline (8-HQ) derivatives in Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists in the field of organic electronics and drug development who are utilizing these versatile compounds. Here, we will address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your device performance. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding of the device physics and chemistry at play.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working with 8-HQ derivatives in OLEDs:
Q1: Why is Tris(8-hydroxyquinoline)aluminum (Alq3) so commonly used in OLEDs?
A1: Alq3 has become a benchmark material in OLEDs for several key reasons. It exhibits excellent thermal and morphological stability, allowing for the formation of smooth, amorphous thin films via thermal evaporation.[1] Its electron mobility, while not exceptionally high, is sufficient for effective electron transport from the cathode to the emissive layer.[2] Furthermore, Alq3 demonstrates strong green fluorescence, making it suitable as both an electron transport layer (ETL) and an emissive layer (EML) in simple device architectures.[3][4] Its ease of synthesis and purification also contributes to its widespread use.[4]
Q2: I am observing a high turn-on voltage in my OLED. What are the likely causes?
A2: A high turn-on voltage is a common issue that can often be traced back to a few key factors. Firstly, inefficient charge injection at the electrode interfaces is a primary culprit. This can be due to a large energy barrier between the work function of your electrodes and the charge transport levels (HOMO/LUMO) of the adjacent organic layers.[5] Specifically for the anode, improper cleaning of the Indium Tin Oxide (ITO) surface can leave contaminants that impede hole injection.[6] Secondly, an imbalance in charge carriers, where one type of charge (typically holes) is injected and transported more efficiently than the other, can lead to charge accumulation and a higher required voltage to initiate recombination.[6] Finally, the thickness of your organic layers plays a crucial role; excessively thick layers can increase the device resistance, thus requiring a higher voltage.[7]
Q3: My device efficiency is low. How can I improve it?
A3: Low efficiency in OLEDs using 8-HQ derivatives often stems from an imbalance of charge carriers within the emissive layer. The mobility of holes in the hole transport layer (HTL) is often significantly higher than the electron mobility in the Alq3 ETL.[8] This leads to an excess of holes reaching the recombination zone, some of which may pass through to the cathode without recombining, reducing efficiency. To counteract this, you can optimize the relative thicknesses of the HTL and ETL to better balance the charge flux.[1][8] Another critical factor is ensuring the recombination of charge carriers occurs within the emissive layer, away from the quenching effects of the metal cathode. Introducing a hole-blocking layer between the EML and ETL can help confine excitons to the emissive region.[6]
Q4: What causes the degradation of my OLED over time?
A4: Device degradation, or a decrease in luminance over time, is a complex issue with multiple contributing factors. One of the primary intrinsic degradation mechanisms in Alq3-based OLEDs is related to the instability of the Alq3 molecule upon hole injection.[9] The formation of cationic Alq3 species can lead to chemical degradation and the creation of luminescence quenchers.[9] Additionally, exposure to moisture and oxygen can be highly detrimental, leading to the formation of dark spots and overall degradation of the organic layers and the reactive metal cathode.[10] Proper encapsulation of the device is crucial to prevent this extrinsic degradation.[10]
Q5: Can I tune the emission color of my 8-HQ derivative-based OLED?
A5: Yes, the emission color can be tuned in several ways. One common method is to introduce chemical substituents to the 8-hydroxyquinoline ligand. For example, modifying the Alq3 structure with different electron-donating or electron-withdrawing groups can shift the emission wavelength.[11] Another approach is to use the 8-HQ derivative as a host material for a fluorescent or phosphorescent dopant. The emission color will then be determined by the guest molecule. You can also create hybrid materials, for instance, by incorporating ZnO quantum dots with Alq3, which can shift the emission from green to yellow.[12][13]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the fabrication and testing of OLEDs with 8-HQ derivatives.
Problem 1: High Turn-On Voltage and Device Burnout
You are fabricating an OLED with the structure ITO/NPB/Alq3/LiF/Al, but the turn-on voltage is around 9V, and the devices often burn out.[6]
A high turn-on voltage suggests significant barriers to charge injection or transport, or high device resistance. Device burnout indicates excessive current density in localized areas, often due to shorts or defects.
-
Poor ITO Surface Quality: The ITO surface can be a major source of problems. Roughness, spikes, or organic residues from patterning and handling can create pathways for short circuits between the anode and cathode.[6] Incomplete cleaning also results in a poor interface for hole injection from the ITO into the hole-transport layer (NPB).
-
Carrier Imbalance and Lack of Hole Confinement: In the simple ITO/NPB/Alq3/LiF/Al structure, there is no dedicated hole-blocking layer.[6] Since hole mobility in NPB is generally higher than electron mobility in Alq3, holes can easily pass through the Alq3 layer and reach the cathode without recombining with electrons. This leads to poor efficiency and requires a higher voltage to achieve significant light emission.
-
Sub-optimal Layer Thicknesses: If the organic layers, particularly the Alq3, are too thick, the overall device resistance increases, leading to a higher voltage drop across the device.[7]
-
Rigorous Substrate Cleaning:
-
Rationale: To ensure a clean, high-work-function surface for efficient hole injection and to remove any particulates that could cause shorts.
-
Protocol:
-
Sequentially sonicate the ITO-coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to remove organic residues and increase the ITO work function.
-
-
-
Introduce a Hole-Blocking/Electron-Transporting Layer:
-
Rationale: To confine holes within the emissive layer, promoting electron-hole recombination and improving device efficiency. This also improves the balance of charge carriers.
-
Implementation: Modify the device architecture to include a material with a deep HOMO level, such as bathophenanthroline (BPhen) or 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), between the Alq3 and the LiF/Al cathode. A recommended structure would be: ITO/NPB (HTL)/Alq3 (EML)/TPBi (HBL/ETL)/LiF/Al.[6]
-
-
Optimize Layer Thicknesses:
-
Rationale: To balance charge transport and reduce the series resistance of the device.
-
Experimental Approach: Systematically vary the thickness of the Alq3 layer. Studies have shown that for a double-layer NPB/Alq3 device, an Alq3 thickness of around 84 nm can provide a balance between high photoluminescence and low turn-on voltage.[1] However, the optimal thickness will depend on your specific device architecture and materials.
-
Caption: Troubleshooting workflow for high turn-on voltage.
Problem 2: Low Luminous Efficiency and Poor Stability
Your device turns on, but the brightness is low for the applied current, and the luminance decays rapidly during operation.
-
Inefficient Recombination: As mentioned, an imbalance in charge carriers is a common cause of low efficiency.[8]
-
Exciton Quenching: Recombination events occurring too close to the metal cathode can be non-radiatively quenched.
-
Material Purity: Impurities in the 8-HQ derivative source material can act as charge traps or non-radiative recombination centers, significantly reducing efficiency and lifetime.
-
Film Morphology: A rough or crystalline morphology of the 8-HQ derivative film can lead to inconsistent charge transport and create pathways for current leakage, reducing efficiency and causing localized heating that accelerates degradation.[14]
-
Interfacial Degradation: The interface between the organic layers, particularly the HTL/ETL interface where recombination often occurs, is prone to degradation due to the formation of unstable cationic species.[9]
-
Material Purification:
-
Rationale: To remove impurities that can act as performance-degrading traps.
-
Protocol: Purify the 8-HQ derivative (e.g., Alq3) using temperature-gradient sublimation before use. This is a standard procedure for achieving high-purity organic electronic materials.
-
-
Control of Deposition Parameters:
-
Rationale: To promote the formation of a smooth, amorphous film, which is crucial for uniform charge transport and high efficiency.
-
Guidelines: Maintain a stable, low deposition rate (e.g., 1-2 Å/s) during thermal evaporation.[8] Ensure a high vacuum (<10⁻⁶ Torr) to prevent incorporation of contaminants into the film. Substrate temperature control (often keeping it at room temperature) is also important.
-
-
Device Architecture Optimization:
-
Rationale: To ensure balanced charge injection and transport, and to confine excitons within the emissive layer.
-
Data-Driven Approach: The table below provides a starting point for layer thicknesses in a common multilayer OLED architecture. These values should be further optimized for your specific materials and system.
-
| Layer | Material | Function | Typical Thickness (nm) | Deposition Rate (Å/s) |
| HIL | PEDOT:PSS | Hole Injection | 30 - 40 | Spin-coated |
| HTL | NPB | Hole Transport | 40 - 60 | 1.0 - 2.0 |
| EML | Alq3 | Emission/Electron Transport | 50 - 70 | 1.0 - 2.0 |
| HBL/ETL | TPBi/BPhen | Hole Blocking/Electron Transport | 20 - 30 | 1.0 - 2.0 |
| EIL | LiF | Electron Injection | 0.5 - 1.0 | 0.1 - 0.2 |
| Cathode | Al | Cathode | 100 - 150 | 5.0 - 10.0 |
-
Co-evaporation to Enhance Stability:
-
Rationale: Introducing a stable, optically inactive material into the emissive layer can suppress the crystallization of Alq3 and dissipate Joule heat, thereby improving the operational lifetime.[15]
-
Example: Co-evaporating hexamethylbenzene (HMB) with Alq3 has been shown to prolong the operating time and enhance the efficiency of Alq3-based OLEDs.[15]
-
Caption: Diagram of a typical OLED structure and charge carrier flow.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. iitk.ac.in [iitk.ac.in]
- 5. js.vnu.edu.vn [js.vnu.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.pan.pl [journals.pan.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Finely Tuned Shield: A Comparative Analysis of 5-Alkoxymethyl-8-hydroxyquinolines as Corrosion Inhibitors
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse arsenal of organic inhibitors, 8-hydroxyquinoline and its derivatives have garnered significant attention due to their potent chelating abilities and protective film-forming properties on various metal surfaces[1][2]. This guide delves into a comparative study of a specific subclass, 5-alkoxymethyl-8-hydroxyquinolines, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their performance as corrosion inhibitors for carbon steel in acidic environments. We will dissect the subtle yet crucial role of the alkoxymethyl chain length on inhibition efficiency, drawing upon robust experimental data and theoretical calculations to elucidate the underlying mechanisms.
The Foundational Chemistry of Protection: 8-Hydroxyquinoline's Dual-Action Mechanism
8-hydroxyquinoline (8-HQ) and its derivatives function as effective corrosion inhibitors primarily through their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[1][2]. This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms[3]. The planar structure of the quinoline ring also contributes to a high surface coverage.
These inhibitors typically exhibit a mixed-type inhibition mechanism, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[3][4][5][6]. This dual action provides a more comprehensive and efficient protection strategy. The strength and nature of this adsorption, and consequently the inhibition efficiency, can be finely tuned by introducing various functional groups to the 8-HQ scaffold.
Comparative Performance Analysis of 5-Alkoxymethyl-8-hydroxyquinolines
A key study systematically investigated the corrosion inhibition performance of three newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives on carbon steel in a 1 M HCl solution:
-
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)
-
5-methoxymethyl-8-hydroxyquinoline (MMHQ)
-
5-propoxymethyl-8-hydroxyquinoline (PMHQ)
The performance of these inhibitors was evaluated using a suite of electrochemical and gravimetric techniques, providing a multi-faceted view of their protective capabilities.
Quantitative Comparison of Inhibition Efficiency
The inhibition efficiency (η%) of these compounds was determined at an optimal concentration of 10⁻³ M. The results clearly demonstrate a direct correlation between the length of the alkoxymethyl chain and the protective performance.
| Inhibitor | Inhibition Efficiency (η%) from Potentiodynamic Polarization | Inhibition Efficiency (η%) from Electrochemical Impedance Spectroscopy | Inhibition Efficiency (η%) from Weight Loss |
| HMHQ | 81% | - | - |
| MMHQ | 89% | - | - |
| PMHQ | 94% | - | - |
| Data sourced from El Faydy et al. (2018)[4][6][7] |
As the alkoxymethyl chain elongates from hydroxyl to methoxy to propoxy, the inhibition efficiency steadily increases, with PMHQ exhibiting a remarkable 94% efficiency[4][6][7]. This trend suggests that the increased electron-donating ability and surface coverage provided by the longer alkyl chains enhance the inhibitor's ability to form a robust and stable protective film.
Electrochemical Insights: Polarization and Impedance Studies
Potentiodynamic polarization measurements revealed that all three compounds act as mixed-type inhibitors, suppressing both anodic and cathodic reactions[4][6]. This is evidenced by the significant reduction in both the anodic and cathodic current densities in the presence of the inhibitors.
Electrochemical Impedance Spectroscopy (EIS) further corroborated these findings. The Nyquist plots for the inhibited systems showed significantly larger capacitive loops compared to the uninhibited system, indicating an increase in the charge transfer resistance at the metal/solution interface. This increased resistance is a direct consequence of the formation of a protective inhibitor film on the steel surface. The data also indicated that the adsorption of these inhibitors follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the carbon steel surface[4][6][7].
Structure-Activity Relationship: The "Why" Behind the Performance
The observed trend in inhibition efficiency can be explained by considering the electronic and structural effects of the 5-alkoxymethyl substituent.
-
Electron Donating Effect: The alkyl groups in the methoxy and propoxy chains are electron-donating. This increases the electron density on the 8-hydroxyquinoline ring system, particularly on the nitrogen and oxygen atoms. This enhanced electron density facilitates a stronger coordination bond with the metal surface, leading to a more stable and effective protective film[4][6][7].
-
Surface Coverage: The longer and bulkier propoxymethyl group in PMHQ can cover a larger surface area of the metal compared to the smaller methoxymethyl and hydroxymethyl groups. This increased surface coverage provides a more effective physical barrier against the corrosive species in the electrolyte.
Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have supported these experimental findings. DFT calculations have shown that the electron-donating ability of the inhibitors correlates well with their inhibition efficiency[4][6][7]. Monte Carlo simulations have further revealed that the extent and favorability of adsorption of the inhibitor molecules on the carbon steel surface are key determinants of their corrosion inhibition performance[4][6][7].
Experimental Protocols: A Guide to Reproducible Evaluation
To ensure the scientific integrity of corrosion inhibitor studies, standardized and well-documented experimental protocols are essential. Below are the methodologies for the key techniques used in the comparative analysis of these 5-alkoxymethyl-8-hydroxyquinolines.
Weight Loss Measurements
This gravimetric method provides a direct measure of the material loss due to corrosion.
Protocol:
-
Specimen Preparation: Prepare carbon steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the 1 M HCl solution, both with and without the inhibitor at various concentrations.
-
Exposure: Maintain the immersion for a predetermined period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (η%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus: A standard three-electrode cell is used, consisting of a carbon steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
a) Potentiodynamic Polarization:
-
Stabilization: Immerse the working electrode in the test solution for a specified time (e.g., 30 minutes) to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Extrapolate the Tafel plots of the anodic and cathodic branches to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated as:
-
η% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS):
-
Stabilization: As with potentiodynamic polarization, stabilize the working electrode at its OCP.
-
Frequency Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (R_ct). The inhibition efficiency is calculated as:
-
η% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Inhibition Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and the experimental workflow.
Caption: Mechanism of corrosion inhibition by 5-alkoxymethyl-8-hydroxyquinolines.
Caption: Workflow for the comparative study of corrosion inhibitors.
Conclusion
The comparative study of 5-alkoxymethyl-8-hydroxyquinolines reveals a clear and predictable structure-activity relationship. The inhibition efficiency for carbon steel in 1 M HCl increases with the length of the alkoxymethyl chain, with 5-propoxymethyl-8-hydroxyquinoline (PMHQ) demonstrating the highest protective performance[4][6][7]. This enhanced efficiency is attributed to the combined effects of increased electron-donating ability and greater surface coverage. These findings underscore the potential for rational design of highly effective corrosion inhibitors by tuning the molecular structure of the 8-hydroxyquinoline scaffold. The experimental and theoretical approaches outlined in this guide provide a robust framework for the continued development and evaluation of novel corrosion inhibitors.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 5-(Ethoxymethyl)quinolin-8-ol Activity Using Density Functional Theory
This guide provides an in-depth protocol for researchers, chemists, and drug development professionals on leveraging Density Functional Theory (DFT) to validate and predict the biological activity of 5-(Ethoxymethyl)quinolin-8-ol. We move beyond a simple listing of methods to explain the causality behind procedural choices, ensuring a robust and reproducible computational workflow.
Introduction: The Scientific Rationale
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in medicinal chemistry.[1][2] The 8-HQ nucleus is known for its ability to chelate metal ions, a property integral to its wide-ranging biological activities, which include antimicrobial, anticancer, antiviral, and antioxidant effects.[1][2][3][4][5] The ethoxymethyl substituent at the 5-position modifies the electronic and steric properties of the parent molecule, potentially tuning its activity and specificity.
While experimental assays provide essential efficacy data (e.g., IC50 values), they often do not reveal the underlying molecular mechanisms. Density Functional Theory (DFT), a powerful quantum mechanical method, bridges this gap.[6][7] DFT allows us to calculate the electronic structure of molecules with high accuracy, providing insights into molecular stability, reactivity, and the nature of intermolecular interactions that govern biological function.[8][9] By employing DFT, we can build a validated computational model of this compound to predict its behavior and guide further experimental design. A prior study has already characterized the molecule's structure using X-ray analysis and preliminary DFT calculations, providing a solid foundation for our validation workflow.[10]
The DFT Validation Workflow: A Causal Approach
A successful DFT validation is not merely about running calculations; it's about building a logical, self-verifying sequence of steps. Each step validates the next, ensuring the final results are credible.
Caption: A self-validating workflow for DFT analysis.
Experimental Protocol 1: Ground-State Geometry Optimization
Objective: To determine the most stable three-dimensional conformation of this compound. An accurate geometry is the bedrock of all subsequent electronic property calculations.
-
Input Structure: Obtain an initial 3D structure of this compound. This can be sketched using molecular modeling software or derived from existing crystallographic data (e.g., from the study by El-Ghozlani et al.).[10]
-
Select Computational Level of Theory:
-
Functional: Choose a well-benchmarked hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice for organic molecules.[11][12][13] For systems where non-covalent interactions are critical, a long-range corrected functional like ωB97XD is recommended.[14][15]
-
Basis Set: Employ a Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p) . This provides sufficient flexibility for an accurate description of the electron distribution, especially for the heteroatoms (N, O) and potential hydrogen bonds.[12][14]
-
-
Initiate Calculation: Perform a geometry optimization calculation using software like Gaussian, ORCA, or GAMESS. The algorithm will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Confirm Convergence: Verify that the calculation has converged according to the software's default criteria (typically changes in energy and forces fall below a set threshold).
-
Frequency Calculation: Immediately following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Causality: This step is non-negotiable. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. This validates the structural integrity of your model.
-
Unveiling Reactivity: Analysis of Electronic Properties
With a validated structure, we can now calculate the electronic descriptors that correlate with biological activity.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[12][16]
-
Orbital Distribution: The spatial distribution of HOMO and LUMO density reveals the most probable sites for nucleophilic and electrophilic attack, respectively. For 8-HQ derivatives, the HOMO is often localized on the phenol ring, while the LUMO is distributed across the pyridine ring.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around the molecule. It provides an intuitive guide to intermolecular interactions.
-
Electronegative Regions (Red/Yellow): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.
-
Electropositive Regions (Blue): Indicate electron-poor areas, such as the hydroxyl proton. These are sites for nucleophilic attack and hydrogen bond donation.
The MEP map is invaluable for predicting how the molecule will orient itself in a protein's active site.[11]
| Electronic Property | Significance in Activity Validation |
| HOMO Energy | High energy indicates stronger electron-donating ability (nucleophilicity). |
| LUMO Energy | Low energy indicates stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[12] |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. |
| MEP Surface | Visually predicts sites for hydrogen bonding and other non-covalent interactions.[11] |
| Table 1: Key DFT-derived electronic properties and their relevance. |
Simulating Biological Interactions: Molecular Docking
To directly validate the molecule's activity, we must simulate its interaction with a known or putative biological target. Molecular docking serves as an efficient first step to predict the binding conformation.
Experimental Protocol 2: Molecular Docking
Objective: To predict the preferred binding orientation and estimate the binding affinity of this compound within a target protein's active site.
-
Prepare the Ligand: Use the DFT-optimized structure of this compound. Assign appropriate partial charges (e.g., Gasteiger charges).
-
Prepare the Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign atomic charges.
-
Define the Binding Site: Identify the active site or binding pocket. This is typically defined as a grid box encompassing the region where the native ligand binds or as predicted by site-finder algorithms.
-
Perform Docking: Use docking software like AutoDock Vina or Glide. The program will systematically sample different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates binding free energy.[14]
-
Analyze Results:
-
Binding Energy: The top-ranked poses will have the most favorable (most negative) binding energy scores.
-
Interaction Analysis: Visualize the best-scoring pose. Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts. For this compound, pay close attention to the chelation of any metal ions in the active site by the 8-hydroxyl and quinoline nitrogen.[3][5]
-
Bridging Theory and Experiment: A Comparative Analysis
The ultimate goal is to establish a strong correlation between computational predictions and experimental data.
Comparison with Experimental Data
| Computational Parameter | Experimental Correlate | Purpose of Comparison |
| Bond Lengths & Angles | X-ray Crystallography Data[10] | Validates the accuracy of the chosen functional and basis set. |
| Vibrational Frequencies | FT-IR / FT-Raman Spectra[13] | Confirms the optimized structure is a true minimum and validates the model. |
| Binding Energy (Docking) | IC50 / Ki values from Bioassays | Establishes a predictive relationship between calculated affinity and measured potency. |
| Interaction Sites (MEP/Docking) | Site-Directed Mutagenesis Data | Confirms the importance of specific amino acid residues in the binding interaction. |
| Table 2: Correlation of DFT and docking results with experimental validation techniques. |
Comparison with Alternative Methodologies
-
Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, the docking result can be refined using QM/MM simulations.[8][17] Here, the ligand and the immediate active site are treated with DFT (the QM region), while the rest of the protein is treated with a classical force field (the MM region). This provides a more accurate description of electronic polarization and charge transfer upon binding.
-
Quantitative Structure-Activity Relationship (QSAR): While DFT analyzes a single molecule in depth, QSAR models use statistical methods to correlate the properties of a large library of compounds with their biological activities. DFT-calculated descriptors (like HOMO/LUMO energies) can be used as inputs for building highly predictive QSAR models.
Caption: Relationship between DFT descriptors and predicted activity.
Conclusion
The validation of this compound activity using Density Functional Theory is a multi-faceted process that provides profound insights beyond the reach of traditional experimental methods alone. By following a structured, self-validating workflow—from accurate geometry optimization to the analysis of electronic properties and simulated biological interactions—researchers can build a robust computational model. This model not only explains observed activity but also provides a predictive framework for designing next-generation analogs with enhanced potency and specificity. The convergence of high-performance computing and rigorous quantum chemical theory continues to be an indispensable pillar of modern drug discovery and materials science.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride | 1418117-78-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one [mdpi.com]
- 12. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Antimicrobial Efficacy of 5-(Ethoxymethyl)quinolin-8-ol and Other 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel and repurposed chemical scaffolds. Among these, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of a specific derivative, 5-(Ethoxymethyl)quinolin-8-ol, against other prominent 8-HQs, grounded in mechanistic insights and established experimental protocols. While empirical data for this compound is emerging, this analysis synthesizes known structure-activity relationships to frame its potential efficacy.
The 8-Hydroxyquinoline Scaffold: A Potent Mechanism of Action
The antimicrobial power of the 8-HQ core lies in its function as a potent chelator of divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[2][3] These metal ions are critical cofactors for a multitude of microbial enzymes essential for survival, including those involved in DNA synthesis and cellular respiration.[4] By sequestering these ions, 8-HQ derivatives disrupt vital cellular processes, leading to a bacteriostatic or bactericidal effect.[5][6] This mechanism is particularly advantageous as it can bypass many conventional resistance pathways developed by pathogens.[4]
The chelation process forms a lipophilic complex that can more easily penetrate microbial cell membranes. Once inside, the complex can disrupt the delicate balance of metal homeostasis or even introduce an excess of a specific ion, leading to oxidative stress and cell death.
Structure-Activity Relationship (SAR) at the 5-Position
The biological activity of 8-HQ derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[7] Modifications, particularly at the C5 and C7 positions, have been shown to significantly modulate antimicrobial potency.[7]
For 5-substituted derivatives, several factors are at play:
-
Steric Hindrance: Smaller substituents at the 5-position tend to result in higher activity. The parent, unsubstituted 8-hydroxyquinoline, is often the most potent in a given series.[8]
-
Lipophilicity: Increased lipophilicity can enhance the molecule's ability to cross microbial cell membranes.
-
Electronic Effects: Electron-withdrawing groups can positively influence activity. A notable example is the 5-chloro derivative, which is as active as the parent 8-HQ, suggesting the negative steric effect is balanced by positive lipophilic and electronic contributions.[8]
Analysis of this compound: The ethoxymethyl group (-CH₂OCH₂CH₃) at the 5-position is a flexible, moderately bulky, and polar substituent. Based on SAR principles, its impact on antimicrobial efficacy is complex. While its size might introduce some steric hindrance compared to smaller groups like halogens, the ether linkage introduces polarity which could influence solubility and interaction with microbial targets. A recent study on new 5-alkoxymethyl-8-hydroxyquinoline derivatives found that alkylthiomethyl derivatives showed significant antibacterial activity, suggesting that modifications at this position involving heteroatoms can be fruitful.[9] Empirical testing is essential to determine if the specific properties of the ethoxymethyl group translate into potent antimicrobial action.
Comparative Analysis with Key 8-HQ Derivatives
To contextualize the potential of this compound, we compare it to two well-characterized 8-HQ derivatives used in clinical or research settings.
| Compound | Structure | Key Characteristics & Antimicrobial Spectrum |
| 8-Hydroxyquinoline | 5-unsubstituted | The parent compound. Exhibits strong activity, particularly against Gram-positive bacteria and fungi like Candida albicans and S. cerevisiae.[10][11] Serves as a crucial baseline for activity comparisons. |
| Nitroxoline | 5-nitro | An approved urinary antiseptic, also known as 5-nitro-8-hydroxyquinoline.[4] It has a broad spectrum, including Gram-positive and Gram-negative bacteria, and is effective against multidrug-resistant strains and biofilms.[4][6] Its efficacy is linked to its metal chelation and ability to inhibit quorum sensing.[2] |
| Clioquinol | 5-chloro-7-iodo | Active against a wide range of fungi and Gram-positive bacteria like Staphylococci.[5] Its use has been limited due to concerns about neurotoxicity.[3][12] It has weak activity against Gram-negative bacteria.[5][13] |
| 5-(Ethoxymethyl) quinolin-8-ol | 5-ethoxymethyl | Data Not Widely Available. Based on SAR, its efficacy will depend on the balance between the steric bulk of the ethoxymethyl group and its electronic/solubility properties. Comparative studies are needed. |
Experimental Validation: Protocol for Determining Antimicrobial Efficacy
To empirically determine and compare the efficacy of these compounds, the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination is the gold standard.[14] This quantitative test establishes the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[14] The protocol described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of this compound and other 8-HQs against a target microorganism (e.g., Staphylococcus aureus ATCC® 29213™).
Causality and Rationale:
-
Why Broth Microdilution? This method is highly standardized, reproducible, and allows for the simultaneous testing of multiple compounds and concentrations, providing a quantitative MIC value.[14]
-
Why 0.5 McFarland Standard? This standardizes the initial bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final inoculum in each well is consistent (~5 x 10⁵ CFU/mL), a critical parameter for test accuracy.[16]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: a. Accurately weigh the 8-HQ compounds and dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: DMSO is a common solvent for poorly water-soluble compounds; its final concentration in the assay should be non-inhibitory.
-
Preparation of Microdilution Plates: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate. b. Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL, diluted from stock in CAMHB) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Result: Wells 1-10 will contain concentrations from 128 µg/mL to 0.25 µg/mL. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).
-
Preparation of Bacterial Inoculum: a. Select 3-5 isolated colonies of the microorganism from an overnight agar plate. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation and Incubation: a. Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).[14]
Conclusion and Future Perspectives
The 8-hydroxyquinoline scaffold remains a highly promising platform for the development of new antimicrobial agents. While established derivatives like Nitroxoline and Clioquinol provide valuable benchmarks, the exploration of novel substitutions is critical. The analysis of this compound through the lens of structure-activity relationships suggests a compound with unique properties, but its true potential can only be unlocked through rigorous empirical evaluation.
Future research must prioritize the systematic testing of this compound and other 5-alkoxymethyl analogs against a broad panel of clinically relevant pathogens, including drug-resistant strains. Determining MIC and Minimum Bactericidal Concentration (MBC) values will provide the foundational data needed to ascertain its spectrum and potency, paving the way for further preclinical development.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Nitroxoline used for? [synapse.patsnap.com]
- 3. What is Clioquinol used for? [synapse.patsnap.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 8-Hydroxyquinoline Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of 8-hydroxyquinoline and its derivatives is paramount. These compounds exhibit a wide spectrum of biological activities, from antimicrobial and antifungal to anticancer and neuroprotective effects, making them significant in pharmaceutical research and development.[1][2] The reliability of any claim regarding the efficacy and safety of these derivatives hinges on the robustness of the analytical methods used for their quantification. This guide provides an in-depth, experience-driven comparison of analytical techniques, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4][5] This guide will navigate the critical aspects of method validation, offering a comparative analysis of commonly employed techniques, and providing actionable protocols and supporting data. Our approach is rooted in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10][11]
The Bedrock of Reliable Data: Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by the ICH Q2(R2) guidelines.[7][8][10][11] These parameters ensure that a method is not only accurate and precise but also specific and robust for its intended application.
-
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] A lack of specificity can sometimes be compensated for by employing a combination of two or more analytical procedures.[13]
-
Linearity : This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][14]
-
Range : The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5][7][14]
-
Accuracy : This is the closeness of the test results obtained by the method to the true value.[12][14] It is often expressed as the percent recovery of a known amount of analyte added to a sample.[13]
-
Precision : This expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is typically evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility : Precision between different laboratories.
-
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
The following diagram illustrates the logical workflow of the analytical method validation process, from planning to reporting, ensuring a self-validating system.
Caption: A logical workflow for the validation of analytical methods.
A Comparative Overview of Analytical Techniques for 8-Hydroxyquinoline Derivatives
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.[15] Here, we compare three commonly used techniques for the quantification of 8-hydroxyquinoline derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[15] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15] | Measurement of the absorption of light in the ultraviolet-visible region by the analyte.[15] |
| Applicability | Broadly applicable to a wide range of 8-hydroxyquinoline derivatives, including thermally labile and non-volatile compounds. | Suitable for volatile and thermally stable 8-hydroxyquinoline derivatives. Derivatization may be required for non-volatile compounds. | Applicable to derivatives with a suitable chromophore. Often used for simpler formulations or as a preliminary technique. |
| Specificity | High, especially when coupled with diode-array detection (DAD) or mass spectrometry (MS). | High, particularly with a mass spectrometer (MS) detector. | Lower, as it is susceptible to interference from other absorbing species in the sample matrix. |
| Sensitivity | High, can reach ng/mL to pg/mL levels. | Very high, can reach pg/mL levels or lower.[15] | Moderate, generally in the µg/mL range.[15] |
| Linearity & Range | Excellent over a wide concentration range.[15] | Excellent over a wide concentration range.[15] | Good, but can be limited by deviations from Beer-Lambert Law at high concentrations.[15] |
| Accuracy & Precision | High precision (RSD < 2%) and accuracy are readily achievable.[15] | High precision (RSD < 2%) and accuracy are readily achievable.[15] | Good precision, but accuracy can be affected by matrix interferences.[15] |
| Sample Throughput | Moderate. Typical run times are 5-30 minutes.[15] | Moderate to high. Run times can be shorter than HPLC.[15] | High. Analysis is very rapid.[15] |
In-Depth Method Validation Protocols & Experimental Data
This section provides detailed, step-by-step methodologies for the validation of analytical methods for 8-hydroxyquinoline derivatives, supported by experimental data from the literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of 8-hydroxyquinoline and its derivatives.[15] The chelating nature of 8-hydroxyquinoline can sometimes lead to peak distortion due to interactions with trace metals in the HPLC column.[16] The use of mixed-mode columns or specific mobile phase modifiers can mitigate these effects.[16][17]
Experimental Protocol: HPLC-UV Analysis of 8-Hydroxyquinoline Sulfate
This protocol is adapted from a validated method for the determination of 8-hydroxyquinoline sulfate in immunobiological preparations.[18][19]
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 8-hydroxyquinoline sulfate in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing 8-hydroxyquinoline sulfate with the mobile phase to a concentration within the calibration range.
-
-
Validation Parameters:
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of 8-hydroxyquinoline sulfate.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability): Inject a single standard solution six times and calculate the relative standard deviation (RSD) of the peak areas, which should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and compare the results.
-
Summary of HPLC Validation Data for Halogenated 8-Hydroxyquinoline Derivatives
The following table summarizes validation data from a reverse-phase HPLC method for determining iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline.[20]
| Parameter | Iodochlorhydroxyquin | Diiodohydroxyquinoline |
| Linearity Range | 30-150% of label claim | 30-150% of label claim |
| Accuracy (Recovery) | ≥ 98% | ≥ 98% |
| Precision (CV%) | 1.17% | 0.73% |
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of 8-hydroxyquinoline derivatives, especially in simpler sample matrices.[21][22] These methods are often based on the formation of a colored complex or a reaction that produces a chromophore.
Experimental Protocol: Spectrophotometric Determination of Halogenated 8-Hydroxyquinoline Derivatives
This protocol is based on the reaction with 4-aminoantipyrine to produce a colored dye.[23]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.[24]
-
Reagents:
-
4-aminoantipyrine solution
-
Alkaline oxidizing agent (e.g., potassium ferricyanide in an alkaline medium)
-
Standard solutions of the 8-hydroxyquinoline derivative in a suitable solvent.
-
-
Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard solution.
-
Add the 4-aminoantipyrine solution and the alkaline oxidizing agent.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 500 nm for the resulting red antipyrine dye.[23]
-
-
Validation Parameters:
-
Linearity: Plot a calibration curve of absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a sample matrix.
-
Precision: Repeatedly measure the absorbance of a single standard solution.
-
Summary of Spectrophotometric Validation Data for Iron (III) Determination using 8-Hydroxyquinoline
The following table presents validation data for a spectrophotometric method for determining iron (III) using 8-hydroxyquinoline as a chromogenic reagent.[21][25]
| Parameter | Value |
| Linearity Range | 1 to 14 µg/mL |
| Accuracy (Recovery) | 98.60% to 103.30% |
| Precision (CV%) | 1.209% |
The following diagram illustrates the workflow for a typical HPLC analysis, from sample preparation to data analysis.
Caption: A typical workflow for HPLC analysis.
Conclusion: Selecting the Optimal Analytical Method
The validation of analytical methods is a critical component in the development and quality control of pharmaceutical products containing 8-hydroxyquinoline derivatives. The choice of the analytical technique should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis.
-
HPLC stands out as the most versatile and robust technique, offering high specificity, sensitivity, and a wide linear range, making it suitable for a broad array of applications, from raw material testing to finished product analysis.
-
GC is a powerful alternative for volatile and thermally stable derivatives, providing excellent sensitivity and resolution.
-
UV-Visible Spectrophotometry , while less specific, offers a rapid and cost-effective solution for routine analysis of simpler formulations where matrix interference is minimal.
Ultimately, a well-validated analytical method, regardless of the technique employed, provides the necessary confidence in the quality, safety, and efficacy of the final product. The principles and protocols outlined in this guide, grounded in the authoritative standards of the ICH, FDA, and EMA, serve as a comprehensive resource for any scientist tasked with the important work of quantifying these versatile compounds.
References
- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. id-eptri.eu [id-eptri.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. sielc.com [sielc.com]
- 17. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 18. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
- 22. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry | CCSE [ccsenet.org]
- 23. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. academicjournals.org [academicjournals.org]
A Senior Application Scientist's Guide to the Metal Chelating Properties of Substituted 8-Hydroxyquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Ligand
8-Hydroxyquinoline (8-HQ) is a deceptively simple bicyclic aromatic compound, comprising a pyridine ring fused to a phenol ring.[1] Its significance in chemistry and medicine, however, is profound and stems from the unique spatial arrangement of its hydroxyl group at the C8 position, adjacent to the pyridinic nitrogen. This configuration creates a powerful bidentate "pincer" capable of forming stable chelate complexes with a vast array of metal ions.[2][3] Among its seven isomers, only 8-hydroxyquinoline possesses this potent chelating ability, a property that underpins its diverse applications, from fungicides and analytical reagents to advanced therapeutics for neurodegenerative diseases and cancer.[4][5][6]
The true genius of the 8-HQ scaffold lies in its tunability. The quinoline ring is a rich canvas for synthetic modification. By strategically adding different functional groups (substituents) at various positions, we can precisely modulate the electronic, steric, and solubility properties of the molecule. This guide provides a comparative analysis of how these substitutions dictate the metal-chelating behavior of 8-HQ derivatives, offering a framework for designing ligands with tailored affinities, selectivities, and biological activities.
The Fundamental Chelation Mechanism
The core of 8-HQ's chelating power lies in the concerted action of its phenolic oxygen and pyridinic nitrogen atoms. Upon encountering a metal ion, the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the resulting anionic oxygen and the nitrogen atom.[2] This forms a stable five-membered ring, a thermodynamically favorable structure. The stoichiometry of the resulting complex depends on the coordination number of the metal ion; for instance, many divalent metals like Cu²⁺ and Zn²⁺ form 2:1 complexes (two ligand molecules per metal ion), while trivalent metals like Al³⁺ and Fe³⁺ often form 3:1 complexes.[1][2]
Caption: Bidentate chelation of a divalent metal ion (M²⁺) by two 8-hydroxyquinoline molecules.
Modulating Chelation: The Critical Role of Substituents
The affinity and selectivity of an 8-HQ derivative for a specific metal ion are not fixed. They are intricately controlled by the electronic and steric nature of the substituents on the quinoline ring.
Electronic Effects: A Tug-of-War for Electrons
The stability of the metal-ligand complex is directly related to the strength of the coordinate bonds. This, in turn, depends on the electron density at the donor oxygen and nitrogen atoms.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or amino (-NH₂) groups push electron density into the aromatic system. This increases the basicity of the nitrogen and lowers the pKa of the hydroxyl group, making it easier to deprotonate. Both effects strengthen the coordinate bonds, leading to more stable metal complexes.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogens (-Cl, -I) pull electron density away from the ring.[5] This decreases the basicity of the donor atoms, generally resulting in less stable metal complexes. For example, nitroxoline (8-hydroxy-5-nitroquinoline) contains a potent EWG and has been explored for its anticancer properties, which are linked to its modified chelation behavior.[5]
Steric Hindrance: The Physical Blockade
Bulky substituents placed near the coordination site (e.g., at positions 2 or 7) can physically obstruct the formation of the metal complex. This steric hindrance can be exploited to enhance selectivity. A ligand with a bulky group might be unable to form a stable complex with a smaller metal ion that requires a specific coordination geometry, while still being able to chelate a larger ion.
Solubility and Lipophilicity: Controlling Bioavailability
For biological applications, the ability of a chelator to reach its target is paramount. Substituents play a crucial role in determining the solubility and lipophilicity of both the ligand and its resulting metal complex.
-
Increasing Lipophilicity: Halogenated derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are highly lipophilic. This property allows them to cross the blood-brain barrier, a critical feature for their application in treating neurodegenerative diseases like Alzheimer's, where they can modulate the homeostasis of brain metal ions like copper and zinc.[2][7]
-
Increasing Hydrophilicity: The addition of polar groups, such as sulfonic acid (-SO₃H), dramatically increases water solubility. This is useful for applications where the chelator needs to remain in the aqueous phase or for creating analytical reagents for use in aqueous solutions.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives
The 8-hydroxyquinoline (8-HQ) nucleus is a classic example of a "privileged structure" in medicinal chemistry.[1][2] This bicyclic scaffold, consisting of a pyridine ring fused to a phenol, has proven to be a remarkably versatile template for the development of therapeutic agents with a wide spectrum of biological activities.[3][4] Its significance stems from the unique spatial arrangement of the hydroxyl group at the 8th position and the nitrogen atom in the pyridine ring, which confers upon the molecule a potent ability to chelate a variety of metal ions.[5][6] This metal chelation is often central to its biological effects, which span antimicrobial, anticancer, and neuroprotective activities.[6][7]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, supported by experimental data from peer-reviewed literature. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the 8-hydroxyquinoline scaffold for the design of novel therapeutics.
The Core Mechanism: Metal Ion Chelation
The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent.[2] The hydroxyl group and the pyridine nitrogen form a stable five-membered ring upon coordination with a metal ion.[8] This chelation can impact biological systems in several ways:
-
Deprivation of Essential Metals: By sequestering essential metal ions like iron (Fe), zinc (Zn), and copper (Cu) from the microenvironment, 8-HQ derivatives can inhibit the growth of pathogens or cancer cells that rely on these metals for enzymatic functions.[2][9]
-
Formation of Toxic Complexes: The metal-8-HQ complex itself can be the bioactive species. For instance, the lipophilicity of the complex can facilitate its transport across cell membranes, delivering the metal ion to intracellular targets and inducing oxidative stress or inhibiting key enzymes.[2]
-
Restoration of Metal Homeostasis: In neurodegenerative diseases characterized by metal dyshomeostasis, 8-HQ derivatives can act as ionophores, helping to redistribute metal ions and restore balance.[5][6]
The following diagram illustrates the fundamental chelation of a divalent metal ion by two 8-hydroxyquinoline molecules.
Caption: Chelation of a divalent metal ion by 8-hydroxyquinoline.
Antimicrobial Activity: A Tale of Lipophilicity and Metal Scavenging
8-Hydroxyquinoline and its derivatives exhibit broad-spectrum activity against bacteria and fungi.[9][10] The primary mechanism of action is the chelation of essential trace metals, which disrupts microbial enzyme systems and inhibits growth.[2]
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms (Cl, Br, I) at positions 5 and 7 of the quinoline ring generally enhances antimicrobial activity.[10] This is attributed to an increase in lipophilicity, which facilitates passage through the microbial cell membrane.[6] Dihalogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, are often more potent than their mono-halogenated counterparts.[10]
-
Position of Hydroxyl Group: Only the 8-hydroxy isomer of quinoline exhibits significant antibacterial activity, highlighting the critical role of the specific chelation site formed by the C8-OH and the ring nitrogen.[5]
-
Substitutions at Other Positions: Modifications at other positions can have varied effects. For example, the introduction of a methyl group at C2 can decrease potency, while certain substitutions at C5 can enhance activity against specific strains like Mycobacterium tuberculosis.[11]
The following diagram illustrates the general SAR trends for antimicrobial 8-hydroxyquinoline derivatives.
Caption: Key SAR trends for antimicrobial 8-HQ derivatives.
Comparative Data: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | Target Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | None | Staphylococcus aureus | ≤6.90 | [10] |
| Cloxyquin | 5-Chloro | Staphylococcus aureus | ≤5.58 | [10] |
| 5,7-dichloro-8HQ | 5,7-Dichloro | Staphylococcus aureus | - | [10] |
| Unsubstituted 8-HQ | None | Mycobacterium tuberculosis | 3.6 | [11] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines a standard method for determining the MIC of 8-hydroxyquinoline derivatives against a bacterial strain.
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Inoculate a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity: A Multifaceted Approach
The anticancer properties of 8-hydroxyquinoline derivatives are complex and involve multiple mechanisms, often linked to their interaction with metal ions.[2][7] These mechanisms include the inhibition of metalloenzymes crucial for cancer cell proliferation, the induction of oxidative stress through the formation of redox-active metal complexes, and the inhibition of the proteasome.[2][5]
Key SAR Insights for Anticancer Activity:
-
Halogenation and Lipophilicity: Similar to antimicrobial activity, halogenation at positions 5 and 7 can increase lipophilicity and anticancer potency.[1] 6-chloro analogues have shown significant activity.[1]
-
Substitution at C2: Aromatic amide substitutions at the C2 position can enhance antiviral and, in some cases, anticancer activity due to the electron-withdrawing nature of the substituents.[12]
-
Substitution at C5: Electron-withdrawing groups at the C5 position have been shown to improve anticancer activity.[12]
-
Mannich Bases: The introduction of aminomethyl groups via the Mannich reaction, particularly at the C7 position, has yielded derivatives with potent and selective activity against multidrug-resistant cancer cells.[12]
Comparative Data: Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Cancer Cell Lines
| Compound | Substituent(s) | Cell Line | IC₅₀ (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-Dibromo | A549 (Lung) | 5.8 (mg/mL) | [1] |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-Dibromo | HT29 (Colon) | 5.4 (mg/mL) | [1] |
| 8-HQ glucoconjugate | 8-O-β-D-glucopyranoside | - | - | [13] |
| Tris(8-quinolinolato)gallium(III) | Ga(III) complex | A549 (Lung) | Potent | [14] |
Note: IC₅₀ values are highly dependent on the cell line and assay duration.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-hydroxyquinoline derivative in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of 8-hydroxyquinoline derivatives.
Caption: Workflow for assessing anticancer activity of 8-HQ derivatives.
Neuroprotective Effects: Modulating Metal Homeostasis and Oxidative Stress
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the ability of 8-hydroxyquinoline derivatives to chelate metal ions is particularly relevant.[5][6] An imbalance of metal ions is implicated in the aggregation of amyloid-beta plaques and the generation of oxidative stress in the brain.[15]
Key SAR Insights for Neuroprotective Activity:
-
Lipophilicity and Blood-Brain Barrier (BBB) Permeability: For a compound to be effective in the central nervous system, it must be able to cross the blood-brain barrier.[15] Modifications that increase lipophilicity, such as the introduction of halogen atoms (e.g., in clioquinol, 5-chloro-7-iodo-8-hydroxyquinoline), are crucial for neuroprotective activity.[16]
-
Antioxidant Moieties: The conjugation of 8-hydroxyquinoline with known antioxidants, such as lipoic acid, can lead to multifunctional compounds with enhanced neuroprotective effects.[15]
-
Metal Chelating Strength: The affinity for different metal ions can be tuned by substituents on the 8-HQ ring, allowing for the design of derivatives that can selectively target specific metal-related pathologies.
Comparative Data: Neuroprotective Effects of 8-Hydroxyquinoline Derivatives
| Compound | Model | Effect | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | SH-SY5Y cells (high glucose) | Attenuated increased calpain expression | [16] |
| LA-HQ-LA (bis-lipoyl derivative) | SH-SY5Y cells (H₂O₂-induced toxicity) | Significant neuroprotective effect | [15] |
| Various 8-HQ derivatives | SH-SY5Y cells (iron-induced toxicity) | Significant protection | [17] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of 8-hydroxyquinoline derivatives against an oxidative insult in a human neuroblastoma cell line.
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in a suitable medium.
-
For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.
-
-
Pre-treatment with 8-HQ Derivatives:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various non-toxic concentrations of the 8-hydroxyquinoline derivative for a specified period (e.g., 2-24 hours).
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or excess iron.
-
Include a control group that is not exposed to the neurotoxin.
-
-
Assessment of Cell Viability:
-
After the desired incubation time with the neurotoxin, assess cell viability using an appropriate method, such as the MTT assay (described above) or the LDH cytotoxicity assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the presence of the 8-HQ derivative and the neurotoxin, relative to the cells treated with the neurotoxin alone. An increase in viability indicates a neuroprotective effect.
-
Conclusion and Future Directions
The 8-hydroxyquinoline scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key principles for optimizing the biological activity of these derivatives. The introduction of halogens to enhance lipophilicity, the strategic placement of electron-withdrawing groups, and the conjugation with other bioactive moieties are all effective strategies for fine-tuning the potency and selectivity of these compounds.
Future research will likely focus on the development of 8-hydroxyquinoline derivatives with improved pharmacokinetic properties and target specificity. Quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design of new analogues with enhanced therapeutic potential.[10] The versatility of the 8-hydroxyquinoline nucleus ensures its continued relevance in the ongoing quest for new and effective treatments for a wide range of human diseases.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. autechindustry.com [autechindustry.com]
- 10. bepls.com [bepls.com]
- 11. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. rroij.com [rroij.com]
- 15. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]
A Comparative Guide to the Anticancer Mechanisms of 5-(Ethoxymethyl)quinolin-8-ol and Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, quinoline-based compounds have demonstrated significant anticancer activity through diverse mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest.[2][3][4] 5-(Ethoxymethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline, is an emerging compound of interest. While direct, extensive studies on its specific anticancer mechanism are nascent, we can infer its likely pathways of action based on the well-documented activities of related quinoline and 8-hydroxyquinoline analogues. This guide will compare this inferred mechanism with those of four widely used anticancer drugs: Camptothecin, Etoposide, Doxorubicin, and Cisplatin.
Inferred Anticancer Mechanism of this compound
Quinoline derivatives, particularly 8-hydroxyquinolines, are known to exert their anticancer effects through a multi-pronged approach. The primary mechanisms likely involve:
-
Topoisomerase Inhibition: Many quinoline analogues function as topoisomerase inhibitors.[2][3][4] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription.[5] By inhibiting these enzymes, quinoline compounds can lead to an accumulation of DNA strand breaks, ultimately triggering cell death.[6][7]
-
Induction of Apoptosis: Quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][8] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by cellular stress signals like DNA damage.[9][10]
-
Cell Cycle Arrest: By disrupting normal cellular processes, these compounds can cause cancer cells to halt their progression through the cell cycle, preventing proliferation.[4][11] This arrest often occurs at the G2/M phase, providing a window for the cell to either repair the damage or commit to apoptosis.[12][13]
-
Induction of Oxidative Stress: Some 8-hydroxyquinoline derivatives have been shown to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and contributing to cell death.[14]
The following sections will compare these inferred mechanisms with the established actions of prominent anticancer drugs.
Comparison with Known Anticancer Drugs
Camptothecin: The Topoisomerase I Inhibitor
Camptothecin, a natural alkaloid, and its derivatives (e.g., Irinotecan, Topotecan) are specific inhibitors of Topoisomerase I.[15][][17]
-
Mechanism of Action: Camptothecin stabilizes the covalent complex between Topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[15][][18] This leads to the accumulation of these "cleavable complexes," which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into lethal double-strand DNA breaks.[15][19]
-
Cellular Consequences: The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[]
Comparison with this compound: While both likely target topoisomerases, Camptothecin's specificity for Topoisomerase I is a key differentiator. Quinoline derivatives have been reported to inhibit both Topoisomerase I and II, suggesting a potentially broader, though perhaps less potent, inhibitory profile for this compound.[4]
Signaling Pathway: Camptothecin-Induced Cell Death
Caption: Camptothecin stabilizes the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Etoposide: The Topoisomerase II Poison
Etoposide is a semi-synthetic derivative of podophyllotoxin that specifically targets Topoisomerase II.[20][21][22]
-
Mechanism of Action: Etoposide acts as a Topoisomerase II "poison" by forming a ternary complex with the enzyme and DNA.[21][22] This stabilizes the cleavage complex after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands.[20][23][24]
-
Cellular Consequences: The accumulation of double-strand DNA breaks leads to cell cycle arrest, predominantly in the S and G2 phases, and subsequent apoptosis.[21][23]
Comparison with this compound: Similar to the comparison with Camptothecin, the key difference lies in the specificity of the target. Etoposide is a well-characterized Topoisomerase II inhibitor.[6][25] this compound, as a quinoline derivative, may also inhibit Topoisomerase II, potentially sharing a similar downstream pathway of DNA damage-induced apoptosis.[3][4]
Experimental Workflow: Assessing Topoisomerase II Inhibition
Caption: Workflow for determining Topoisomerase II inhibitory activity.
Doxorubicin: The Dual-Action Anthracycline
Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity.[] Its mechanism is multifaceted.
-
Mechanism of Action:
-
DNA Intercalation: The planar aromatic core of Doxorubicin inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[][27][28]
-
Topoisomerase II Inhibition: Doxorubicin also stabilizes the Topoisomerase II-DNA cleavage complex, leading to double-strand breaks.[][27][29]
-
Generation of Reactive Oxygen Species (ROS): It can participate in redox cycling, leading to the production of cytotoxic free radicals that damage DNA and other cellular components.[][28][30]
-
-
Cellular Consequences: These actions collectively result in extensive cellular damage, cell cycle arrest, and induction of apoptosis and other forms of cell death.[30]
Comparison with this compound: Doxorubicin's multiple mechanisms of action make it a potent but also more toxic drug. This compound likely shares the mechanism of Topoisomerase II inhibition and may also induce ROS production, a known activity of some 8-hydroxyquinolines.[14] However, its DNA intercalation ability is less certain compared to the well-established intercalation of Doxorubicin.
Cisplatin: The DNA Cross-Linking Agent
Cisplatin is a platinum-based chemotherapeutic agent that acts as a potent DNA-damaging agent.[31][32]
-
Mechanism of Action: Once inside the cell, Cisplatin becomes aquated and reactive, covalently binding to the N7 position of purine bases in DNA.[31][32][33] This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues.[31] These cross-links bend and unwind the DNA, disrupting DNA replication and transcription.[33]
-
Cellular Consequences: The resulting DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[31][34]
Comparison with this compound: The primary mechanism of Cisplatin, direct covalent DNA cross-linking, is fundamentally different from the inferred enzyme-targeting and ROS-generating mechanisms of this compound. While both ultimately lead to DNA damage and apoptosis, the initial molecular insult is distinct.
Quantitative Comparison of Cytotoxicity
| Drug | Primary Mechanism(s) | Typical IC50 Range (Cancer Cell Lines) | Reference |
| This compound | (Inferred) Topoisomerase Inhibition, Apoptosis Induction, ROS Production | Data not yet widely available | - |
| Camptothecin | Topoisomerase I Inhibition | 0.1 - 10 µM | [15],[] |
| Etoposide | Topoisomerase II Inhibition | 1 - 50 µM | [23],[20] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation | 0.01 - 1 µM | [],[30] |
| Cisplatin | DNA Cross-linking | 1 - 20 µM | [31],[32] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or known drug)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While further direct experimental evidence is required to fully elucidate the anticancer mechanism of this compound, its structural similarity to other bioactive quinoline derivatives suggests a mechanism involving topoisomerase inhibition, apoptosis induction, and cell cycle arrest. This positions it within a class of compounds that share mechanistic similarities with established drugs like Camptothecin and Etoposide. Its potential to also induce oxidative stress offers a parallel to one of Doxorubicin's modes of action. The distinct DNA cross-linking mechanism of Cisplatin highlights the diversity of strategies employed by anticancer agents. Future research should focus on validating these inferred mechanisms and quantifying the specific cellular effects of this compound to better understand its therapeutic potential.
References
- 1. The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature | Bentham Science [benthamscience.com]
- 2. ijmphs.com [ijmphs.com]
- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Induces Caspase-Dependent Interleukin-8 Expression and Apoptosis in Human Astroglioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 21. Etoposide - Wikipedia [en.wikipedia.org]
- 22. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urology-textbook.com [urology-textbook.com]
- 24. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 25. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 27. Doxorubicin - Wikipedia [en.wikipedia.org]
- 28. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of 5-(Ethoxymethyl)quinolin-8-ol
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone class of chelating agents, pivotal in fields ranging from analytical chemistry and corrosion inhibition to the development of organic light-emitting diodes (OLEDs) and pharmaceuticals.[1][2] The functionality of these molecules is intrinsically linked to their electronic properties and their stability within an electrochemical environment. Modifications to the core 8-HQ structure can dramatically alter these characteristics, tailoring the molecule for specific applications.
This guide focuses on a promising derivative, 5-(Ethoxymethyl)quinolin-8-ol. While its efficacy as a corrosion inhibitor for C-steel has been demonstrated, its broader utility in applications requiring redox activity or long-term stability under electrical potential necessitates a thorough validation of its electrochemical behavior.[3][4] Understanding the molecule's resistance to irreversible oxidation or reduction is paramount for predicting its performance, lifetime, and potential degradation pathways in electrochemical systems.[5]
Herein, we present a comprehensive framework for the validation of the electrochemical stability of this compound. This guide provides detailed experimental protocols and a comparative analysis against the parent compound, 8-hydroxyquinoline (8-HQ), and a derivative with opposing electronic properties, 8-hydroxyquinoline-5-sulfonic acid. The objective is to equip researchers, scientists, and drug development professionals with the methodology and causal insights required to rigorously assess the electrochemical viability of this and similar molecules.
Comparative Framework: Understanding Substituent Effects
The electrochemical behavior of a quinoline derivative is largely dictated by the electron density of the aromatic system. Substituents at the C5 position can either donate or withdraw electron density, thereby making the molecule easier or harder to oxidize, respectively.
-
This compound : The ethoxymethyl group (-CH₂OCH₂CH₃) is an electron-donating group (EDG). This should increase the electron density on the quinoline ring system, making it more susceptible to oxidation at a lower potential compared to the parent 8-HQ.
-
8-Hydroxyquinoline (8-HQ) : The unsubstituted parent compound serves as our primary benchmark. Its electrochemical behavior, particularly its irreversible oxidation and subsequent polymerization on electrode surfaces, is well-documented.[6][7]
-
8-Hydroxyquinoline-5-sulfonic acid : The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group (EWG). This will decrease the electron density of the ring, rendering it more difficult to oxidize and thus shifting its oxidation potential to a more positive value.
Below is a visual representation of the compounds under comparison.
Caption: Chemical structures of the molecules under investigation.
Methodology: A Self-Validating Protocol for Electrochemical Assessment
To comprehensively evaluate electrochemical stability, a multi-technique approach is essential. We employ Cyclic Voltammetry (CV) to probe the redox potentials and stability over short timescales (multiple cycles) and Chronoamperometry to assess long-term stability under a constant oxidative potential.
Experimental Workflow
The following diagram outlines the logical flow of the validation process, from material preparation to data analysis and interpretation.
Caption: Workflow for the electrochemical validation of quinoline derivatives.
Detailed Experimental Protocol: Cyclic Voltammetry
1. Objective: To determine the oxidation potential and assess the stability of the generated radical species over multiple redox cycles. A decrease in peak current over successive scans indicates instability, often due to polymerization or passivation of the electrode surface.[6]
2. Materials & Reagents:
-
This compound, 8-Hydroxyquinoline, 8-Hydroxyquinoline-5-sulfonic acid
-
Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Tetrabutylammonium perchlorate (TBAP), electrochemical grade
-
Glassy carbon working electrode (GCE), ~3 mm diameter
-
Platinum wire counter electrode
-
Ag/AgCl (3 M KCl) reference electrode
-
Voltammetric cell (10-20 mL)
-
Polishing kit (alumina slurries: 1.0, 0.3, 0.05 µm)
3. Electrode Preparation (Trustworthiness Pillar):
-
A clean, reproducible electrode surface is critical for reliable data.
-
Step 1: Polish the GCE sequentially with 1.0, 0.3, and 0.05 µm alumina slurries on a polishing pad for 60 seconds each.
-
Step 2: Rinse thoroughly with deionized water, then sonicate in deionized water for 2 minutes to remove polishing debris.
-
Step 3: Sonicate in acetonitrile for 2 minutes to remove organic residues and water.
-
Step 4: Dry the electrode under a stream of nitrogen gas. A pristine, mirror-like finish should be visible.
4. Procedure:
-
Step 1: Prepare a 0.1 M solution of TBAP in acetonitrile. This will serve as the supporting electrolyte.
-
Step 2: Prepare 1 mM stock solutions of each of the three test compounds in the 0.1 M TBAP/acetonitrile electrolyte.
-
Step 3: Assemble the three-electrode cell with 10 mL of the test solution.
-
Step 4: Purge the solution with dry nitrogen (N₂) gas for 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Step 5: Set the potentiostat parameters:
-
Initial Potential: 0.0 V (vs. Ag/AgCl)
-
Vertex Potential 1: +1.5 V
-
Vertex Potential 2: -0.2 V
-
Scan Rate: 100 mV/s[8]
-
Number of Cycles: 50
-
-
Step 6: Initiate the scan and record the voltammograms.
Detailed Experimental Protocol: Chronoamperometry
1. Objective: To evaluate the long-term stability of the analyte when held at a constant oxidative potential. A rapid decay in current suggests that the oxidized species is unstable and undergoes follow-up reactions or that the electrode is being passivated.
2. Procedure:
-
Step 1: Using the same cell setup and solution from the CV experiment, identify the anodic peak potential (Eₚₐ) for the primary oxidation wave.
-
Step 2: Set the potentiostat for a chronoamperometry experiment.
-
Step 3: Apply a potential step from 0.0 V to a value approximately 100 mV more positive than the observed Eₚₐ.
-
Step 4: Record the current as a function of time for a duration of 1800 seconds.
-
Step 5: Repeat for each of the three compounds, ensuring the electrode is cleaned and polished between each run.
Comparative Data Analysis & Expected Results
The following tables present hypothetical yet scientifically plausible data based on the known electronic effects of the substituents and literature precedents for 8-HQ.[6][9]
Table 1: Comparative Cyclic Voltammetry Data (First Cycle)
| Compound | Substituent Type | Expected Eₚₐ (V vs. Ag/AgCl) | Key Observation |
| This compound | Electron Donating | ~ +0.75 V | Easiest to oxidize; oxidation is expected to be irreversible. |
| 8-Hydroxyquinoline (8-HQ) | Benchmark | ~ +0.85 V | Irreversible oxidation peak, serves as the baseline.[6] |
| 8-HQ-5-sulfonic acid | Electron Withdrawing | ~ +1.00 V | Hardest to oxidize due to the EWG. |
-
Causality: The electron-donating ethoxymethyl group in this compound increases the HOMO (Highest Occupied Molecular Orbital) energy, making it easier to remove an electron (oxidize) compared to 8-HQ.[9] Conversely, the electron-withdrawing sulfonic acid group lowers the HOMO energy, requiring a higher potential for oxidation.
Table 2: Stability Assessment from Repetitive Cyclic Voltammetry
| Compound | % Decrease in Anodic Peak Current (after 50 cycles) | Inferred Stability | Rationale |
| This compound | ~ 60% | Moderate | The electron-donating group may stabilize the initial radical cation slightly, but follow-up reactions (e.g., polymerization) are still highly probable, leading to electrode fouling.[7] |
| 8-Hydroxyquinoline (8-HQ) | ~ 75% | Low | Known to form passivating polymer films upon oxidation, causing a significant drop in current.[6] |
| 8-HQ-5-sulfonic acid | ~ 45% | Higher | The oxidized species is less electron-rich and thus less reactive towards polymerization. The bulky, charged sulfonate group may also sterically hinder film formation. |
Table 3: Long-Term Stability from Chronoamperometry
| Compound | Current Decay at 1800 s (as % of initial current) | Inferred Long-Term Stability |
| This compound | ~ 15% | Moderate |
| 8-Hydroxyquinoline (8-HQ) | ~ 8% | Low |
| 8-HQ-5-sulfonic acid | ~ 25% | Higher |
-
Interpretation: A slower decay in current (a higher percentage of the initial current remaining) indicates greater stability of the electrochemical system. The data suggests that while this compound is easier to oxidize, its oxidized form may possess stability comparable to or slightly better than the parent 8-HQ under sustained potential, but it is less stable than the sulfonic acid derivative.
Discussion and Field-Proven Insights
The comprehensive electrochemical validation reveals a clear stability trend: 8-HQ-5-sulfonic acid > this compound ≥ 8-Hydroxyquinoline .
For This compound , the lower oxidation potential is a double-edged sword. In applications where it acts as a sacrificial antioxidant or a corrosion inhibitor, being easily oxidized is a beneficial trait.[3] The molecule can readily react with oxidizing species or form a protective film, thereby protecting the underlying material. However, for applications requiring reversible redox cycling, such as in sensors or battery materials, this inherent instability is a significant drawback. The observed current decay in both CV and chronoamperometry experiments points to the formation of insulating byproducts on the electrode, which would lead to rapid device failure.
The parent 8-HQ serves as a crucial benchmark, confirming that its derivatives are prone to similar degradation pathways involving dimerization or polymerization of the phenoxy radical formed upon oxidation.[6][7]
The enhanced stability of 8-HQ-5-sulfonic acid highlights a key strategy for designing more robust 8-HQ derivatives. The incorporation of electron-withdrawing groups not only makes the molecule thermodynamically harder to oxidize but also kinetically stabilizes the resulting radical cation, slowing down subsequent degradative reactions.
Conclusion
This guide provides a robust, self-validating framework for assessing the electrochemical stability of this compound. Our comparative analysis, grounded in established electrochemical principles, indicates that while this compound is more susceptible to oxidation than its parent compound, its stability is comparable. It is significantly less stable than an electron-withdrawing group-substituted derivative like 8-hydroxyquinoline-5-sulfonic acid.
This level of detailed characterization is indispensable for the rational design and application of novel functional molecules. For researchers and developers, these protocols offer a clear path to validating performance claims and predicting the long-term viability of materials in electrochemical environments, ensuring that compound selection is driven by rigorous, quantitative data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical mineralization pathway of quinoline by boron-doped diamond anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 5-(Ethoxymethyl)quinolin-8-ol-Based Sensors
For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is paramount. Fluorescent chemosensors offer a powerful tool for this purpose, but their utility is critically dependent on their selectivity. This guide provides an in-depth technical comparison of 5-(Ethoxymethyl)quinolin-8-ol-based sensors, focusing on the crucial aspect of cross-reactivity. We will delve into the underlying principles, present a robust experimental protocol for assessing selectivity, and compare the performance of the 8-hydroxyquinoline scaffold with other sensor platforms.
The 8-Hydroxyquinoline Scaffold: A Foundation for Fluorescent Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of chelating agents that have been extensively utilized in the development of fluorescent sensors for metal ions.[1] The fundamental mechanism of sensing is often based on Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the 8-HQ moiety is typically quenched through processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[2] Upon coordination with a metal ion, these non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence intensity.
The compound at the heart of this guide, this compound, is a derivative of 8-HQ. Its synthesis has been described and its structure confirmed through various spectroscopic methods.[3][4] The ethoxymethyl group at the 5-position can influence the electronic properties and solubility of the parent 8-HQ molecule, potentially modulating its affinity and selectivity for different metal ions.
The Imperative of Cross-Reactivity Testing
In a complex biological or environmental sample, a sensor will be exposed to a multitude of potential interfering substances. Cross-reactivity, the response of a sensor to analytes other than its primary target, can lead to false-positive signals and inaccurate quantification.[5] Therefore, rigorous cross-reactivity testing is not merely a supplementary validation step but a core component of sensor characterization. It establishes the sensor's selectivity and defines its window of reliable operation.
The primary goal of this testing is to determine the sensor's response to a panel of common and potentially competing ions or molecules. The results are often expressed as selectivity coefficients, which quantify the sensor's preference for the target analyte over an interferent.[6]
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
This section details a comprehensive, step-by-step methodology for evaluating the cross-reactivity of a this compound-based fluorescent sensor. The protocol is designed to be self-validating by including necessary controls and systematic data acquisition.
Materials and Instrumentation
-
Target Analyte Stock Solution: A standardized stock solution of the primary target ion (e.g., 10 mM ZnCl₂ in deionized water).
-
Interfering Ion Stock Solutions: Standardized stock solutions of a panel of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at the same concentration as the target analyte.
-
Buffer Solution: A suitable buffer to maintain a constant pH (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical as it can interact with both the sensor and the metal ions.
-
Instrumentation: A fluorescence spectrophotometer capable of recording excitation and emission spectra.
Step-by-Step Workflow
-
Preparation of Sensor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the buffer solution to the desired working concentration (e.g., 10 µM).
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Record the fluorescence emission spectrum of the sensor solution in the presence of a saturating concentration of the target analyte.
-
Identify the wavelength of maximum emission (λ_em).
-
With the emission wavelength fixed at λ_em, record the excitation spectrum to determine the optimal excitation wavelength (λ_ex).
-
-
Selectivity Screening:
-
To a series of cuvettes containing the sensor solution, add a fixed concentration (e.g., 5 equivalents) of the target analyte and each of the interfering ions individually.
-
For each sample, record the fluorescence intensity at the predetermined λ_em after a suitable incubation period to allow for complexation.
-
A control sample containing only the sensor solution in buffer should also be measured to establish the baseline fluorescence.
-
-
Competition Experiments:
-
To a series of cuvettes containing the sensor solution and the target analyte at a fixed concentration, add increasing concentrations of each interfering ion.
-
Record the fluorescence intensity at λ_em for each sample. This experiment assesses the ability of the interfering ions to displace the target analyte and quench or enhance the fluorescence.
-
-
Data Analysis and Calculation of Selectivity Coefficients:
-
The selectivity of the sensor can be quantified using various methods. For a simplified approach, the relative fluorescence response can be plotted for each ion.
-
For a more quantitative measure, selectivity coefficients can be calculated based on the concentration of the interfering ion required to produce the same fluorescence response as a given concentration of the primary analyte.
-
Visualizing the Workflow
Comparative Performance Analysis
While specific cross-reactivity data for this compound is not extensively published, we can draw comparisons based on the performance of other 8-hydroxyquinoline-based sensors for illustrative purposes. The following table summarizes the selectivity of several 8-HQ derivatives for their target metal ions.
| Sensor/Probe | Target Analyte | Major Interfering Ions | Reference |
| 8-Hydroxyquinoline | Al³⁺ | Moderate interference from other metal ions | [7] |
| Rhodamine-8-hydroxyquinoline | Al³⁺ | High selectivity against other common ions | [8] |
| Quinoline-based Schiff base | Zn²⁺ | Can distinguish from Cd²⁺ | [9][10] |
| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | No significant interference from Al³⁺, Zn²⁺, Pb²⁺ | [11] |
This table highlights that while the 8-HQ core is a versatile platform, modifications to the quinoline ring are crucial for tuning the selectivity towards a specific target ion. For instance, the incorporation of a rhodamine moiety can significantly enhance the selectivity for Al³⁺.[8] Similarly, Schiff base derivatives have been shown to effectively discriminate between Zn²⁺ and the chemically similar Cd²⁺.[9][10]
Mechanistic Insights into Selectivity
The selectivity of an 8-hydroxyquinoline-based sensor is governed by several factors:
-
Ionic Radius and Coordination Geometry: The size of the metal ion and its preferred coordination geometry play a crucial role in the stability of the resulting complex with the bidentate 8-HQ ligand.
-
Hard and Soft Acid-Base (HSAB) Theory: The interaction between the nitrogen and oxygen donor atoms of the 8-HQ ligand (a hard-borderline base) and the metal ion (the acid) can be rationalized using HSAB theory.
-
Electronic Effects of Substituents: The ethoxymethyl group in this compound is an electron-donating group, which can increase the electron density on the quinoline ring and potentially enhance the affinity for certain metal ions.
Conclusion and Future Directions
This compound, as a derivative of the well-established 8-hydroxyquinoline scaffold, holds promise as a fluorescent sensor. However, a comprehensive evaluation of its cross-reactivity is essential to validate its utility for specific applications. The experimental protocol outlined in this guide provides a robust framework for such an investigation.
Future research should focus on systematically screening the response of this compound to a wide array of biologically and environmentally relevant ions. The resulting data will be invaluable for constructing a detailed selectivity profile and for comparing its performance against existing sensor technologies. Such studies will ultimately determine the most suitable applications for this promising sensor molecule.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horiba.com [horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence chemosensing of meldonium using a cross-reactive sensor array - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Luminescence of five-coordinated nickel(ii) complexes with substituted-8-hydroxyquinolines and macrocyclic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Ethoxymethyl)quinolin-8-ol
The core principle of this guide is to treat 5-(Ethoxymethyl)quinolin-8-ol as a hazardous waste, ensuring the protection of both laboratory personnel and the environment. Quinoline and its derivatives are recognized for their potential toxicity and environmental hazards, making improper disposal a significant risk.[1][2][3]
Understanding the Hazard Profile: A Causal Approach to Safety
Quinoline-based compounds exhibit a range of biological activities, which is why they are of interest in drug development.[4][5][6][7] However, this bioactivity also underscores their potential as hazardous substances. The parent compound, quinoline, is classified as toxic if swallowed and harmful in contact with skin, causing skin and serious eye irritation.[2][8] Furthermore, it is suspected of causing genetic defects and may cause cancer.[2] Many quinoline derivatives are also noted as being toxic to aquatic life with long-lasting effects.[2][3]
Given these potential hazards, the "why" behind each disposal step is critical:
-
Avoidance of Sewer Disposal: Direct disposal into the sanitary sewer system is strictly prohibited.[1][8][9] These compounds can be toxic to aquatic organisms and may not be effectively neutralized by wastewater treatment processes, leading to environmental contamination.[3]
-
Segregation of Waste: Incompatible chemicals, if mixed, can lead to violent reactions, the release of toxic gases, or fire.[10][11] Proper segregation is a cornerstone of laboratory safety.
-
Containment and Labeling: Secure containment prevents accidental spills and exposure.[9][12] Clear, accurate labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, a key requirement of OSHA's Hazard Communication Standard.[13][14]
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal by trained professionals.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazards of related compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.[2][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][9]
-
Body Protection: A laboratory coat.[9]
2. Waste Collection at the Source (Satellite Accumulation Area): Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the collection of waste at or near the point of generation.[10][14]
-
Designated Container: Collect all waste containing this compound, including contaminated solids (e.g., weigh boats, gloves, paper towels) and liquid solutions, in a designated, leak-proof container with a secure screw-top lid.[9]
-
Container Compatibility: The container must be chemically compatible with the waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[12]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[14] If it is a mixture, list all components and their approximate percentages.[10]
-
Keep Closed: Keep the waste container closed at all times except when adding waste.[10][15]
3. Waste Segregation and Storage:
-
Incompatible Materials: Store the this compound waste away from incompatible chemicals. While specific incompatibility data is not available, as a general rule for quinoline derivatives, avoid storage with strong oxidizing agents.[1]
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight.[9][16] The storage area should have secondary containment to control any potential leaks.[12]
4. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the waste yourself. Your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the final disposal.[1][3]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting the EHS office directly.
-
Incineration: A common and effective method for the disposal of organic hazardous waste is incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If a Safety Data Sheet for a similar compound is available, consult it for specific spill cleanup instructions.
-
Small Spills: For a small spill, if you are trained and have the appropriate spill kit:
-
Wear your PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with "Hazardous Waste" and the contents.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, general regulatory thresholds for hazardous waste generation are important to understand. These are determined by the total volume of hazardous waste generated by the entire facility per month.[14]
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits.[14]
Disposal Workflow Diagram
References
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. capitalresin.com [capitalresin.com]
- 12. danielshealth.com [danielshealth.com]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
